molecular formula C10H7ClN2O2 B7723016 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 887408-58-4

5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B7723016
CAS No.: 887408-58-4
M. Wt: 222.63 g/mol
InChI Key: WYTQCLKZYRFUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 54006-63-2) is a chemical compound with the molecular formula C10H7ClN2O2 and a molecular weight of 222.63 . It is part of the pyrazole-carboxylic acid family, which is recognized as a privileged scaffold in medicinal chemistry for developing pharmacologically active compounds . Derivatives based on this core structure have been identified as versatile fragments in drug discovery, particularly in the generation of lead compounds for novel anticoagulant therapies . Research highlights its value as a key building block for Factor XIa (FXIa) inhibitors, a major target for antithrombotic drug discovery due to the potential for reduced bleeding risk compared to current anticoagulants . Furthermore, pyrazole and pyridazine heterocyclic cores, related to this compound, have demonstrated good anti-platelet properties in scientific studies, inhibiting aggregation induced by arachidonic acid . This product is intended for research purposes such as pharmaceutical development and biochemical screening. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-7-3-1-6(2-4-7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTQCLKZYRFUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001008344
Record name 5-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001008344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887408-58-4, 54006-63-2
Record name 5-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001008344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and characterization of 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Derivatives of pyrazole are not merely synthetic curiosities; they are the core scaffolds of numerous FDA-approved drugs, demonstrating a remarkable spectrum of pharmacological activities.[3] These activities include anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties.[4][5][6] The therapeutic success of pyrazole-based drugs like Celecoxib (an anti-inflammatory agent) has cemented this heterocycle as a "privileged scaffold" in drug development, inspiring continuous research into novel analogues.[3][6]

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific, high-value derivative: This compound . This compound serves as a critical building block for the synthesis of more complex pharmaceutical intermediates. We will delve into the causal chemistry behind the chosen synthetic pathway and detail the self-validating protocols required for its unambiguous structural confirmation.

Part 1: Synthesis Methodology — A Rational, Multi-Step Approach

The synthesis of this compound is most reliably achieved through a two-step sequence involving the formation of a chalcone intermediate, followed by a cyclization reaction to construct the pyrazole ring. This approach is favored for its versatility and high yields.

Logical Framework for Synthesis

The chosen pathway leverages two classical and robust reactions in organic chemistry: the Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone), followed by a cyclocondensation with hydrazine to yield the pyrazole ring.

Synthesis_Workflow cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazole Formation & Hydrolysis Reactant1 4-Chloroacetophenone Intermediate1 Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate Reactant1->Intermediate1  NaOEt, Ethanol (Claisen Condensation) Reactant2 Ethyl Oxalate Reactant2->Intermediate1 Intermediate2 Ethyl 5-(4-chlorophenyl)-1H- pyrazole-3-carboxylate Intermediate1->Intermediate2  Glacial Acetic Acid, Reflux (Cyclocondensation) Reactant3 Hydrazine Hydrate Reactant3->Intermediate2 FinalProduct 5-(4-chlorophenyl)-1H- pyrazole-3-carboxylic acid Intermediate2->FinalProduct 1. aq. NaOH, Reflux 2. aq. HCl

Caption: Overall workflow for the synthesis of the target compound.

Step 1: Synthesis of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate via Claisen Condensation

Causality: The synthesis begins with a Claisen condensation, a robust carbon-carbon bond-forming reaction. This specific reaction is chosen to install the 1,3-dicarbonyl moiety that is essential for the subsequent pyrazole ring formation. Using 4-chloroacetophenone and diethyl oxalate allows for the direct construction of the required β-diketoester precursor. Sodium ethoxide serves as a strong base to deprotonate the α-carbon of the acetophenone, generating the nucleophilic enolate required to attack the electrophilic carbonyl of the diethyl oxalate.

Experimental Protocol:

  • Reactant Preparation: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add sodium ethoxide (1.1 eq) to absolute ethanol (150 mL). Stir the mixture under an inert nitrogen atmosphere until the sodium ethoxide is fully dissolved.

  • Reaction Initiation: Add a solution of 4-chloroacetophenone (1.0 eq) in absolute ethanol (50 mL) dropwise to the stirred solution. Following this, add diethyl oxalate (1.1 eq) dropwise over 30 minutes.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:n-hexane (3:7).

  • Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water (300 mL) and acidify to a pH of ~4 using dilute hydrochloric acid. The precipitated yellow solid is collected by vacuum filtration.

  • Purification: Wash the crude solid with cold water and then recrystallize from ethanol to afford pure ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate.

Step 2: Synthesis of this compound

Causality: This step involves two key transformations: pyrazole ring formation and ester hydrolysis.

  • Cyclocondensation: The 1,3-dicarbonyl system of the intermediate is perfectly primed to react with a dinucleophile like hydrazine. Hydrazine hydrate attacks the two carbonyl groups, leading to a cyclization and dehydration cascade that forms the thermodynamically stable aromatic pyrazole ring.[1][4][7] Glacial acetic acid is used as the solvent and catalyst, protonating the carbonyl oxygens to increase their electrophilicity.

  • Hydrolysis: The resulting ethyl ester is then saponified using a strong base (NaOH). The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt. A final acidification step is crucial to protonate the carboxylate, precipitating the desired carboxylic acid product.[8]

Experimental Protocol:

  • Ring Formation: In a 250 mL round-bottom flask, dissolve the ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (1.0 eq) from Step 1 in glacial acetic acid (80 mL). Add hydrazine hydrate (1.2 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C) for 6-8 hours. Monitor the reaction's completion via TLC.

  • Isolation of Ester Intermediate: After cooling to room temperature, pour the reaction mixture into ice-cold water (400 mL). The solid precipitate, ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate, is collected by vacuum filtration, washed with water, and dried.

  • Hydrolysis: Transfer the dried ester to a flask containing a 10% aqueous solution of sodium hydroxide (100 mL). Reflux the mixture for 4 hours.

  • Acidification and Final Product Isolation: Cool the basic solution in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH is approximately 2-3. The white precipitate of this compound is collected by filtration, washed thoroughly with cold water to remove inorganic salts, and dried under vacuum.

  • Purification: Recrystallize the final product from an ethanol/water mixture to obtain a highly pure solid.

Part 2: Comprehensive Characterization — A Self-Validating System

Unambiguous characterization is paramount to confirm the identity and purity of the synthesized molecule. The following multi-technique approach ensures a self-validating system where the data from each analysis corroborates the others.

Characterization Workflow

Characterization_Workflow cluster_purity Purity Assessment cluster_structure Structural Elucidation Start Synthesized Product MP Melting Point (Sharp Range) Start->MP TLC TLC (Single Spot) Start->TLC FTIR FT-IR Spectroscopy (Functional Groups) Start->FTIR NMR NMR Spectroscopy (¹H & ¹³C Connectivity) FTIR->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS Conclusion Structure Confirmed MS->Conclusion

Caption: A logical workflow for the complete characterization of the final product.

Data Presentation: Expected Analytical Data
Technique Parameter Expected Result for this compound
Melting Point RangeA sharp melting point, typically >200 °C (literature values vary)
FT-IR (KBr) Wavenumber (cm⁻¹)~3300-2500 (Broad, O-H stretch of carboxylic acid), ~3100 (N-H stretch), ~1700 (C=O stretch, carboxylic acid), ~1590 (C=N stretch, pyrazole), ~1500 (C=C stretch, aromatic), ~830 (C-Cl stretch)[9][10]
¹H NMR Chemical Shift (δ, ppm)~13.0 (s, 1H, -COOH), ~7.8-7.5 (m, 4H, Ar-H), ~7.2 (s, 1H, pyrazole C4-H), N-H proton may be broad or exchangeable.
¹³C NMR Chemical Shift (δ, ppm)~165 (C=O), ~145-155 (Pyrazole C3 & C5), ~125-135 (Aromatic carbons), ~105 (Pyrazole C4)
Mass Spec. (EI) m/zMolecular Ion [M]⁺ at ~224/226 (due to ³⁵Cl/³⁷Cl isotopes)
Detailed Characterization Protocols
  • Melting Point Determination:

    • A small amount of the dried, recrystallized product is packed into a capillary tube.

    • The melting point is determined using a calibrated melting point apparatus. A sharp, narrow melting range indicates high purity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • The sample is prepared as a KBr pellet. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk.

    • The spectrum is recorded over a range of 4000-400 cm⁻¹.

    • Expert Insight: The most telling feature is the very broad absorption band from ~3300 to 2500 cm⁻¹ characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer, which will overlap with the N-H stretch. The strong carbonyl (C=O) peak around 1700 cm⁻¹ is also a key diagnostic signal.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).

    • Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Expert Insight: In the ¹H NMR spectrum, the singlet for the proton at the C4 position of the pyrazole ring is a clear indicator of successful cyclization. The integration of the aromatic region corresponding to 4 protons and the presence of the downfield carboxylic acid proton provide strong evidence for the target structure.

  • Mass Spectrometry (MS):

    • A dilute solution of the compound is introduced into the mass spectrometer, typically using an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

    • Expert Insight: The key observation is the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) separated by 2 m/z units, with a characteristic intensity ratio of ~3:1. This isotopic signature is definitive proof of the presence of one chlorine atom in the molecule.

References

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of medicinal chemistry, pyrazole derivatives stand out as a privileged scaffold, forming the core of numerous therapeutic agents due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2][3] Among these, the 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid framework is a critical building block for novel drug candidates. The journey from synthesis to a viable pharmaceutical asset is paved with rigorous analytical validation. The unambiguous confirmation of a molecule's structure is not merely a procedural step but the bedrock of its entire preclinical and clinical development.

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the spectroscopic characterization of this important class of compounds. We will move beyond rote procedural descriptions to explore the causality behind analytical choices, demonstrating how a multi-faceted spectroscopic approach provides a self-validating system for structural elucidation. Herein, we integrate foundational principles with practical, step-by-step protocols for Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, ensuring scientific integrity at every stage of analysis.

The Molecular Blueprint: Core Structure and Functional Groups

At the heart of our analysis is the this compound molecule (CAS: 54006-63-2).[4] Understanding its constituent parts is fundamental to interpreting its spectroscopic signatures. The molecule is comprised of three key regions: the heterocyclic pyrazole ring, the electron-withdrawing 4-chlorophenyl group at the C5 position, and the carboxylic acid moiety at the C3 position.

cluster_workflow FT-IR (ATR) Experimental Workflow A Clean ATR Crystal (e.g., Isopropanol) B Acquire Background Spectrum (Air) A->B C Apply Solid Sample (1-2 mg) B->C D Apply Pressure Clamp (Ensure Good Contact) C->D E Acquire Sample Spectrum (16-32 Scans) D->E F Process Data (Ratio to Background) E->F G Interpret Spectrum (Identify Functional Groups) F->G cluster_workflow Integrated NMR Structure Elucidation H1 1D ¹H NMR COSY 2D COSY (¹H-¹H Correlation) H1->COSY Identifies Neighbors HSQC 2D HSQC (¹H-¹³C Correlation) H1->HSQC Data1 Proton Environments & Coupling Networks H1->Data1 C13 1D ¹³C NMR C13->HSQC Data2 Unique Carbon Environments C13->Data2 COSY->Data1 Data3 H-C Connectivity HSQC->Data3 Structure Final Structure Confirmation Data1->Structure Data2->Structure Data3->Structure cluster_workflow Integrated Spectroscopic Confirmation Workflow FTIR FT-IR (ATR) Info1 Functional Groups Present (COOH, N-H, C-Cl) FTIR->Info1 MS HRMS (LC-MS) Info2 Exact Mass & Formula (C₁₀H₇ClN₂O₂) Chlorine Isotope Pattern MS->Info2 NMR NMR (¹H, ¹³C, 2D) Info3 C-H Framework Atom Connectivity & Regiochemistry NMR->Info3 UVVIS UV-Vis Info4 Conjugated π-System (Chromophore) UVVIS->Info4 Conclusion Unambiguous Structural Confirmation Info1->Conclusion Info2->Conclusion Info3->Conclusion Info4->Conclusion

References

A Technical Guide to the Biological Activity of Novel Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and agrochemistry. When functionalized with a carboxylic acid moiety, these compounds gain a critical anchor for interacting with biological targets, leading to a diverse range of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of novel pyrazole carboxylic acid derivatives. We will dissect their primary mechanisms of action in oncology, inflammation, and microbiology, supported by field-proven experimental protocols designed for robust and reproducible screening. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of theoretical insights and practical methodologies to accelerate the discovery and evaluation of new therapeutic and agrochemical agents based on this versatile chemical core.

Introduction: The Pyrazole Carboxylic Acid Scaffold

Heterocyclic compounds form the bedrock of modern pharmacology, and among them, the pyrazole nucleus is a cornerstone of numerous clinically significant drugs.[1][2][3] The incorporation of a carboxylic acid group (-COOH) is a common strategy in drug design to enhance solubility and provide a key hydrogen bonding and ionic interaction point with enzyme active sites or receptors. This combination in pyrazole carboxylic acids has yielded compounds with a wide spectrum of biological applications, including anticancer, anti-inflammatory, antimicrobial, antiviral, and herbicidal properties.[1][2][4]

The versatility of the pyrazole core allows for substitution at multiple positions, enabling fine-tuning of a compound's steric and electronic properties. This modularity is key to optimizing potency, selectivity, and pharmacokinetic profiles, making the exploration of novel derivatives a highly active area of research.

General Synthetic Strategy: An Overview

While this guide focuses on biological activity, a foundational understanding of the synthesis is crucial for appreciating the diversity of novel compounds. A prevalent and classical method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] This method allows for the introduction of various substituents on both the pyrazole ring and the N1-position, providing a robust platform for generating diverse chemical libraries.

G cluster_reactants Reactants cluster_process Process cluster_product Product diketone 1,3-Dicarbonyl Compound condensation Cyclocondensation (e.g., Knorr Synthesis) diketone->condensation hydrazine Hydrazine Derivative (R'-NHNH2) hydrazine->condensation pyrazole Substituted Pyrazole Carboxylic Acid Ester condensation->pyrazole Ring Formation final_product Pyrazole Carboxylic Acid pyrazole->final_product Saponification (Ester Hydrolysis)

Caption: General workflow for pyrazole carboxylic acid synthesis.

Anticancer Activity: Targeting Aberrant Cell Signaling

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting key components of cell signaling pathways that are often dysregulated in cancer.[7][8] A primary mechanism is the inhibition of protein kinases, enzymes that control cell growth, proliferation, and survival.[9][10]

Mechanism of Action: Protein Kinase Inhibition

Many pyrazole carboxylic acids and their amide derivatives function as ATP-competitive inhibitors of protein kinases.[9][10] Kinases such as p38 MAP Kinase (MAPK) and Cyclin-Dependent Kinases (CDKs) are crucial nodes in signaling cascades that promote cancer cell proliferation and survival.[6][10][11] By occupying the ATP-binding pocket of these enzymes, pyrazole inhibitors block the phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis.[10] For example, certain N-pyrazole, N'-aryl ureas have been shown to bind to a distinct pocket on p38 MAPK, inducing a conformational change that prevents its activation.[11]

G ext_signal Extracellular Stress (e.g., UV, Cytokines) tak1 TAK1 ext_signal->tak1 mkk36 MKK3 / MKK6 tak1->mkk36 phosphorylates p38 p38 MAPK mkk36->p38 phosphorylates atf2 Transcription Factors (e.g., ATF2) p38->atf2 phosphorylates apoptosis Apoptosis & Cell Cycle Arrest atf2->apoptosis activates transcription inhibitor Pyrazole Carboxylic Acid Derivative inhibitor->p38 INHIBITS

Caption: Inhibition of the p38 MAPK signaling pathway by pyrazole derivatives.

Another important anticancer mechanism involves the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform hCA XII.[12] This enzyme helps cancer cells manage acidic microenvironments created by their high metabolic rate. Inhibition of hCA XII disrupts pH regulation, leading to cytotoxicity, especially in hypoxic tumor cells.[12]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a cornerstone colorimetric method for assessing the cytotoxic potential of novel compounds by measuring the metabolic activity of cells.[13][14] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13][15] The intensity of the color, measured spectrophotometrically, is directly proportional to the number of living cells.

Expert Rationale: This assay is selected for its high throughput, reliability, and sensitivity. It provides a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death, allowing for the determination of a key potency metric, the IC50 value (the concentration at which 50% of cell viability is inhibited).[16]

Protocol:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, HepG2, A549) to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the novel pyrazole carboxylic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in culture medium to create a range of desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound to the respective wells.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize MTT into visible purple formazan crystals.[16]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[15]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[13] A reference wavelength of >650 nm can be used to subtract background absorbance.[14]

Self-Validating System & Controls:

  • Negative Control: Wells containing untreated cells. These wells represent 100% cell viability and validate that the cells are healthy and proliferating normally.[4]

  • Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin). This control validates the assay's ability to detect a cytotoxic effect.

  • Blank Control: Wells containing only culture medium, MTT solution, and the solubilization agent (no cells). This is used to subtract the background absorbance from all other readings.[1][4]

  • Vehicle Control: Wells containing cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This ensures that the solvent itself is not causing cytotoxicity.

Data Presentation: Anticancer Activity

The efficacy of novel compounds is typically summarized by their IC50 values against various cancer cell lines.

Compound IDTarget/MechanismCell LineIC50 (µM)Reference
Compound A CDK2 InhibitorMCF-75.21[6]
Compound B EGFR InhibitorA5490.011[6]
Compound C VEGFR-2 InhibitorHepG20.71[6]
Compound D Apoptosis InducerHCT-1169.54[17]
Compound E p38 MAPK InhibitorDU-14515.20[18]

Anti-inflammatory Activity: Selective COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of inflammation management. Many pyrazole-based compounds, most notably Celecoxib, function as selective inhibitors of cyclooxygenase-2 (COX-2).[2][19]

Mechanism of Action: The Arachidonic Acid Cascade

Inflammation, pain, and fever are mediated by signaling molecules called prostaglandins.[20] These are synthesized from arachidonic acid by the cyclooxygenase (COX) enzymes. There are two main isoforms:

  • COX-1: A constitutively expressed enzyme involved in physiological "housekeeping" functions, such as protecting the stomach lining and maintaining platelet function.[2]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing the prostaglandins that mediate pain and swelling.[2][21]

Traditional NSAIDs (e.g., ibuprofen) inhibit both COX-1 and COX-2, which provides anti-inflammatory effects but can lead to gastrointestinal side effects.[20] Novel pyrazole carboxylic acids are often designed to selectively inhibit COX-2. Their chemical structure allows them to fit into the larger, more flexible active site of the COX-2 enzyme while being too bulky to effectively bind to the narrower channel of COX-1.[2] This selective inhibition reduces the production of inflammatory prostaglandins without disrupting the protective functions of COX-1.[2]

G cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa releases cox1 COX-1 aa->cox1 cox2 COX-2 aa->cox2 pg_phys Physiological Prostaglandins cox1->pg_phys produces stomach Stomach Protection Platelet Function pg_phys->stomach maintains pg_inflam Inflammatory Prostaglandins cox2->pg_inflam produces inflammation Pain, Fever, Inflammation pg_inflam->inflammation mediates inhibitor Selective Pyrazole COX-2 Inhibitor inhibitor->cox2 SELECTIVELY INHIBITS

Caption: Selective inhibition of COX-2 in the arachidonic acid pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible in vivo model for evaluating the activity of acute anti-inflammatory agents.[5][20]

Expert Rationale: Injection of carrageenan, a polysaccharide, into a rodent's paw induces a localized, biphasic inflammatory response.[5][22] The initial phase involves the release of histamine and serotonin, while the later phase (after 1 hour) is mediated by the production of prostaglandins through the upregulation of COX-2.[22] This makes the model particularly sensitive to inhibitors of prostaglandin synthesis and an excellent primary screen for potential NSAIDs.[23]

Protocol:

  • Animal Acclimatization:

    • Acclimatize male Wistar or Sprague-Dawley rats (150-200g) for at least one week under standard laboratory conditions.

    • Fast the animals overnight before the experiment but allow free access to water.

  • Compound Administration:

    • Divide animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin or Celecoxib), and test groups receiving different doses of the novel pyrazole carboxylic acid.

    • Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.[24]

  • Measurement of Paw Edema:

    • Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

    • The difference between the initial and subsequent readings represents the volume of edema.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group, and Vt is the average edema volume of the treated group.

Self-Validating System & Controls:

  • Vehicle Control: The group receiving only the carrier solution (e.g., saline, PEG). This group establishes the maximum inflammatory response to carrageenan.

  • Positive Control: The group receiving a standard, clinically effective NSAID like Indomethacin.[22] This validates that the model is responding correctly to a known anti-inflammatory agent.

  • Sham Control: A group where saline is injected instead of carrageenan can be included to measure the physical swelling caused by the injection itself, though this is often omitted as the vehicle control serves as the primary baseline.

Antimicrobial and Agrochemical Applications

Antimicrobial Activity

Pyrazole carboxylic acids have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[1][14] While the exact mechanisms can vary, they are often associated with the disruption of essential cellular processes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7]

Expert Rationale: This assay provides a quantitative measure of a compound's potency against specific microbial strains. It is essential for early-stage drug discovery, guiding structure-activity relationship (SAR) studies and providing a benchmark against existing antibiotics. The 96-well format allows for efficient testing of multiple compounds and concentrations simultaneously.

Protocol:

  • Preparation of Inoculum:

    • From a fresh culture plate (18-24 hours), suspend several colonies of the test microorganism (e.g., S. aureus, E. coli) in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7]

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate. Discard 100 µL from the final well.[8]

  • Inoculation and Incubation:

    • Inoculate each well with 5 µL of the standardized bacterial suspension.[8]

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.[7]

  • Reading and Interpretation:

    • After incubation, examine the plate for visible turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Self-Validating System & Controls:

  • Growth Control: A well containing only broth and the bacterial inoculum (no compound). This well should show distinct turbidity, confirming the viability of the bacteria.

  • Sterility Control: A well containing only sterile broth (no bacteria, no compound). This well should remain clear, confirming the sterility of the medium.[8]

  • Positive Control: A row dedicated to a standard antibiotic (e.g., Ciprofloxacin) with a known MIC for the test strain. This validates the susceptibility of the organism and the overall assay methodology.

Agrochemical Activity: Herbicides

In agriculture, pyrazole derivatives are used as potent herbicides. A key mode of action is the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).

Mechanism of Action: HPPD is a critical enzyme in the biosynthetic pathway of plastoquinone, which is an essential cofactor for phytoene desaturase in the carotenoid synthesis pathway. By inhibiting HPPD, pyrazole herbicides prevent the formation of carotenoids. Carotenoids protect chlorophyll from photo-oxidation. Without them, sunlight leads to rapid chlorophyll degradation and the characteristic "bleaching" symptoms on new plant growth, ultimately causing plant death. This mechanism is highly effective and has a favorable toxicological profile for mammals, who do not possess this pathway.

Conclusion and Future Perspectives

The pyrazole carboxylic acid scaffold is a remarkably fruitful starting point for the development of novel bioactive compounds. Its synthetic tractability and the diverse biological activities of its derivatives ensure its continued relevance in medicinal chemistry and agrochemical research. The ability of these compounds to selectively inhibit key enzymes like COX-2, various protein kinases, and HPPD highlights their potential for creating targeted therapies and crop protection agents with improved efficacy and safety profiles.

Future research will likely focus on exploring new substitution patterns to enhance potency and address drug resistance, conjugating the pyrazole core with other pharmacophores to create hybrid molecules with dual mechanisms of action, and employing advanced computational modeling to predict binding affinities and guide rational drug design. The protocols and mechanistic insights provided in this guide serve as a robust framework for researchers to systematically evaluate novel pyrazole carboxylic acids and unlock their full therapeutic and commercial potential.

References

The Pyrazole Scaffold: A Cornerstone in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of Pyrazole-Based Kinase Inhibitors

Introduction: The Primacy of Kinases and the Privileged Pyrazole

Protein kinases, a vast family of enzymes that orchestrate cellular signaling by catalyzing the phosphorylation of protein substrates, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] Their dysregulation is a frequent driver of cancer and other diseases.[2] The development of small molecule protein kinase inhibitors (PKIs) has consequently revolutionized treatment paradigms.[3]

Within the expansive chemical universe of PKIs, the pyrazole ring has emerged as a "privileged scaffold".[3][4] This five-membered heterocyclic ring is a recurring motif in numerous U.S. FDA-approved drugs due to its synthetic tractability and, most importantly, its exceptional ability to form key, stabilizing interactions within the ATP-binding pocket of kinases.[1][3] Of the 74 small molecule PKIs approved by the FDA, a significant portion, including Crizotinib, Ruxolitinib, and Encorafenib, incorporate a pyrazole core, underscoring its importance.[1][3] This guide provides an in-depth exploration of the molecular mechanisms that underpin the function of pyrazole-based kinase inhibitors, offering field-proven insights for researchers, scientists, and drug development professionals.

I. The Kinase ATP-Binding Site: The Arena of Inhibition

To comprehend the mechanism of pyrazole-based inhibitors, one must first understand the architecture of their target. The kinase catalytic domain is composed of two lobes, the N-terminal and C-terminal lobes, connected by a flexible "hinge region".[5] The ATP-binding site is nestled in the cleft between these lobes and comprises several key conserved features:

  • The Hinge Region: A sequence of ~5-7 amino acids that forms the backbone of the ATP pocket. It provides crucial hydrogen bond donor and acceptor sites that anchor the adenine ring of ATP.[2][6]

  • The P-loop (Phosphate-binding loop): A glycine-rich loop that extends from the N-lobe and arches over the phosphate groups of the bound ATP, stabilizing them for catalysis.[7]

  • The Activation Loop (A-loop) and the DFG Motif: The A-loop is a flexible structure that begins with the highly conserved Asp-Phe-Gly (DFG) motif.[5][8] Its conformation dictates the catalytic state of the kinase. The position of the DFG motif is a critical determinant of kinase activity and inhibitor binding.[2][5]

II. Core Mechanism: Pyrazole as a Bioisosteric Scaffold for ATP

The predominant mechanism of action for pyrazole-based inhibitors is ATP-competitive inhibition .[9] The pyrazole ring system, often functionalized with an amine group (e.g., 3-aminopyrazole), acts as a bioisostere of the adenine moiety of ATP.[10] This core interaction is foundational to their inhibitory activity.

The nitrogen atoms of the pyrazole ring and its substituents are perfectly positioned to form two or three critical hydrogen bonds with the backbone amide and carbonyl groups of the hinge region.[2][10] This mimics the interaction of ATP's adenine and provides a robust anchor point, conferring high affinity for the target kinase.[10] The rest of the inhibitor molecule extends from this pyrazole anchor to occupy other regions of the ATP pocket, with these peripheral interactions largely determining the inhibitor's potency and selectivity.

cluster_Kinase Kinase ATP-Binding Site cluster_Inhibitor Pyrazole-Based Inhibitor Hinge {Hinge Region|Backbone Amides & Carbonyls} P_Loop {P-Loop|Hydrophobic Pocket} DFG_Pocket {DFG Motif Pocket|Allosteric Site} Gatekeeper Gatekeeper Residue Pyrazole Pyrazole Core Hinge Binder Pyrazole->Hinge Key H-Bonds (ATP Mimicry) R1 R1 Group R1->P_Loop Hydrophobic Interactions R1->Gatekeeper Steric Influence R2 R2 Group R2->DFG_Pocket Selectivity Interactions

Caption: General binding mode of a pyrazole inhibitor in the kinase ATP pocket.

III. Classification by Conformation: Type I vs. Type II Inhibition

A critical aspect of kinase inhibitor mechanism is the specific conformational state of the kinase to which they bind. Pyrazole-based inhibitors can be broadly classified based on their interaction with the DFG motif of the activation loop.[3]

  • Type I Inhibitors: These inhibitors bind to the active conformation of the kinase, where the DFG motif is in the "DFG-in" state.[3][11] In this conformation, the aspartate residue points into the active site, ready to coordinate the magnesium ions required for ATP catalysis.[2][5] Type I inhibitors are pure ATP-competitive binders that occupy the adenosine pocket. Ruxolitinib, a pyrazole-containing JAK1/2 inhibitor, is a classic example of a Type I inhibitor.[3]

  • Type II Inhibitors: These inhibitors bind to and stabilize an inactive "DFG-out" conformation of the kinase.[3][11] In this state, the phenylalanine residue of the DFG motif flips into the ATP-binding site, while the aspartate residue faces outward.[2][5] This conformational change exposes an additional hydrophobic pocket adjacent to the ATP site, which Type II inhibitors exploit to achieve high affinity and often, greater selectivity.[2] They still make the key hydrogen bonds with the hinge region but extend deeper into this allosteric site.

Kinase Conformation & Inhibitor Type cluster_TypeI Type I Inhibition cluster_TypeII Type II Inhibition Active Active Kinase (DFG-in) Inhibitor_I Type I Inhibitor Active->Inhibitor_I Binds Inactive Inactive Kinase (DFG-out) Active->Inactive Conformational Equilibrium Inhibitor_II Type II Inhibitor Inactive->Inhibitor_II Binds & Stabilizes

Caption: Difference between Type I and Type II kinase inhibition modes.

IV. Case Studies: FDA-Approved Pyrazole-Based Inhibitors

The versatility of the pyrazole scaffold is evident in the range of kinases targeted by approved drugs.

Drug NamePrimary Kinase Target(s)Inhibition TypeKey Mechanistic Features
Crizotinib ALK, c-MET, ROS1Type IATP-competitive inhibitor. The core structure makes key hydrogen bonds with the hinge region of ALK (Glu1197, Met1199) and c-MET (Pro1158, Met1160).[12][13]
Ruxolitinib JAK1, JAK2Type IBinds to the active "DFG-in" conformation of JAK1. Its interaction is facilitated by strong shape complementarity with the ATP binding pocket.[3]
Encorafenib BRAF (V600E mutant)Type IATP-competitive inhibitor that targets the constitutively activated BRAF kinase, blocking the downstream MAPK/ERK signaling pathway.[9][14][15]
Barasertib Aurora B KinaseType IAn ATP-competitive inhibitor that occupies the interface between the N- and C-lobes of the kinase.[4]

V. Methodologies for Characterizing Mechanism of Action

A multi-faceted approach is required to elucidate the mechanism of a novel pyrazole-based kinase inhibitor. This workflow ensures a comprehensive understanding from initial activity to precise molecular interactions.

A Hypothesis: Novel Pyrazole Compound B Biochemical Assay: Kinase Activity (IC50) A->B Potency C Biophysical Assay: Direct Binding (Kd) B->C Validate Direct Target Interaction D Cellular Assay: Target Engagement & Phenotype C->D Confirm Cellular Activity E Structural Biology: Binding Mode (Co-crystal) C->E Elucidate Interactions F Mechanism of Action Defined D->F E->F

Caption: Workflow for characterizing a novel pyrazole-based kinase inhibitor.

A. Biochemical Assays: Quantifying Inhibitory Potency

The first step is to determine if the compound inhibits the target kinase's enzymatic activity and to quantify its potency (IC50). The ADP-Glo™ Kinase Assay is a robust, high-throughput method for this purpose.

Rationale: This assay measures the amount of ADP produced during the kinase reaction, which is a direct measure of enzyme activity.[16][17] Its high sensitivity and universal nature (applicable to nearly any kinase) make it an industry standard.[16]

Experimental Protocol: ADP-Glo™ Kinase Assay [3][18]

  • Kinase Reaction Setup (384-well plate):

    • To each well, add 5 µL of the test compound at various concentrations (typically a 10-point, 3-fold serial dilution). Include a "no inhibitor" (DMSO only) positive control and a "no enzyme" negative control.

    • Add 5 µL of a solution containing the specific kinase substrate and ATP (at a concentration near its Km for the kinase).

    • Initiate the reaction by adding 5 µL of the target kinase enzyme solution.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP. It also contains luciferase and luciferin.

    • The newly generated ATP is used by the luciferase to produce a luminescent signal that is directly proportional to the amount of ADP produced (i.e., kinase activity).

    • Incubate at room temperature for 30-60 minutes to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Normalize the data to controls and plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

B. Biophysical Assays: Confirming Direct Target Engagement

While an IC50 value demonstrates inhibition, it does not prove direct binding. A biophysical assay is essential for this confirmation. Differential Scanning Fluorimetry (DSF) is a rapid and resource-efficient method.

Rationale: DSF, or Thermal Shift Assay, measures the thermal stability of a protein.[10] The binding of a ligand, such as a pyrazole inhibitor, to its target kinase typically stabilizes the protein's folded state, resulting in an increase in its melting temperature (Tm). This "thermal shift" is strong evidence of a direct, physical interaction.

Experimental Protocol: Differential Scanning Fluorimetry (DSF) [10]

  • Reaction Setup (qPCR plate):

    • Prepare a master mix containing the recombinant kinase (e.g., 2 µM final concentration) and a fluorescent dye (e.g., SYPRO Orange at 5x final concentration) in DSF buffer.

    • Aliquot the master mix into the wells of a qPCR plate.

    • Add the test compound (e.g., 10 µM final concentration) or a DMSO vehicle control to the appropriate wells.

    • Seal the plate and briefly centrifuge.

  • Data Acquisition:

    • Place the plate in a qPCR instrument.

    • Program the instrument to slowly increase the temperature (e.g., from 25 °C to 95 °C in 0.5 °C increments).

    • Monitor the fluorescence of the SYPRO Orange dye at each temperature increment. The dye fluoresces upon binding to the hydrophobic regions of the protein that become exposed as it unfolds.

  • Data Analysis:

    • Plot fluorescence versus temperature to generate a protein melting curve.

    • The midpoint of the unfolding transition is the melting temperature (Tm).

    • Calculate the thermal shift (ΔTm) by subtracting the Tm of the control (protein + DMSO) from the Tm of the sample (protein + compound). A positive ΔTm indicates stabilizing binding.

C. Structural Biology: Visualizing the Mechanism

The definitive method for elucidating the precise mechanism of action is X-ray crystallography.[19][20] Obtaining a co-crystal structure of the inhibitor bound to the kinase provides an atomic-level view of the binding mode.

Rationale: A high-resolution crystal structure validates all previous findings. It allows direct visualization of the hydrogen bonds between the pyrazole core and the hinge region, identifies the key hydrophobic interactions that contribute to potency and selectivity, and unambiguously determines the inhibitor type (I or II) by revealing the conformation of the DFG motif.[1] This structural information is invaluable for structure-based drug design and lead optimization.[19]

Experimental Protocol: Co-crystallization and X-ray Diffraction [1]

  • Complex Formation: Incubate the purified, concentrated kinase protein with a molar excess of the pyrazole inhibitor to ensure saturation of the binding site.

  • Crystallization Screening: Use robotic systems to screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) via sitting-drop or hanging-drop vapor diffusion methods to find conditions that produce diffraction-quality crystals of the protein-inhibitor complex.

  • Crystal Optimization and Harvesting: Optimize initial "hit" conditions to grow larger, single crystals. Cryo-protect the crystals and flash-cool them in liquid nitrogen.

  • Data Collection: Mount the frozen crystal in a synchrotron X-ray beamline and collect a complete diffraction dataset.[1]

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known kinase structure as a search model. Build the inhibitor into the resulting electron density map and iteratively refine the model to achieve the best fit with the experimental data.[1] The final structure reveals the detailed interactions between the inhibitor and the kinase.

VI. Conclusion

The pyrazole scaffold is a cornerstone of modern kinase inhibitor design, prized for its ability to effectively mimic ATP and anchor inhibitors within the kinase hinge region. The resulting compounds function primarily as ATP-competitive inhibitors, with their specific mechanism (Type I vs. Type II) dictated by their ability to recognize and bind to different conformational states of the kinase's DFG motif. A rigorous, multi-disciplinary approach combining biochemical, biophysical, and structural methods is paramount to fully characterize their mechanism of action, providing the critical insights necessary to guide the development of next-generation targeted therapies.

References

In Silico Analysis of 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic Acid Interactions with Carbonic Anhydrase Isoforms IX and XII: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of the interactions between the small molecule, 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid, and its validated biological targets, human carbonic anhydrase IX (CA IX) and XII (CA XII). This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling. We will move beyond a simple recitation of steps to explain the scientific rationale behind methodological choices, ensuring a robust and reproducible workflow.

Introduction: The Significance of Pyrazole Derivatives and In Silico Modeling

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The subject of this guide, this compound, has been identified as a selective inhibitor of human carbonic anhydrases IX and XII, enzymes implicated in tumor progression and other pathologies.[3][4]

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to investigate molecular interactions, predict binding affinities, and guide the optimization of lead compounds.[5] By simulating the binding of this compound to its target enzymes at an atomic level, we can gain critical insights into the structural determinants of its inhibitory activity.

I. Target Selection and Rationale: Carbonic Anhydrases IX and XII

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] While ubiquitously expressed, certain isoforms are selectively upregulated in disease states. Notably, CA IX and CA XII are transmembrane enzymes that are overexpressed in a variety of solid tumors, where they contribute to the acidification of the tumor microenvironment, promoting tumor growth, metastasis, and resistance to therapy.[7][8] The selective inhibition of these tumor-associated isoforms over the ubiquitously expressed cytosolic isoforms (e.g., CA I and II) is a key strategy in the development of novel anticancer agents.[3]

Experimental studies have demonstrated that this compound exhibits selective inhibitory activity against CA IX and CA XII, making these isoforms ideal targets for our in silico investigation.[3]

II. Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] This method is instrumental in understanding the binding mode of a ligand within the active site of a protein.

A. Rationale for Method Selection

For this guide, we will utilize AutoDock Vina, a widely used and validated open-source molecular docking program known for its accuracy and computational efficiency.[10] The workflow is designed to be self-validating by first performing re-docking of a co-crystallized ligand to ensure the docking protocol can reproduce the experimentally determined binding pose.

B. Experimental Protocol: Molecular Docking

1. Preparation of the Receptor (Carbonic Anhydrase)

  • Obtain Crystal Structures: Download the crystal structures of human CA IX and CA XII from the Protein Data Bank (PDB). For this guide, we will use PDB IDs: 5FL6 for CA IX and 1JD0 for CA XII.[11][12]

  • Pre-processing:

    • Remove water molecules and any co-crystallized ligands and ions that are not essential for the catalytic activity (the catalytic zinc ion should be retained).

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges to the protein atoms. This can be accomplished using software such as AutoDock Tools.[13]

2. Preparation of the Ligand (this compound)

  • 2D to 3D Conversion: Draw the 2D structure of the ligand using a chemical drawing tool like ChemDraw or Marvin Sketch and convert it to a 3D structure.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Assign Partial Charges and Define Torsions: Use AutoDock Tools to assign Gasteiger charges and define the rotatable bonds in the ligand.

3. Docking Simulation

  • Grid Box Definition: Define a grid box that encompasses the active site of the enzyme. The dimensions of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Execution of AutoDock Vina: Run the docking simulation with an appropriate exhaustiveness level to ensure a thorough search of the conformational space.

4. Analysis of Docking Results

  • Binding Affinity: The primary output of AutoDock Vina is the predicted binding affinity in kcal/mol. Lower values indicate a more favorable binding interaction.

  • Binding Pose Analysis: Visualize the predicted binding poses of the ligand within the active site of the enzyme using molecular visualization software such as PyMOL or VMD. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion) between the ligand and the protein residues.

C. Visualization of the Docking Workflow

docking_workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis PDB Download PDB Structure (e.g., 5FL6, 1JD0) Preprocess Remove Water & Ligands Add Hydrogens Assign Charges PDB->Preprocess Grid Define Grid Box Preprocess->Grid StructureGen Generate 3D Structure EnergyMin Energy Minimization StructureGen->EnergyMin LigandCharges Assign Charges Define Torsions EnergyMin->LigandCharges Vina Run AutoDock Vina LigandCharges->Vina Grid->Vina BindingAffinity Analyze Binding Affinity Vina->BindingAffinity PoseAnalysis Visualize & Analyze Binding Poses BindingAffinity->PoseAnalysis md_simulation_workflow Start Start with Docked Complex Solvate Solvate with Water Start->Solvate AddIons Add Ions Solvate->AddIons EnergyMin Energy Minimization AddIons->EnergyMin NVT NVT Equilibration EnergyMin->NVT NPT NPT Equilibration NVT->NPT Production Production MD Run NPT->Production Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production->Analysis

References

The Pyrazole Scaffold: A Privileged Framework in the Discovery of Novel Antitumor Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable propensity for yielding compounds with significant therapeutic potential.[1] This is particularly evident in oncology, where a growing number of pyrazole derivatives have been identified as potent antitumor agents.[2][3] Their unique structural features allow for diverse substitutions, enabling the fine-tuning of their pharmacological profiles to target a wide array of cancer-specific molecular machinery.[4][5] This technical guide provides a comprehensive overview of the discovery and development of pyrazole derivatives as potential anticancer drugs, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and the preclinical and clinical evaluation of these promising compounds. The aim is to provide a deep, actionable understanding of this important class of molecules and to catalyze further innovation in the field.

Introduction: The Rise of Pyrazole in Oncology

Cancer remains a formidable challenge to global health, necessitating the continuous pursuit of novel and effective therapeutic strategies.[6] The limitations of conventional chemotherapies, such as significant toxicity and the development of resistance, have fueled the search for more targeted and selective anticancer agents.[2] In this context, heterocyclic compounds have played a pivotal role, with the pyrazole core standing out for its versatility and broad spectrum of biological activities.[7][8]

The significance of the pyrazole scaffold is underscored by its presence in several FDA-approved drugs for various indications, including cancer.[9] Marketed drugs such as Crizotinib, for the treatment of non-small cell lung cancer, and Ruxolitinib, for myelofibrosis, feature a pyrazole core, validating its utility in the design of clinically effective kinase inhibitors.[10] The pyrazole ring's unique electronic properties and its ability to act as a versatile pharmacophore have made it a focal point in the design of inhibitors for a multitude of cancer-related targets.[11][12]

This guide will explore the multifaceted role of pyrazole derivatives in cancer therapy, from their fundamental chemical synthesis to their complex interactions with biological systems. We will examine how subtle modifications to the pyrazole scaffold can lead to profound differences in biological activity, offering a roadmap for the rational design of next-generation antitumor agents.

Synthetic Strategies: Building the Pyrazole Core

The accessibility of diverse pyrazole derivatives through robust synthetic methodologies is a key driver of their exploration in drug discovery.[13][14] The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring, which in turn influences the compound's biological activity.

Knorr Pyrazole Synthesis and Related Cyclocondensations

A cornerstone of pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. This versatile method allows for the introduction of a wide range of substituents at various positions of the pyrazole ring.

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative

This protocol describes a general procedure for the synthesis of a 1,3,5-trisubstituted pyrazole, a common scaffold in anticancer drug discovery.

  • Step 1: Synthesis of the 1,3-Diketone. To a solution of an appropriate acetophenone derivative (1.0 eq) in a suitable solvent (e.g., anhydrous THF), add a strong base such as sodium hydride (1.2 eq) at 0 °C. Stir the mixture for 30 minutes.

  • Step 2: Acylation. Add an acylating agent, for example, an ester like ethyl acetate (1.5 eq), to the reaction mixture and allow it to warm to room temperature. Stir for 4-6 hours until the reaction is complete (monitored by TLC).

  • Step 3: Work-up and Isolation. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,3-diketone. Purify by column chromatography if necessary.

  • Step 4: Cyclocondensation. Dissolve the purified 1,3-diketone (1.0 eq) in glacial acetic acid. Add the desired hydrazine derivative (e.g., phenylhydrazine, 1.1 eq) to the solution.

  • Step 5: Reflux and Product Formation. Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Step 6: Isolation and Purification. Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1,3,5-trisubstituted pyrazole derivative.

Causality behind Experimental Choices: The use of a strong base in Step 1 is crucial for the deprotonation of the acetophenone to form an enolate, which is the nucleophile for the subsequent acylation. Glacial acetic acid in Step 4 not only serves as a solvent but also as a catalyst for the cyclization and dehydration steps leading to the aromatic pyrazole ring.

Modern Synthetic Approaches

In addition to classical methods, modern synthetic techniques such as microwave-assisted synthesis and multicomponent reactions have been employed to accelerate the synthesis of pyrazole libraries.[15] These methods often offer advantages in terms of reaction time, yield, and environmental impact.[9]

Mechanisms of Action: Targeting the Hallmarks of Cancer

The antitumor activity of pyrazole derivatives stems from their ability to interact with a diverse range of biological targets that are critical for cancer cell proliferation, survival, and metastasis.[2][3]

Inhibition of Protein Kinases

A predominant mechanism of action for many pyrazole-based anticancer agents is the inhibition of protein kinases.[11][12] These enzymes play a central role in signal transduction pathways that are often dysregulated in cancer.

  • Epidermal Growth Factor Receptor (EGFR): Several pyrazole derivatives have been designed as potent EGFR inhibitors.[16] Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell growth. Pyrazole-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Pyrazole derivatives have been shown to inhibit VEGFR-2, a key regulator of this process.[2]

  • Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle progression. The discovery of pyrazole derivatives that inhibit CDKs has provided a promising avenue for inducing cell cycle arrest and apoptosis in cancer cells.[2]

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CDK CDK ERK->CDK Proliferation Cell Proliferation Survival Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->CDK AKT->Proliferation CDK->Proliferation Pyrazole_EGFR Pyrazole Derivative Pyrazole_EGFR->EGFR Inhibition Pyrazole_VEGFR Pyrazole Derivative Pyrazole_VEGFR->VEGFR Inhibition Pyrazole_CDK Pyrazole Derivative Pyrazole_CDK->CDK Inhibition

Caption: Targeted Signaling Pathways of Pyrazole Derivatives in Cancer.

Disruption of Microtubule Dynamics

The mitotic spindle, composed of microtubules, is essential for cell division. Several pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] These compounds often bind to the colchicine-binding site on tubulin.

Interaction with DNA

Some pyrazole derivatives have been shown to exert their anticancer effects by interacting directly with DNA.[2] These interactions can include intercalation into the DNA helix or binding to the minor groove, which can disrupt DNA replication and transcription, ultimately leading to cell death.

Structure-Activity Relationship (SAR) Studies: A Guide to Rational Design

SAR studies are fundamental to understanding how the chemical structure of a pyrazole derivative influences its anticancer activity.[4][5] These studies provide crucial insights for the rational design of more potent and selective compounds.

A general observation across many studies is that the nature and position of substituents on the pyrazole ring are critical for biological activity.[17]

Table 1: Representative Pyrazole Derivatives and their Anticancer Activity

Compound IDR1R2R3TargetCancer Cell LineIC50 (µM)Citation
Comp. 25 PhenylHBenzothiazoleVEGFR-2HT293.17[2]
Comp. 37 IsolongifolanoneHHApoptosis InductionMCF-75.21[2]
Comp. 5b BenzofuranHPhenylTubulin PolymerizationK5620.021[1]
Comp. 10 NaphthaleneHHTubulin PolymerizationMCF-72.78[2]
Comp. 59 Polysubstituted--DNA BindingHepG22.0[2]

Key SAR Insights:

  • Substituents at N1: The presence of a substituted phenyl ring at the N1 position is often associated with potent activity. Electron-withdrawing groups on this ring can enhance potency.[2]

  • Substituents at C3 and C5: Aryl groups at these positions are common in active compounds. The nature of these aryl groups and their substituents significantly impacts the compound's interaction with its biological target.

  • Hybrid Molecules: The fusion of the pyrazole ring with other heterocyclic systems or pharmacophores has proven to be a successful strategy for developing novel anticancer agents with enhanced activity.[4]

SAR_Workflow Start Lead Pyrazole Scaffold Synthesis Synthesize Library of Analogs (Varying R1, R2, R3) Start->Synthesis Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening SAR Analyze Structure-Activity Relationship (SAR) Screening->SAR SAR->Synthesis Unfavorable SAR (Iterative Design) Hit Identify 'Hit' Compounds (High Potency & Selectivity) SAR->Hit Favorable SAR Mechanism Mechanism of Action Studies (e.g., Kinase Assay, Tubulin Assay) Hit->Mechanism Optimization Lead Optimization (Improve ADME/Tox Properties) Mechanism->Optimization Preclinical In Vivo Preclinical Studies (Xenograft Models) Optimization->Preclinical

Caption: Workflow for the Rational Design and Evaluation of Pyrazole Derivatives.

Biological Evaluation: From In Vitro Assays to In Vivo Models

The comprehensive biological evaluation of newly synthesized pyrazole derivatives is essential to determine their potential as anticancer drug candidates.[18][19]

In Vitro Cytotoxicity Assays

The initial assessment of anticancer activity is typically performed using in vitro cytotoxicity assays against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in cell culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validating System: The inclusion of both positive and negative controls is critical for validating the assay results. The positive control ensures that the assay is sensitive to cytotoxic effects, while the vehicle control accounts for any effects of the solvent.

In Vivo Antitumor Efficacy

Promising compounds identified from in vitro studies are further evaluated in vivo using animal models, typically xenograft models where human tumor cells are implanted into immunocompromised mice.[18] These studies provide crucial information on the compound's efficacy, pharmacokinetics, and toxicity in a living organism.

Future Perspectives and Conclusion

The field of pyrazole-based anticancer drug discovery continues to evolve rapidly.[4][5] Future research will likely focus on several key areas:

  • Development of More Selective Inhibitors: As our understanding of cancer biology deepens, there will be a greater emphasis on designing pyrazole derivatives that target specific cancer-associated proteins with high selectivity, thereby minimizing off-target effects and toxicity.

  • Combination Therapies: The evaluation of pyrazole derivatives in combination with other anticancer agents is a promising strategy to overcome drug resistance and enhance therapeutic efficacy.

  • Targeting Novel Pathways: The versatility of the pyrazole scaffold will be leveraged to explore novel and previously underexplored targets in cancer therapy.

References

An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a common feature in a variety of biologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, methods for its synthesis and characterization, and a discussion of its relevance in a biological context. The information presented herein is intended to support research and development efforts involving this and related pyrazole derivatives.

Chemical Identity and Structure

This compound is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The key structural features include a 4-chlorophenyl group at the 5-position and a carboxylic acid group at the 3-position of the pyrazole ring. The presence of the chlorine atom, the carboxylic acid, and the pyrazole core all contribute to the molecule's unique electronic and steric properties, which in turn dictate its interactions with biological targets.

Molecular Formula: C₁₀H₇ClN₂O₂[1][2]

Molecular Weight: 222.63 g/mol [1][2]

CAS Number: 54006-63-2[1][2]

IUPAC Name: 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing aspects from formulation to pharmacokinetics.

PropertyValueSource
Appearance White to off-white solid/powder[2]
Melting Point >300 °C[2]
Boiling Point (Predicted) 515.7±40.0 °C
Density (Predicted) 1.476±0.06 g/cm³
pKa (Predicted) 3.83±0.10
Solubility While specific experimental data for this compound is not readily available, pyrazoles, in general, exhibit moderate solubility in organic solvents like ethanol, methanol, and acetone, and limited solubility in water. The carboxylic acid moiety is expected to increase its aqueous solubility, particularly at pH values above its pKa.[3]
LogP and LogD The octanol-water partition coefficient (LogP) and its pH-dependent counterpart, the distribution coefficient (LogD), are critical predictors of a drug's lipophilicity and, consequently, its absorption, distribution, metabolism, and excretion (ADME) properties. For ionizable molecules like this compound, LogD is a more accurate descriptor of lipophilicity at physiological pH. A calculated LogP is a useful starting point, but experimental determination of LogD at relevant pH values (e.g., 7.4) is crucial for drug development.[4][5]

Synthesis and Characterization

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For this compound, a plausible synthetic route is outlined below.

Proposed Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products 4_chloroacetophenone 4-Chloroacetophenone claisen Claisen Condensation 4_chloroacetophenone->claisen diethyl_oxalate Diethyl oxalate diethyl_oxalate->claisen hydrazine_hydrate Hydrazine hydrate cyclization Cyclization hydrazine_hydrate->cyclization diketoester Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate claisen->diketoester Base (e.g., NaOEt) pyrazole_ester Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate cyclization->pyrazole_ester Acid catalyst hydrolysis Ester Hydrolysis final_product 5-(4-chlorophenyl)-1H- pyrazole-3-carboxylic acid hydrolysis->final_product Base (e.g., KOH), then acid workup diketoester->cyclization pyrazole_ester->hydrolysis

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Adapted from related syntheses)

Step 1: Synthesis of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

  • To a solution of sodium ethoxide, prepared by dissolving sodium in anhydrous ethanol, add diethyl oxalate.

  • To this mixture, add a solution of 4-chloroacetophenone in anhydrous ethanol dropwise with stirring.

  • Reflux the reaction mixture for several hours.

  • After cooling, pour the mixture into ice-water and acidify with a dilute acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate diketoester.

Step 2: Synthesis of Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate

  • Dissolve the ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate to the solution and reflux for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the pyrazole ester.

  • Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization.

Step 3: Hydrolysis to this compound

  • Suspend the ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate in an alcoholic solution of a base (e.g., potassium hydroxide in ethanol).[6]

  • Reflux the mixture for several hours until the ester is completely hydrolyzed (monitored by TLC).[6]

  • Cool the solution and pour it into ice water.[6]

  • Acidify the aqueous solution with hydrochloric acid to precipitate the carboxylic acid.[6]

  • Filter the precipitate, wash with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[6]

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the chlorophenyl group, typically in the range of 7.0-8.0 ppm. A signal for the pyrazole ring proton and a broad signal for the carboxylic acid proton (which may be exchangeable with D₂O) are also anticipated.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbons of the chlorophenyl and pyrazole rings, as well as a characteristic signal for the carboxylic acid carbonyl carbon, typically in the range of 160-180 ppm.[7]

  • FT-IR: The infrared spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C=N stretching of the pyrazole ring, and C-Cl stretching.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (222.63 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.

Purity Analysis by HPLC

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of pharmaceutical compounds. A reverse-phase HPLC method would be suitable for this compound.

Illustrative HPLC Method Workflow

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in mobile phase or suitable solvent) Injection Injection onto HPLC System Sample_Prep->Injection Separation Separation on C18 Column (e.g., 250 x 4.6 mm, 5 µm) Injection->Separation Mobile Phase: Acetonitrile/Water with acid modifier (e.g., phosphoric or formic acid) Detection UV Detection (e.g., at 254 nm) Separation->Detection Data_Analysis Data Analysis (Chromatogram processing, purity calculation) Detection->Data_Analysis

Caption: A typical workflow for purity analysis by reverse-phase HPLC.

Biological Context and Therapeutic Potential

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. Derivatives of pyrazole have demonstrated a wide range of biological activities.

Anticancer Activity

Many pyrazole derivatives have been investigated for their potential as anticancer agents.[8][9][10] Their mechanisms of action are diverse and can include:

  • Induction of Apoptosis: Some pyrazole compounds have been shown to induce programmed cell death in cancer cells through the generation of reactive oxygen species (ROS) or by activating caspase-dependent pathways.[8]

  • Cell Cycle Arrest: Certain derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific phases.[8]

  • Kinase Inhibition: The pyrazole core can serve as a scaffold for the design of inhibitors of various protein kinases that are often dysregulated in cancer, such as cyclin-dependent kinases (CDKs) and B-Raf.[11]

  • Inhibition of Anti-apoptotic Proteins: Recent studies have explored phenylpyrazole derivatives as inhibitors of MCL-1, an anti-apoptotic protein overexpressed in many cancers.[12]

Potential Signaling Pathway Involvement

Signaling_Pathway cluster_pathway Simplified Cancer Cell Proliferation Pathway GF Growth Factors RTK Receptor Tyrosine Kinases GF->RTK Kinase_Cascade Kinase Cascade (e.g., RAS/RAF/MEK/ERK) RTK->Kinase_Cascade Proliferation Cell Proliferation & Survival Kinase_Cascade->Proliferation Pyrazole_Derivative Pyrazole Derivative (e.g., 5-(4-chlorophenyl)-1H- pyrazole-3-carboxylic acid) Inhibition Inhibition Pyrazole_Derivative->Inhibition Inhibition->Kinase_Cascade

References

An In-Depth Technical Guide to One-Pot Synthesis Methods for Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazole carboxylic acids and their derivatives are cornerstone scaffolds in modern medicinal chemistry and drug development. Their rigid, five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, provides a unique spatial arrangement for interacting with biological targets. This has led to their incorporation into a wide array of therapeutic agents, exhibiting activities such as anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The carboxylic acid moiety, in particular, serves as a critical functional handle for modulating physicochemical properties, acting as a key binding motif (e.g., a bioisostere for phosphate groups), or serving as a synthetic precursor for further derivatization into amides, esters, and other functional groups.

Traditionally, the synthesis of these valuable compounds involves multi-step sequences that can be time-consuming, resource-intensive, and generate significant waste. The demand for rapid lead optimization and the principles of green chemistry have propelled the development of one-pot synthesis methods. These elegant strategies, which combine multiple reaction steps into a single, uninterrupted process, offer significant advantages in terms of efficiency, atom economy, and reduced operational complexity.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core one-pot methodologies for synthesizing pyrazole carboxylic acids. We will move beyond simple procedural lists to explain the underlying causality behind experimental choices, offering field-proven insights into the most robust and versatile synthetic strategies.

Core Synthetic Strategy 1: Multicomponent Reactions (MCRs) for Pyrazole-4-Carboxylic Acid Esters

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, represent the most powerful and versatile approach for the one-pot synthesis of pyrazole carboxylates. The three-component condensation of a hydrazine, a β-ketoester, and an aldehyde is a particularly robust method for generating highly substituted pyrazole-4-carboxylic acid esters.

Mechanistic Rationale and Causality

This reaction proceeds through a cascade of interconnected equilibria. The initial, and often rate-determining, step involves the Knoevenagel condensation between the aldehyde and the active methylene group of the β-ketoester. This forms an electron-deficient alkene (an arylidene or alkylidene intermediate). Concurrently, the hydrazine reacts with the ketone carbonyl of the β-ketoester to form a hydrazone. The crucial ring-closing step is an intramolecular Michael addition, where the amino group of the hydrazone attacks the electron-deficient double bond of the Knoevenagel adduct. A final dehydration step then yields the stable aromatic pyrazole ring.

The choice of catalyst is critical for driving the reaction efficiently. Lewis acids can activate the aldehyde carbonyl for the Knoevenagel condensation, while mild bases can facilitate the deprotonation of the β-ketoester. More recently, environmentally friendly and recyclable catalysts like magnetic ionic liquids have been shown to be highly effective.

MCR_Workflow cluster_steps Reaction Cascade Hydrazine Hydrazine Derivative ReactionVessel One-Pot Reaction Hydrazine->ReactionVessel BetaKetoester β-Ketoester (e.g., Ethyl Acetoacetate) BetaKetoester->ReactionVessel Aldehyde Aldehyde Aldehyde->ReactionVessel Catalyst Catalyst (e.g., [bmim][FeCl4]) Catalyst->ReactionVessel Addition Intermediate_A Knoevenagel Adduct ReactionVessel->Intermediate_A 1. Condensation Intermediate_B Hydrazone Formation ReactionVessel->Intermediate_B 2. Hydrazone Formation Michael_Addition Intramolecular Michael Addition Intermediate_A->Michael_Addition 3. Cyclization Intermediate_B->Michael_Addition 3. Cyclization Product Pyrazole-4-Carboxylic Acid Ester Michael_Addition->Product 4. Dehydration

Caption: Workflow for the three-component one-pot synthesis of pyrazole-4-carboxylates.

Comparative Data for Three-Component Synthesis
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
[bmim][FeCl4]Solvent-free801-275-92
Yb(PFO)₃EthanolReflux1280-95[4][5]
PiperidineAqueous MediumRoom Temp0.385-93[6]
Citric AcidWater801-288-95[7]
Field-Proven Experimental Protocol: Synthesis using a Magnetic Ionic Liquid[4]
  • Reactant Charging: In a round-bottom flask, combine ethyl acetoacetate (10 mmol, 1.0 eq), the desired aldehyde (10 mmol, 1.0 eq), the hydrazine derivative (10 mmol, 1.0 eq), and the magnetic ionic liquid [bmim][FeCl₄] (1.5 mmol, 0.15 eq).

  • Reaction Conditions: Heat the mixture to 80°C. If using an oxidant like flow oxygen, bubble it through the reaction mixture.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 1-2 hours).

  • Catalyst Recovery: After cooling the reaction to room temperature, add ethyl acetate to dissolve the product mixture. Place a strong magnet against the side of the flask to immobilize the ionic liquid catalyst.

  • Work-up: Decant the product solution into a separate flask. The recovered ionic liquid can be washed with ethyl acetate, dried under vacuum, and reused.

  • Purification: Evaporate the solvent from the product solution under reduced pressure. Recrystallize the resulting solid from isopropanol to afford the pure pyrazole-4-carboxylic acid ethyl ester.

Core Synthetic Strategy 2: Cascade Synthesis via In-Situ β-Diketone Formation

An alternative and powerful one-pot strategy involves the initial synthesis of a 1,3-diketone intermediate, which is then cyclized with hydrazine without isolation. This is particularly useful for creating 3,5-disubstituted pyrazoles from readily available arenes and carboxylic acids.

Mechanistic Rationale and Causality

This method leverages a superacidic medium, typically a combination of trifluoromethanesulfonic acid (TfOH) and trifluoroacetic anhydride (TFAA), to drive a two-step acylation cascade.[8][9]

  • First Acylation (Friedel-Crafts): An arene is first acylated with a carboxylic acid (e.g., acetic acid) to form an aryl methyl ketone. The TfOH/TFAA system activates the carboxylic acid, making it a potent acylating agent.

  • Second Acylation (Claisen-type): A second, different carboxylic acid is then added to the pot. This acylates the methyl group of the newly formed ketone, generating the key 1,3-diketone intermediate.

  • Cyclization (Knorr Synthesis): Finally, hydrazine hydrate is added to the reaction mixture. It undergoes the classic Knorr pyrazole synthesis with the in-situ generated diketone to yield the final 3,5-disubstituted pyrazole. Subsequent hydrolysis of an ester group, if present, would yield the carboxylic acid.

This approach demonstrates exceptional atom economy and allows for the construction of the pyrazole core directly from fundamental building blocks. The key is the powerful RCOOH/TfOH/TFAA acylation system that enables the sequential formation of both the ketone and the β-diketone intermediates in the same pot.[8][9]

Cascade_Synthesis Arene Arene (e.g., Benzene) Step1 Step 1: Friedel-Crafts Acylation Arene->Step1 Acid1 Carboxylic Acid 1 (e.g., Acetic Acid) Acid1->Step1 Acid2 Carboxylic Acid 2 (e.g., R-COOH) Step2 Step 2: C-Acylation Acid2->Step2 Hydrazine Hydrazine Hydrate Step3 Step 3: Knorr Cyclization Hydrazine->Step3 Reagents TfOH / TFAA Reagents->Step1 Ketone Intermediate: Aryl Ketone Step1->Ketone Ketone->Step2 Diketone Intermediate: β-Diketone Step2->Diketone Diketone->Step3 Product 3,5-Disubstituted Pyrazole Step3->Product

Caption: Cascade synthesis of pyrazoles via in-situ formation of β-diketones.

Field-Proven Experimental Protocol: Cascade Synthesis from Arenes[10]
  • Ketone Formation: To a solution of the arene (1 mmol, 1.0 eq) and carboxylic acid 1 (e.g., acetic acid, 1 mmol, 1.0 eq) in dichloromethane (DCM, 1 mL), add TfOH (0.5 mmol, 0.5 eq) and TFAA (6 mmol, 6.0 eq) at room temperature. Stir for 1-2 hours.

  • Diketone Formation: Add carboxylic acid 2 (1 mmol, 1.0 eq) to the reaction mixture and continue stirring at room temperature for an additional 3-6 hours.

  • Cyclization: Carefully add hydrazine hydrate (2 mmol, 2.0 eq) to the mixture.

  • Work-up: Quench the reaction by pouring it into an ice-water mixture. Neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 3,5-disubstituted pyrazole.

Core Synthetic Strategy 3: Regioselective Synthesis of Pyrazole-5-Carboxylates via Dianions

Controlling regiochemistry is a significant challenge in pyrazole synthesis, especially when using unsymmetrical intermediates. A highly effective one-pot method for the regioselective synthesis of pyrazole-5-carboxylates involves the cyclization of hydrazone 1,4-dianions with diethyl oxalate.[10][11]

Mechanistic Rationale and Causality

This strategy hinges on the directed formation of a specific dianionic intermediate from a ketone hydrazone.

  • Dianion Formation: The hydrazone, formed from a ketone, is treated with a strong, non-nucleophilic base, typically two or more equivalents of n-butyllithium (n-BuLi). The first equivalent deprotonates the N-H proton, while the second equivalent deprotonates the α-carbon on the side of the C=N double bond that is syn to the N-H group. This directed lithiation is crucial for the regioselectivity of the subsequent cyclization.

  • Cyclization/Acylation: The resulting 1,4-dianion is a potent bis-nucleophile. It is treated in-situ with diethyl oxalate, which acts as a bis-electrophile. The carbon-based anion attacks one of the ester carbonyls, and the nitrogen-based anion attacks the other in a concerted or rapid sequential manner.

  • Aromatization: An elimination/dehydration sequence during aqueous work-up leads to the formation of the stable aromatic pyrazole ring, with the carboxylate group selectively positioned at C5.

This method provides a reliable and regiochemically unambiguous route to pyrazole-5-carboxylates, which can be challenging to access through other means.[10]

Dianion_Synthesis Start Ketone Hydrazone Dianion 1,4-Dianion Intermediate Start->Dianion Deprotonation Base n-BuLi (2.5 eq) Base->Dianion Cyclization Cyclization / Acylation Dianion->Cyclization Reagent Diethyl Oxalate Reagent->Cyclization Workup Aqueous Work-up (Aromatization) Cyclization->Workup Product Ethyl Pyrazole-5-carboxylate Workup->Product

Caption: Regioselective synthesis of pyrazole-5-carboxylates via a dianion intermediate.

Field-Proven Experimental Protocol: Dianion Cyclization[11][12]
  • Dianion Generation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve the ketone hydrazone (10 mmol, 1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C in a dry ice/acetone bath. Add n-butyllithium (2.5 M in hexanes, 25 mmol, 2.5 eq) dropwise via syringe, maintaining the temperature below -70°C. Stir the resulting mixture at -78°C for 1 hour.

  • Cyclization: To the cold dianion solution, add a solution of diethyl oxalate (12 mmol, 1.2 eq) in anhydrous THF dropwise. Stir the reaction mixture at -78°C for 2 hours, then allow it to warm slowly to room temperature overnight.

  • Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure ethyl pyrazole-5-carboxylate.

Conclusion

One-pot synthetic methodologies have revolutionized the preparation of pyrazole carboxylic acids, providing rapid, efficient, and often more sustainable routes to these high-value heterocyclic compounds. From the exceptional versatility of multicomponent reactions for building molecular diversity to the strategic elegance of cascade sequences and the surgical precision of regioselective dianion cyclizations, these methods empower chemists to construct complex molecular architectures with greater control and efficiency. As the demand for novel therapeutic agents continues to grow, the adoption of these advanced one-pot strategies will be paramount in accelerating the drug discovery and development pipeline.

References

Pharmacological profile of pyrazole-containing compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Pharmacological Profile of Pyrazole-Containing Compounds

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the pharmacological significance of the pyrazole scaffold, a cornerstone in modern medicinal chemistry. We will delve into the unique physicochemical properties that render pyrazole a privileged structure, explore its diverse mechanisms of action across various therapeutic classes, and provide detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of pyrazole-containing compounds.

The Pyrazole Nucleus: A Privileged Scaffold in Drug Design

The pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2][3] First synthesized in 1889, its derivatives have become crucial in medicine due to their broad spectrum of biological activities.[1][3] The United States Food and Drug Administration (FDA) has approved over 40 pyrazole-containing drugs, highlighting the scaffold's clinical significance.[2]

The success of the pyrazole ring stems from its unique physicochemical properties:

  • Aromaticity and Stability: The pyrazole ring is an aromatic system, conferring high stability.[1][3] It is resistant to oxidation and reduction, though it can be hydrogenated under catalytic conditions.[1]

  • Hydrogen Bonding Capability: The N-1 nitrogen atom acts as a hydrogen bond donor, while the N-2 nitrogen, with its lone pair of electrons, serves as a hydrogen bond acceptor.[2] This dual capacity allows for versatile and strong interactions with biological targets.

  • Bioisosteric Replacement: Pyrazole is frequently used as a bioisostere for other aromatic rings like benzene or imidazole.[2] This substitution can lead to significant improvements in physicochemical properties, such as reduced lipophilicity and enhanced aqueous solubility, which are critical for favorable pharmacokinetics.[2] For instance, replacing a central phenyl ring with a pyrazole can enhance antimalarial potency and improve drug metabolism and pharmacokinetics (DMPK) profiles.

  • Tunable Electronics: The positions on the pyrazole ring are not electronically equivalent. Electrophilic substitution reactions preferentially occur at the C4 position, while nucleophilic attacks are favored at C3 and C5.[4][5] This allows for regioselective synthesis, enabling chemists to precisely orient functional groups to optimize target engagement.

These properties make the pyrazole nucleus a "multipurpose lead compound" for generating biologically active molecules with applications ranging from anti-inflammatory and anticancer to antimicrobial and antidepressant agents.[1]

Mechanisms of Action and Key Therapeutic Classes

The versatility of the pyrazole scaffold is evident in the wide array of biological targets it can modulate. Below, we explore four major classes of pyrazole-containing drugs, their mechanisms of action, and representative examples.

Cyclooxygenase-2 (COX-2) Inhibition: Anti-inflammatory Agents

Mechanism: Cyclooxygenase (COX) enzymes convert arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is induced at sites of inflammation.[6] Traditional Nonsteroidal Anti-inflammatory Drugs (NSAIDs) inhibit both isoforms, leading to gastrointestinal side effects. Pyrazole-containing drugs were designed as selective COX-2 inhibitors to provide anti-inflammatory relief while sparing the protective functions of COX-1.[6][7]

Key Drug Example: Celecoxib Celecoxib is a selective COX-2 inhibitor approved for treating osteoarthritis, rheumatoid arthritis, and acute pain.[8] Its chemical structure allows it to fit into the larger, more flexible active site of the COX-2 enzyme, while being too bulky for the narrower COX-1 active site.[6] By inhibiting COX-2, celecoxib blocks the synthesis of pro-inflammatory prostaglandins, thereby reducing pain and inflammation.[6][8] Its antitumor activity may also be linked to its ability to decrease prostaglandin production in the neovasculature of tumors, which inhibits proliferation and induces apoptosis in both vascular and tumor cells.[9]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins (PGH2) COX1->Prostaglandins_H COX2->Prostaglandins_H GI_Protection GI Mucosal Protection Platelet Aggregation Prostaglandins_H->GI_Protection Inflammation Inflammation Pain & Fever Prostaglandins_H->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Caption: Celecoxib selectively inhibits COX-2, blocking inflammatory prostaglandin synthesis.

Phosphodiesterase Type 5 (PDE5) Inhibition: Erectile Dysfunction & Pulmonary Hypertension

Mechanism: Nitric oxide (NO) released during sexual stimulation activates guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP).[10] cGMP induces smooth muscle relaxation in the corpus cavernosum, leading to increased blood flow and an erection.[11] This process is terminated by the enzyme phosphodiesterase type 5 (PDE5), which degrades cGMP.[10][12] PDE5 inhibitors block this degradation, prolonging the action of cGMP and enhancing the erectile response to sexual stimulation.[10][11]

Key Drug Example: Sildenafil Sildenafil was the first oral PDE5 inhibitor approved for erectile dysfunction.[10][12] Its pyrazole-fused structure is key to its inhibitory action. By preventing the breakdown of cGMP, sildenafil helps maintain the vasodilation necessary for an erection.[12] Because PDE5 is also present in the smooth muscle of pulmonary arterioles, sildenafil is also used to treat pulmonary arterial hypertension by relaxing these blood vessels and reducing the workload on the heart.[12][13]

PDE5_Pathway Sexual_Stimulation Sexual_Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release GC Guanylate Cyclase (Inactive) NO_Release->GC Activates GC_Active Guanylate Cyclase (Active) GC->GC_Active cGMP cGMP GC_Active->cGMP Converts GTP GTP GTP->GC_Active PDE5 PDE5 Enzyme cGMP->PDE5 Degraded by Relaxation Smooth Muscle Relaxation & Vasodilation cGMP->Relaxation GMP 5'-GMP (Inactive) PDE5->GMP Sildenafil Sildenafil Sildenafil->PDE5 Inhibits CB1_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1R CB1 Receptor Endocannabinoids->CB1R Binds & Activates G_Protein Gαi/o Protein CB1R->G_Protein Activates Appetite_Stim Appetite Stimulation CB1R->Appetite_Stim AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Rimonabant Rimonabant Rimonabant->CB1R Blocks (Inverse Agonist) GABA_Synapse cluster_synapse GABAergic Synapse GABA_Vesicle GABA GABA_Receptor GABA-A Receptor (Chloride Channel) GABA_Vesicle->GABA_Receptor GABA Binds Chloride Cl⁻ GABA_Receptor->Chloride Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition / Sedation) Chloride->Hyperpolarization Influx Leads to Zaleplon Zaleplon Zaleplon->GABA_Receptor Positive Allosteric Modulation Workflow Start Start: New Pyrazole Compound Primary_Assay Primary Assay (e.g., Enzyme Inhibition or Receptor Binding Assay) Start->Primary_Assay Dose_Response Dose-Response Curve Determination of IC50 / Ki Primary_Assay->Dose_Response Active Hit Selectivity Selectivity Profiling (Test against related targets, e.g., COX-1 vs COX-2) Dose_Response->Selectivity Cell_Based Cell-Based Functional Assay (e.g., Prostaglandin release, cAMP measurement) Selectivity->Cell_Based Potent & Selective ADME In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Cell_Based->ADME Lead_Opt Lead Optimization ADME->Lead_Opt Favorable Profile End Candidate for In Vivo Studies Lead_Opt->End

References

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. The synthesis is based on a robust and efficient one-pot reaction sequence involving a base-mediated Claisen condensation followed by a Knorr pyrazole synthesis and subsequent hydrolysis. This guide offers in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, characterization data, and essential safety information to ensure reliable and safe execution.

Introduction: The Significance of the Pyrazole Moiety

The pyrazole ring is a fundamental heterocyclic structure present in a multitude of biologically active compounds.[1][2] Derivatives of pyrazole have garnered significant attention in pharmaceutical research due to their diverse pharmacological activities, including analgesic, anti-inflammatory, and anticancer properties.[1] Specifically, this compound serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural features, including the carboxylic acid group and the substituted phenyl ring, provide versatile handles for further chemical modifications in drug discovery programs.

The synthetic strategy outlined herein employs a convergent one-pot approach, which offers several advantages over traditional multi-step syntheses, including improved efficiency, reduced waste, and operational simplicity, making it suitable for both laboratory-scale synthesis and potential industrial applications.[3]

Reaction Mechanism: A Stepwise Look at Pyrazole Formation

The synthesis of this compound is achieved through a sequence of three key reactions occurring in a single pot: a Claisen condensation, a Knorr pyrazole synthesis, and a hydrolysis step.[1][3]

  • Claisen Condensation: The synthesis initiates with a base-mediated Claisen condensation between 4'-chloroacetophenone and diethyl oxalate. A strong base, such as sodium methoxide, deprotonates the α-carbon of the acetophenone, forming an enolate. This enolate then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate. Subsequent elimination of an ethoxide group yields a 1,3-dicarbonyl compound, specifically ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate.[1]

  • Knorr Pyrazole Synthesis: The in-situ generated 1,3-dicarbonyl compound then undergoes a Knorr pyrazole synthesis upon the addition of hydrazine.[4][5] The reaction proceeds via the formation of an imine between one of the carbonyl groups and the hydrazine, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the remaining carbonyl group. Dehydration of the resulting cyclic intermediate leads to the formation of the aromatic pyrazole ring.[5][6]

  • Hydrolysis: The final step is the hydrolysis of the ethyl ester group of the pyrazole intermediate to the corresponding carboxylic acid. This is typically achieved by adding a base, such as sodium hydroxide, and heating the reaction mixture. Acidification in the workup then protonates the carboxylate to yield the final product.

The overall reaction can be summarized as follows:

Reaction_Mechanism 4'-chloroacetophenone 4'-Chloroacetophenone Intermediate Ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate 4'-chloroacetophenone->Intermediate Claisen Condensation Diethyl_oxalate Diethyl Oxalate Diethyl_oxalate->Intermediate Base Base (e.g., NaOMe) Pyrazole_ester Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate Intermediate->Pyrazole_ester Knorr Pyrazole Synthesis Hydrazine Hydrazine Hydrazine->Pyrazole_ester Product This compound Pyrazole_ester->Product Saponification Hydrolysis Hydrolysis (NaOH, H2O)

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Reagents and Equipment
Reagent/EquipmentQuantity/Specification
4'-Chloroacetophenone1.55 g (10 mmol)
Diethyl oxalate1.75 g (12 mmol)
Sodium methoxide0.65 g (12 mmol)
Anhydrous Tetrahydrofuran (THF)50 mL
Hydrazine hydrate (80%)0.63 mL (10 mmol)
Glacial acetic acid0.6 mL (10.5 mmol)
Anhydrous Ethanol30 mL
Sodium hydroxide (NaOH)1.6 g (40 mmol)
Deionized waterAs needed
Hydrochloric acid (HCl), 2MAs needed for acidification
Ethyl acetateFor extraction
Anhydrous sodium sulfateFor drying
Round-bottom flask (100 mL)1
Magnetic stirrer and stir bar1
Reflux condenser1
Heating mantle1
Separatory funnel1
Beakers, graduated cylindersVarious sizes
pH paper or pH meter1
Rotary evaporator1
Filtration apparatus1

Step-by-Step Synthesis Procedure

Experimental_Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Knorr Pyrazole Synthesis cluster_2 Step 3: Hydrolysis and Workup Start Add sodium methoxide to anhydrous THF and stir. Add_Reactants Add 4'-chloroacetophenone and diethyl oxalate. Start->Add_Reactants Stir_RT Stir at room temperature for 3 hours. Add_Reactants->Stir_RT Concentrate Concentrate the mixture to remove THF. Stir_RT->Concentrate Add_Hydrazine Add anhydrous ethanol, acetic acid, and hydrazine hydrate. Concentrate->Add_Hydrazine Reflux_1 Heat to reflux for 12 hours. Add_Hydrazine->Reflux_1 Add_NaOH Add aqueous NaOH solution. Reflux_1->Add_NaOH Reflux_2 Heat to reflux for 4 hours. Add_NaOH->Reflux_2 Cool Cool the reaction mixture to room temperature. Reflux_2->Cool Acidify Acidify with 2M HCl to pH 2-3. Cool->Acidify Extract Extract with ethyl acetate. Acidify->Extract Dry_Concentrate Dry the organic layer and concentrate. Extract->Dry_Concentrate Recrystallize Recrystallize from ethanol/water to obtain the pure product. Dry_Concentrate->Recrystallize

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

  • Claisen Condensation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium methoxide (0.65 g, 12 mmol) and anhydrous THF (30 mL).

    • Stir the suspension at room temperature for 15 minutes.

    • Add 4'-chloroacetophenone (1.55 g, 10 mmol) followed by diethyl oxalate (1.75 g, 12 mmol) to the flask.

    • Stir the resulting mixture at room temperature for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Knorr Pyrazole Synthesis:

    • After 3 hours, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.

    • To the residue, add anhydrous ethanol (30 mL), glacial acetic acid (0.6 mL, 10.5 mmol), and hydrazine hydrate (80%, 0.63 mL, 10 mmol).

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 12 hours.

  • Hydrolysis and Workup:

    • After refluxing for 12 hours, add a solution of sodium hydroxide (1.6 g, 40 mmol) in water (5 mL) to the reaction mixture.

    • Continue to heat the mixture at reflux for an additional 4 hours to ensure complete hydrolysis of the ester.

    • Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

    • Carefully acidify the aqueous solution to a pH of 2-3 with 2M hydrochloric acid. A precipitate should form.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a crystalline solid.[7]

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Melting Point: Determine the melting point of the purified product.

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and the pyrazole ring proton.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbons in the molecule, including the carbonyl carbon of the carboxylic acid.[8][9][10]

  • Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the product (C₁₀H₇ClN₂O₂, MW: 222.63 g/mol ).[11]

Safety and Handling

It is imperative to handle all chemicals with care and adhere to standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Ventilation: Perform all steps in a well-ventilated fume hood.

  • Chemical Hazards:

    • Sodium methoxide: Corrosive and flammable. Handle with care.

    • Hydrazine hydrate: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

    • 4'-Chloroacetophenone and Diethyl Oxalate: Irritants.

    • Acids and Bases: Corrosive. Handle with caution.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[12]

The target compound, this compound, is harmful if swallowed and may cause skin and eye irritation.[13]

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable building block for applications in medicinal chemistry and drug discovery. The one-pot nature of this synthesis offers an efficient and practical approach for obtaining the target compound in good yield.

References

In Vitro Evaluation of Pyrazole Derivatives Against Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Pyrazole Derivatives in Oncology

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, possessing a five-membered heterocyclic ring with two adjacent nitrogen atoms. This unique structure confers a wide range of pharmacological activities, including notable anticancer properties.[1][2] In recent years, numerous pyrazole derivatives have been synthesized and evaluated for their potential against various cancer cell lines, demonstrating mechanisms of action that include the inhibition of crucial cellular targets like cyclin-dependent kinases (CDKs), tubulin, and epidermal growth factor receptor (EGFR).[1][2]

The development of novel anticancer agents with high selectivity and reduced toxicity is a critical goal in oncology research.[1] The structural versatility of the pyrazole ring allows for extensive modification, enabling the design of compounds with enhanced efficacy and tumor selectivity.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of novel pyrazole derivatives. It outlines a logical workflow, from initial cytotoxicity screening to more in-depth mechanistic studies, to thoroughly characterize the anticancer potential of these compounds.

Experimental Workflow for In Vitro Evaluation

A systematic approach is essential for the robust evaluation of any new chemical entity. The following workflow provides a structured pathway for assessing the anticancer properties of pyrazole derivatives, ensuring that primary activity is confirmed before committing resources to more complex mechanistic studies.

Experimental Workflow Figure 1: High-Level Experimental Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Interpretation A Compound Preparation & Solubilization B Selection of Cancer Cell Lines A->B Select appropriate models C Cytotoxicity/Viability Assays (e.g., MTT, SRB) B->C Treat cells with derivatives D Determine IC50 Values C->D Analyze dose-response curves E Apoptosis Assays (Annexin V/PI Staining) D->E If potent (low IC50) F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Western Blot Analysis (Protein Expression) D->G H Synthesize Data E->H F->H G->H I Hypothesize Mechanism of Action H->I

Caption: A structured workflow for the in vitro evaluation of pyrazole derivatives.

Part 1: Primary Screening - Assessing Cytotoxicity

The initial step is to determine the cytotoxic potential of the pyrazole derivatives across a panel of relevant cancer cell lines. This is typically achieved using colorimetric assays that measure cell viability.

Choosing the Right Assay: MTT vs. SRB

Two of the most common cytotoxicity assays are the MTT and the Sulforhodamine B (SRB) assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This assay measures the metabolic activity of viable cells.[3] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of viable cells.[3]

  • Sulforhodamine B (SRB) Assay : This assay is based on the measurement of cellular protein content.[4][5] SRB, a bright-pink aminoxanthene dye, binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[6] The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.[4][5]

Causality Behind the Choice : The MTT assay is dependent on mitochondrial function, which can be affected by compounds that do not directly cause cell death. The SRB assay, being based on total protein content, is less susceptible to metabolic interference and is often considered more robust for high-throughput screening.[4][5]

Protocol 1: SRB Cytotoxicity Assay

This protocol is optimized for screening compounds in an adherent cell line in a 96-well format.[4]

Materials:

  • Selected cancer cell lines

  • Complete culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the pyrazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a standard period, typically 48 to 72 hours.

  • Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells.[7] Incubate at 4°C for 1 hour.[6]

  • Washing: Wash the plates four to five times with 1% acetic acid to remove unbound dye.[7][8] Allow the plates to air-dry completely.[8]

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[6][7]

  • Destaining and Solubilization: Wash the plates again with 1% acetic acid to remove unbound dye.[7] Once dry, add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[7]

  • Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.[4][8]

Data Presentation and Interpretation

The results from the cytotoxicity assay should be used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Table 1: Example IC50 Values (µM) of Pyrazole Derivatives

CompoundMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)
Pyrazole-A5.218.156.42
Pyrazole-B0.080.150.21
Pyrazole-C15.722.418.9
Doxorubicin (Control)0.50.80.6

Data are hypothetical examples for illustrative purposes.

Compounds with low micromolar or nanomolar IC50 values (like Pyrazole-B in the table) are considered potent and should be prioritized for further mechanistic studies.[1]

Part 2: Mechanistic Investigation

Once a pyrazole derivative has demonstrated significant cytotoxicity, the next step is to investigate its mechanism of action. Key questions to address are whether the compound induces programmed cell death (apoptosis) and if it affects the cell's normal cycle of division.

Investigating Apoptosis Induction

Apoptosis is a key mechanism by which many anticancer drugs exert their effects.[9] A widely used method for detecting apoptosis is the Annexin V/Propidium Iodide (PI) assay, analyzed by flow cytometry.[10]

Principle of the Assay:

  • Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can identify early apoptotic cells.[10]

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid dye that cannot cross the membrane of live cells or early apoptotic cells.[10] It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[10]

This dual-staining method allows for the differentiation of live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[3]

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with the pyrazole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^5 cells/mL.[10][11]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10][12]

Cell Cycle Analysis

Many anticancer agents function by causing cell cycle arrest, preventing cancer cells from progressing through the division cycle and proliferating. Cell cycle distribution can be analyzed by staining DNA with propidium iodide (PI) and measuring fluorescence intensity by flow cytometry.[13]

Principle of the Assay: PI is a fluorescent dye that binds stoichiometrically to DNA.[13] The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in different phases of the cell cycle:

  • G0/G1 phase: Cells with a normal (2N) DNA content.

  • S phase: Cells undergoing DNA synthesis (between 2N and 4N DNA content).

  • G2/M phase: Cells that have completed DNA synthesis (4N DNA content).

An accumulation of cells in a particular phase suggests that the pyrazole derivative interferes with cell cycle progression at that checkpoint.

Cell Cycle Analysis Figure 2: Workflow for Cell Cycle Analysis A Treat Cells with Pyrazole Derivative B Harvest and Fix Cells (e.g., 70% cold ethanol) A->B C RNase Treatment (to remove RNA) B->C D Stain with Propidium Iodide (PI) C->D E Analyze by Flow Cytometry D->E F Quantify Cell Populations (G0/G1, S, G2/M) E->F

Caption: A standard workflow for preparing cells for cell cycle analysis.

Protocol 3: Propidium Iodide Staining for Cell Cycle Analysis

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • RNase A (DNase-free)

  • Propidium Iodide staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1x10^6 cells after treatment with the pyrazole derivative.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[14] Fix for at least 30 minutes at 4°C.[14] Cells can be stored in ethanol for up to two weeks.[14]

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.[14][15]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL).[14] Incubate for 15-30 minutes at 37°C to ensure only DNA is stained.[13][15]

  • PI Staining: Add PI staining solution (e.g., 50 µg/mL) and incubate for at least 5 minutes at room temperature, protected from light.[14][15]

  • Analysis: Analyze the samples on a flow cytometer.[14]

Western Blotting for Protein Expression

To delve deeper into the molecular mechanisms, Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Key Protein Targets:

  • Apoptosis Regulators:

    • Bcl-2 family: Analyze the ratio of pro-apoptotic proteins (e.g., Bax, Bak) to anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.

    • Caspases: Look for the cleavage of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7).[9][16] The appearance of cleaved fragments indicates caspase activation.[16]

    • PARP: Poly(ADP-ribose) polymerase is a substrate for activated Caspase-3. Its cleavage is considered a definitive marker of apoptosis.

  • Cell Cycle Regulators:

    • Cyclins and CDKs: Investigate changes in the levels of proteins that drive the cell cycle, such as Cyclin D1, CDK4, Cyclin B1, and CDK1.

Protocol 4: Western Blot Analysis

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and control cells in lysis buffer.[17]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[17]

  • SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[17]

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro evaluation of pyrazole derivatives as potential anticancer agents. By following a structured approach from broad cytotoxicity screening to detailed mechanistic studies, researchers can effectively characterize novel compounds. Positive results from these in vitro assays—demonstrating potent cytotoxicity, induction of apoptosis, and/or cell cycle arrest—provide a strong rationale for advancing promising derivatives to more complex preclinical models, such as 3D cell cultures and in vivo animal studies.[18][19]

References

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to High-Throughput Screening Assays for Pyrazole-Based Compounds

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Recognized as a "privileged scaffold," its versatile structure is a key component in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The unique physicochemical properties of the pyrazole core, such as its ability to act as both a hydrogen bond donor and acceptor, contribute to its favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[1]

High-Throughput Screening (HTS) is an indispensable tool for interrogating large chemical libraries to discover novel and potent pyrazole-based compounds.[5][6][7] This process involves the rapid, automated testing of tens of thousands to millions of compounds to identify "hits"—molecules that modulate the activity of a biological target. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed overview of HTS methodologies, application notes, and robust protocols specifically tailored for the discovery of pyrazole-based therapeutics.

Strategic Design of an HTS Campaign for Pyrazole Compounds

A successful HTS campaign is not merely a numbers game; it is a meticulously planned process that begins with a deep understanding of the target and the chemical space being explored.[7] The unique properties of pyrazole-based libraries require a tailored approach to assay design and hit validation.

Rationale for Target Selection and Assay Format

Pyrazole derivatives have shown remarkable versatility, targeting a wide array of proteins. The choice of the primary screening assay is therefore fundamentally dictated by the biological target class.

  • Protein Kinases: As one of the most successfully drugged target classes, kinases are a frequent target for pyrazole inhibitors.[8][9] Biochemical assays that directly measure enzymatic activity are the gold standard for primary screening.

  • G-Protein Coupled Receptors (GPCRs): For these membrane-bound receptors, cell-based assays that measure the downstream consequences of receptor activation (e.g., second messenger production) are more appropriate.[10][11]

  • Other Enzymes and Protein-Protein Interactions: Depending on the target, a variety of biochemical, biophysical, or cell-based reporter assays can be developed.

The initial choice between a biochemical and a cell-based assay represents a critical decision point. Biochemical assays offer a clean, direct measure of a compound's effect on the purified target but may miss compounds requiring cellular metabolism for activity. Conversely, cell-based assays provide a more physiologically relevant context, assessing compounds for their effects in a living system, including cell permeability and potential cytotoxicity, but can be more prone to off-target effects.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Hit Validation & Expansion Primary Primary HTS (Single Concentration) Hit_ID Initial Hit Identification (Statistical Cutoff) Primary->Hit_ID Dose_Response Dose-Response Confirmation (IC50/EC50) Hit_ID->Dose_Response Orthogonal Orthogonal Assay Validation Dose_Response->Orthogonal Counter_Screen Counter-Screens (Promiscuity & PAINS) Orthogonal->Counter_Screen Biophysical Biophysical Confirmation (e.g., CETSA, MST) Counter_Screen->Biophysical SAR Structure-Activity Relationship (SAR) Biophysical->SAR Lead_Series Validated Lead Series SAR->Lead_Series

Caption: General workflow for an HTS drug discovery campaign.

Biochemical Assays: Quantifying Direct Target Inhibition

Biochemical assays are fundamental for primary screening campaigns against purified enzymes, such as protein kinases. They provide a direct and quantitative measure of a compound's ability to inhibit the target's catalytic activity in a controlled, cell-free environment.

Application Note: In Vitro Kinase Inhibition Assays

Protein kinases are a major focus for pyrazole-based drug discovery, with numerous compounds targeting CDKs, JAKs, EGFR, and Akt.[3][8][9][12] A widely used and robust HTS method is the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The assay is based on a luminescent signal, which is inversely proportional to kinase inhibition.[8][9]

Causality Behind the Protocol: The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors, which are often the goal of screening campaigns. At ATP concentrations far above the Km, a much higher concentration of a competitive inhibitor would be required to show an effect, potentially causing false negatives.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To identify and quantify the inhibitory activity of pyrazole compounds against a specific protein kinase.

Materials and Reagents:

  • Target kinase (purified)

  • Kinase-specific substrate peptide

  • ATP (Adenosine 5'-triphosphate)

  • Kinase reaction buffer (containing MgCl₂)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Pyrazole compound library dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the pyrazole compounds in DMSO. Using an acoustic liquid handler, dispense nanoliter volumes of each compound dilution, positive control, and DMSO (negative control) into the assay plate.

  • Kinase Reaction Setup: Add the kinase and its specific substrate, diluted in reaction buffer, to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final volume is typically 5-10 µL.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).[1]

  • Reaction Termination & ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing light. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the positive (100% inhibition) and negative (0% inhibition) controls.

  • For compounds showing significant activity, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

Parameter Typical Value/Range Rationale
Kinase Concentration 0.1 - 10 nMEmpirically determined to produce a robust signal within the linear range of the assay.
Substrate Concentration 0.2 - 2 µMShould be at or above the Km for the substrate to ensure sufficient reaction velocity.
ATP Concentration 1 - 100 µMSet near the Km of ATP for the specific kinase to ensure sensitivity to competitive inhibitors.
DMSO Tolerance < 1% (final)High concentrations of DMSO can inhibit enzyme activity and interfere with the assay.
Z'-factor > 0.5A statistical parameter indicating assay robustness and separation between positive and negative controls. A value > 0.5 is considered excellent for HTS.

Cell-Based Assays: Probing Activity in a Physiological Context

Cell-based assays are critical for evaluating a compound's efficacy in a more biologically relevant environment. They provide insights into cell permeability, on-target engagement within the cell, effects on signaling pathways, and overall cellular health.

Application Note 1: Cell Proliferation and Viability

For oncology-focused programs, the primary goal is often to identify compounds that inhibit cancer cell growth. Assays like the MTS or MTT assay measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8] These assays are workhorses in HTS to determine the anti-proliferative potency (GI50) of pyrazole-based compounds against various cancer cell lines.[9][12]

Protocol: Cell Viability Assay (MTS)

Objective: To determine the effect of pyrazole compounds on the viability and proliferation of a cancer cell line.

Materials and Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • CellTiter 96® AQueous One Solution Reagent (MTS)

  • Clear, flat-bottom 96-well or 384-well plates

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring viability is >90%. Dilute cells to an optimal density (e.g., 2,000-5,000 cells/well) and seed into the wells of the microplate.[12]

  • Incubation: Incubate the plates for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment: Add serially diluted pyrazole compounds to the wells. Include a vehicle (DMSO) control.

  • Incubation: Incubate the cells with the compounds for a specified period, typically 72 hours.

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate for 1-4 hours at 37°C in a humidified incubator. During this time, viable cells convert the MTS tetrazolium compound into a colored formazan product.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The amount of absorbance is directly proportional to the number of living cells.

Application Note 2: Verifying Intracellular Target Modulation

A key step in hit validation is to confirm that the compound's anti-proliferative effect is due to the inhibition of its intended target. For pyrazole kinase inhibitors, Western blotting is a powerful, albeit lower-throughput, method to measure the phosphorylation status of the kinase's downstream substrates. A reduction in the phosphorylated substrate is strong evidence of on-target activity.[12]

CDK_Pathway Mitogens Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F phosphorylates pRb_E2F p-Rb + E2F Rb_E2F->pRb_E2F releases E2F Free E2F pRb_E2F->E2F Transcription G1/S Phase Gene Transcription E2F->Transcription activates CyclinE_CDK2 Cyclin E / CDK2 Transcription->CyclinE_CDK2 CyclinE_CDK2->pRb_E2F further phosphorylates S_Phase S Phase Entry CyclinE_CDK2->S_Phase promotes Inhibitor Pyrazole CDK Inhibitor Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2

Caption: Inhibition of the CDK/Rb pathway by pyrazole compounds.[12]

Biophysical Assays: Unambiguous Confirmation of Direct Binding

A crucial part of the hit validation cascade is to confirm that a compound physically binds to its intended target.[13] This helps to eliminate false positives arising from assay interference or other non-specific mechanisms. Biophysical methods provide this direct evidence of interaction.

Application Note: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying target engagement in a cellular environment. The principle is that a protein becomes more resistant to heat-induced unfolding when a ligand is bound to it. By treating cells with a compound, heating them, and then quantifying the amount of soluble protein remaining, one can determine if the compound engaged its target. This method was used to confirm the binding of pyrazole-based inhibitors to YTHDF2.[14]

Protocol: Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm direct binding of a pyrazole compound to its target protein in intact cells.

Materials and Reagents:

  • Cultured cells expressing the target protein

  • Pyrazole test compound and vehicle (DMSO)

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blot or ELISA)

Procedure:

  • Cell Treatment: Treat cultured cells with the pyrazole compound or DMSO vehicle at a desired concentration for 1-2 hours.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, unfolded proteins.

  • Quantification: Carefully collect the supernatant containing the soluble, non-aggregated proteins. Quantify the amount of the specific target protein in the supernatant using Western blot, ELISA, or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein remaining at each temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[14]

Data Analysis and Hit Validation: From Raw Data to Validated Leads

The primary output of an HTS campaign is a large dataset that requires rigorous statistical analysis to distinguish true hits from experimental noise and false positives.[6] A multi-step validation cascade is essential to ensure that resources are focused on the most promising chemical matter.[13]

The Hit Triage and Validation Cascade
  • Primary Hit Identification: Hits are initially identified from the single-concentration primary screen based on a pre-defined activity threshold, often using a robust statistical measure like 3 standard deviations from the mean of the negative controls or a Z-score.

  • Dose-Response Confirmation: Primary hits are re-tested over a range of concentrations (typically 8-10 points) to confirm their activity and determine their potency (IC50 or EC50). This step eliminates hits that are not dose-dependent.[6]

  • Orthogonal Assay Confirmation: Active compounds are tested in an orthogonal assay—a different assay format that measures the same biological endpoint. This is a critical step to rule out compounds that interfere with the primary assay's technology (e.g., luciferase inhibitors, fluorescent compounds).[13]

  • Counter-Screening and PAINS Filtering: Compounds are tested in counter-screens to identify non-specific activity. This includes filtering for Pan-Assay Interference Compounds (PAINS), which are chemical structures known to frequently appear as false positives in HTS campaigns.[13][15][16]

  • Biophysical Confirmation: As described above, techniques like CETSA are used to confirm direct target binding.

  • Medicinal Chemistry Assessment: Validated hits are reviewed by medicinal chemists to prioritize chemical series based on potency, structure-activity relationships (SAR), and drug-like properties.[13]

Hit_Validation_Cascade Primary_Hits Primary Hits (~1-3% of Library) Dose_Response Dose-Response Confirmation Primary_Hits->Dose_Response Confirmed_Actives Confirmed Actives (~0.1-0.5% of Library) Dose_Response->Confirmed_Actives False_Positives1 False Positives (Poor Potency, Flat Curve) Dose_Response->False_Positives1 Orthogonal_Assay Orthogonal & Counter-Screens Confirmed_Actives->Orthogonal_Assay Validated_Hits Validated Hits (On-Target, Specific) Orthogonal_Assay->Validated_Hits False_Positives2 False Positives (Assay Interference, PAINS) Orthogonal_Assay->False_Positives2 Final_Leads Lead Series for Optimization Validated_Hits->Final_Leads

Caption: A typical hit validation and triage cascade.

Parameter Formula / Definition Acceptable Range (HTS) Significance
Signal-to-Background (S/B) Mean(Signal) / Mean(Background)> 5Measures the dynamic range of the assay. Higher is better.
Signal-to-Noise (S/N) (Mean(Signal) - Mean(Background)) / SD(Background)> 10Measures the separation of the signal from the noise of the background.
Z'-factor 1 - [3*(SDpos + SDneg) / |Meanpos - Meanneg|]> 0.5A measure of assay quality that accounts for both dynamic range and data variation. The gold standard for HTS validation.[17][18]

Conclusion

The discovery of novel pyrazole-based therapeutics is greatly accelerated by the strategic application of high-throughput screening. A successful campaign is built upon a foundation of carefully selected and validated assays. By integrating biochemical, cell-based, and biophysical methods into a cohesive workflow, researchers can move efficiently from a large compound library to a set of well-characterized, validated hits. The protocols and principles outlined in this guide provide a robust framework for designing and executing HTS campaigns that can successfully identify the next generation of pyrazole-based drugs. The key to success lies not only in the initial screen but in the rigorous, multi-step validation cascade that ensures only the most promising and mechanistically sound compounds advance toward clinical development.

References

Application Notes and Protocols for 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Potential of a Privileged Scaffold

In the relentless pursuit of novel and effective crop protection agents, the pyrazole heterocycle has emerged as a "privileged scaffold," a core molecular framework that consistently imparts potent biological activity.[1][2] Within this esteemed class of compounds, 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid stands out as a versatile building block for the synthesis of new-generation herbicides, fungicides, and insecticides. While extensive public data on the specific biological activities of this exact molecule is limited, its structural motifs are prominently featured in a multitude of patented and commercialized agrochemicals.[3][4] The presence of the 4-chlorophenyl group and the carboxylic acid handle provides an ideal starting point for the exploration of chemical space and the generation of diverse compound libraries with a high probability of yielding new active ingredients.

This guide provides a comprehensive overview of the potential applications of this compound in agrochemical research. It is designed to empower researchers with the foundational knowledge and practical protocols to leverage this compound as a key intermediate in their discovery and development pipelines. We will delve into its synthetic utility and provide detailed, field-proven methodologies for screening its derivatives for herbicidal, fungicidal, and insecticidal activities.

Synthetic Utility and Derivatization Potential

The true value of this compound in agrochemical discovery lies in its synthetic tractability. The carboxylic acid group serves as a versatile handle for a wide array of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).

Key Derivatization Strategies:
  • Amide Formation: The carboxylic acid can be readily converted to an amide, a functional group prevalent in many successful agrochemicals.[5] This allows for the introduction of a diverse range of amine-containing fragments, modulating the compound's physicochemical properties and biological activity.

  • Esterification: Esterification provides another avenue for derivatization, influencing properties such as lipophilicity and membrane permeability, which are critical for effective uptake and translocation in target organisms.

  • Heterocyclic Ring Formation: The pyrazole and carboxylic acid moieties can serve as precursors for the construction of more complex fused heterocyclic systems, a strategy often employed to enhance biological efficacy and patentability.

The following diagram illustrates a generalized workflow for the derivatization of the title compound to generate a library of diverse analogues for screening.

G A 5-(4-chlorophenyl)-1H- pyrazole-3-carboxylic acid B Activation of Carboxylic Acid (e.g., SOCl2, EDCI) A->B Step 1 E Further Heterocyclic Elaboration A->E Alternative Pathways C Amide Library Synthesis (Reaction with diverse amines) B->C Step 2a D Ester Library Synthesis (Reaction with diverse alcohols) B->D Step 2b F Diverse Library of Pyrazole Derivatives C->F D->F E->F G A Library of Pyrazole Derivatives B Primary Screen: Whole-Plant Post-Emergence Assay A->B High-Throughput C Secondary Screen: In Vitro Enzyme Assays (HPPD, PPO) B->C Active Compounds D Lead Compound Identification C->D Potent Inhibitors

References

Application Notes & Protocols: The Utility of Pyrazole Derivatives as Potent Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Inflammation

Inflammation is a vital biological response to injury or infection, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and inflammatory bowel disease.[1] A key enzymatic family driving the inflammatory cascade is cyclooxygenase (COX), which exists in two primary isoforms: COX-1 and COX-2.[5] COX-1 is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, while COX-2 is inducibly expressed at sites of inflammation and is responsible for synthesizing pro-inflammatory prostaglandins.[5][6]

The therapeutic goal has been to selectively inhibit COX-2 to achieve anti-inflammatory effects while sparing COX-1, thereby minimizing gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[1][7][8] Pyrazole derivatives have emerged as a privileged scaffold for achieving this selectivity. The landmark drug Celecoxib, a diaryl-substituted pyrazole, validated this approach, demonstrating potent anti-inflammatory and analgesic properties through selective COX-2 inhibition.[1][7][9][10] This guide delves into the scientific principles and practical methodologies for harnessing the anti-inflammatory potential of this versatile chemical class.

Mechanisms of Anti-Inflammatory Action

While COX-2 inhibition is the principal mechanism, the anti-inflammatory effects of pyrazole derivatives can be pleiotropic, involving modulation of other critical signaling pathways.

Primary Mechanism: Selective COX-2 Inhibition

The conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for pro-inflammatory prostaglandins, is catalyzed by COX enzymes.[10][11] Pyrazole derivatives, particularly those with a diaryl substitution pattern like Celecoxib, are designed to fit into the larger, more flexible active site of the COX-2 enzyme.[7][8] For instance, Celecoxib's polar sulfonamide side chain binds to a hydrophilic side pocket near the active COX-2 binding site, an interaction that is not possible with the more constricted active site of COX-1.[7][10] This selective binding blocks the synthesis of prostaglandins that mediate pain and inflammation.[9][10]

COX_Pathway AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Homeostatic Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) PGH2_1->Prostaglandins_1 Prostaglandins_2 Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) PGH2_2->Prostaglandins_2 NSAIDS Non-Selective NSAIDs (e.g., Ibuprofen) NSAIDS->COX1 Inhibit NSAIDS->COX2 Inhibit Pyrazoles Pyrazole Derivatives (e.g., Celecoxib) Pyrazoles->COX2 Selectively Inhibit NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Activation Stimuli->IKK IkB Phosphorylation of IκBα IKK->IkB Proteasome IκBα Degradation IkB->Proteasome NFkB_active Active NF-κB (p50/RelA) Proteasome->NFkB_active Releases NFkB_complex NF-κB/IκBα Complex (Inactive, Cytoplasm) NFkB_complex->IKK Nucleus Nuclear Translocation NFkB_active->Nucleus Transcription Gene Transcription Nucleus->Transcription Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Transcription->Genes Pyrazoles Pyrazole Derivatives Pyrazoles->IKK Potential Inhibition MAPK_Pathway Stimuli Inflammatory Stimuli (Stress, Cytokines) MAP3K MAPKKK (e.g., TAK1, ASK1) Stimuli->MAP3K MAP2K MAPKK (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K P MAPK MAPK (p38, JNK) MAP2K->MAPK P TF Transcription Factors (e.g., AP-1, ATF2) MAPK->TF P Response Inflammatory Response (Cytokine Production) TF->Response Pyrazoles Pyrazole Derivatives Pyrazoles->MAPK Potential Inhibition Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification & Analysis Start Combine Diketone and Hydrazine HCl in Ethanol Reflux Reflux Reaction (e.g., 80°C, 24h) Start->Reflux Cool Cool to RT Reflux->Cool Precipitate Precipitate with Water Cool->Precipitate Filter Filter Crude Product Precipitate->Filter Recrystallize Recrystallize (e.g., Ethyl Acetate/Heptane) Filter->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry Analyze Characterize (NMR, MS) Dry->Analyze InVitro_Workflow Compound Synthesized Pyrazole Derivative COX_Assay Protocol 2: COX-1/COX-2 Enzyme Inhibition Assay Compound->COX_Assay Cell_Assay Protocol 3: LPS-Stimulated Macrophage Assay Compound->Cell_Assay IC50 Determine IC50 Values & Selectivity Index (SI) COX_Assay->IC50 Cytotoxicity Assess Cell Viability (e.g., MTT Assay) Cell_Assay->Cytotoxicity Mediators Measure Inflammatory Mediators (NO, TNF-α, IL-6) Cell_Assay->Mediators Data Data Analysis & Hit Selection IC50->Data Cytotoxicity->Data Mediators->Data InVivo_Workflow Start Acclimatize Animals Group Group Animals (Vehicle, Standard, Test) Start->Group Dose Administer Compound (e.g., Oral Gavage) Group->Dose Induce Induce Edema (Carrageenan Injection) Dose->Induce Measure Measure Paw Volume (Plethesmometer) at Time 0, 1, 2, 3, 4h Induce->Measure Calculate Calculate % Inhibition of Edema Measure->Calculate Analyze Statistical Analysis Calculate->Analyze

References

Analytical methods for quantification of pyrazole carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Quantification of Pyrazole Carboxylic Acids

Abstract: Pyrazole carboxylic acids represent a cornerstone class of heterocyclic compounds with profound significance in pharmaceutical and agrochemical industries. Their diverse biological activities, ranging from anti-inflammatory to herbicidal, necessitate robust and reliable analytical methods for their quantification in various matrices.[1][2] This guide provides a comprehensive overview of modern analytical techniques, focusing on practical, field-proven protocols for High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). It is designed for researchers, analytical scientists, and drug development professionals, offering in-depth explanations of methodological choices and step-by-step workflows to ensure data integrity and regulatory compliance.

The Imperative for Analytical Rigor in Drug Development

The journey of a pharmacologically active molecule from discovery to clinical application is underpinned by meticulous analytical characterization. For pyrazole carboxylic acids, which include blockbuster drugs like the COX-2 inhibitor Celecoxib, precise quantification is not merely an academic exercise; it is a critical requirement for:

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

  • Quality Control (QC): Ensuring the purity, potency, and consistency of active pharmaceutical ingredients (APIs) and final drug products.

  • Stability Testing: Assessing the degradation of the drug under various environmental conditions.

  • Regulatory Submission: Providing validated data to regulatory bodies like the FDA and EMA to support new drug applications.[3]

This guide is structured to walk the scientist through the entire analytical workflow, from foundational validation principles to advanced chromatographic techniques.

Foundational Pillar: Analytical Method Validation

Before any analytical method can be implemented for routine use, it must be validated to demonstrate its fitness for purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a globally recognized framework for this process.[4][5][6] The objective of validation is to confirm that the method is reliable, reproducible, and accurate for the intended analysis.[7]

Key validation parameters, as defined by ICH, include:

  • Accuracy: The closeness of test results to the true value.[8]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly. This is assessed at three levels: repeatability, intermediate precision, and reproducibility.[8]

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[8]

  • Linearity: The ability to produce test results that are directly proportional to the analyte concentration within a given range.[8]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition).[6]

G cluster_0 Method Development & Validation Workflow cluster_1 Validation Parameters Assessed Dev Analytical Method Development Proto Write Validation Protocol Dev->Proto Define ATP & Parameters Exec Execute Validation Experiments Proto->Exec ICH Q2(R1) Guidelines Report Generate Validation Report Exec->Report Analyze Data vs. Criteria Acc Accuracy Exec->Acc Prec Precision Exec->Prec Spec Specificity Exec->Spec Lin Linearity & Range Exec->Lin LoD LOD / LOQ Exec->LoD Rob Robustness Exec->Rob Imp Implement for Routine Use Report->Imp Method is Fit for Purpose

Fig. 1: A workflow for analytical method validation based on ICH guidelines.

Sample Preparation: The Key to Unlocking Accurate Data

Real-world samples, such as blood plasma, urine, or tissue homogenates, are complex matrices that can interfere with analysis.[10][11] Proper sample preparation is therefore essential to remove these interferences, concentrate the analyte, and ensure compatibility with the analytical system.[10][12]

Common Sample Preparation Techniques
  • Protein Precipitation (PPT): A rapid and simple method for removing proteins from biological samples. An organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) is added to the sample, causing proteins to denature and precipitate.[10][13] This is often a first-line approach due to its simplicity.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[14] For pyrazole carboxylic acids, adjusting the pH of the aqueous phase to below their pKa will protonate the carboxylic acid group, making the molecule less polar and more extractable into an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

  • Solid-Phase Extraction (SPE): A highly selective and efficient technique that uses a solid sorbent packed in a cartridge to isolate analytes from a liquid sample.[14][15] For acidic compounds, an anion-exchange SPE sorbent can be used to retain the negatively charged carboxylate group, allowing neutral and basic interferences to be washed away. The retained analyte is then eluted with a solvent that neutralizes the charge.

Fig. 2: Decision tree for selecting a sample preparation technique.
Protocol 1: Solid-Phase Extraction (SPE) of a Pyrazole Carboxylic Acid from Plasma

This protocol describes a generic method using a mixed-mode anion-exchange SPE cartridge for selective extraction.

Materials:

  • Mixed-Mode Anion-Exchange SPE Cartridge (e.g., Oasis MAX)

  • Human Plasma (or other biological matrix)

  • Internal Standard (IS): A structurally similar pyrazole carboxylic acid, if available.

  • Phosphoric Acid (for sample pre-treatment)

  • Methanol (HPLC Grade)

  • Ammonium Hydroxide

  • Elution Solvent: e.g., 5% Formic Acid in Methanol

  • Vacuum manifold or positive pressure processor

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add the internal standard. Acidify the sample by adding 500 µL of 4% phosphoric acid in water. Vortex to mix. This step ensures the carboxylic acid is protonated and proteins are disrupted.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not allow the sorbent to dry.

  • Loading: Load the pre-treated plasma sample onto the conditioned cartridge. Apply gentle vacuum or pressure to pass the sample through the sorbent at a slow, steady rate (approx. 1 mL/min).

  • Washing:

    • Wash 1: Pass 1 mL of 5% ammonium hydroxide in water. This washes away acidic and neutral interferences while the strong anion-exchange sorbent retains the analyte.

    • Wash 2: Pass 1 mL of methanol through the cartridge to wash away non-polar interferences.

  • Elution: Elute the analyte by passing 1 mL of elution solvent (e.g., 5% formic acid in methanol) through the cartridge. The acid in the elution solvent neutralizes the negatively charged analyte, releasing it from the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC analysis.

Chromatographic Quantification Methods

Liquid chromatography is the premier technique for the analysis of pyrazole carboxylic acids due to their polarity and non-volatile nature.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This is the workhorse method for routine analysis, quality control, and assays where high sensitivity is not paramount.

Scientific Rationale:

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the standard choice. Its non-polar nature retains the pyrazole carboxylic acid based on hydrophobic interactions. The separation is driven by partitioning the analyte between the non-polar stationary phase and a polar mobile phase.[9][16]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (acetonitrile or methanol) is used. For carboxylic acids, it is crucial to control the pH of the aqueous component.[16] Setting the pH to ~2.5-3.0 (e.g., using 0.1% formic or phosphoric acid) ensures the carboxylic acid group is fully protonated (-COOH). This neutral form is more hydrophobic and will be better retained on the C18 column, resulting in sharp, symmetrical peaks. If the pH is too high, the acid will be deprotonated (-COO⁻), leading to poor retention and peak tailing.

  • Detection: The pyrazole ring contains a chromophore that absorbs UV light.[17] Detection is typically performed at a wavelength near the absorbance maximum (λmax) of the specific derivative, often between 210-280 nm, to ensure maximum sensitivity.[9]

G Sample Prepared Sample in Vial Injector Autosampler Injects Sample Column C18 Column (Separation) Injector->Column Pump HPLC Pump (Mobile Phase) Pump->Injector Detector UV Detector (λmax) Column->Detector Data Chromatogram (Peak Area vs. Time) Detector->Data

Fig. 3: Standard workflow for an HPLC-UV analysis.
Protocol 2: General RP-HPLC-UV Method for a Pyrazole Carboxylic Acid

Instrumentation & Conditions:

  • HPLC System: Standard system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[9]

  • Gradient: 20% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions. (Note: An isocratic method may also be suitable).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or predetermined λmax).

Procedure:

  • System Preparation: Prepare mobile phases and degas thoroughly. Equilibrate the column with the initial mobile phase composition (e.g., 20% B) until a stable baseline is achieved.

  • Standard Preparation: Prepare a stock solution of the pyrazole carboxylic acid reference standard in a suitable solvent (e.g., methanol). From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range (e.g., 1-100 µg/mL).[9]

  • Sequence Setup: Create a sequence in the chromatography data system (CDS) including blanks, calibration standards, quality control (QC) samples, and unknown samples.

  • Data Analysis:

    • Integrate the peak corresponding to the pyrazole carboxylic acid.

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the analyte in unknown samples by interpolating their peak areas from the calibration curve.

Table 1: Representative HPLC-UV Method Validation Data

ParameterSpecificationTypical Result
Linearity (r²) ≥ 0.9950.9997
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 80 - 120%98.5 - 103.2%
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)< 5%
LOQ -1 µg/mL
Specificity No interference at analyte RTPassed
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring ultra-high sensitivity and specificity, such as analyzing low-dose drugs in biological fluids, LC-MS/MS is the gold standard.

Scientific Rationale:

  • Superiority: LC-MS/MS combines the separation power of HPLC with the highly selective and sensitive detection of a tandem mass spectrometer. It can detect analytes at picogram (pg) to femtogram (fg) levels.

  • Ionization: Electrospray Ionization (ESI) is typically used. For pyrazole carboxylic acids, ESI in negative ion mode is often preferred. The acidic proton is easily lost in the ESI source, forming a deprotonated molecule [M-H]⁻, which is efficiently detected.[11]

  • Mass Analysis: A triple quadrupole (QqQ) mass spectrometer is most common for quantification. It operates in Multiple Reaction Monitoring (MRM) mode.

    • Q1: Selects the precursor ion (the [M-H]⁻ ion of our analyte).

    • q2 (Collision Cell): The precursor ion is fragmented by collision with an inert gas (e.g., argon).

    • Q3: Selects a specific, characteristic fragment ion (product ion). This precursor -> product ion transition is highly specific to the analyte, virtually eliminating matrix interferences and providing exceptional selectivity.

G cluster_0 LC Separation cluster_1 Mass Spectrometry LC_Column UPLC Column ESI ESI Source ([M-H]⁻) LC_Column->ESI Q1 Q1 Precursor Ion Selection ESI->Q1 q2 q2 Collision Cell (Fragmentation) Q1->q2 Q3 Q3 Product Ion Selection q2->Q3 Detector Detector Q3->Detector

Fig. 4: The analytical path in an LC-MS/MS system for quantification.
Protocol 3: General LC-MS/MS Method Development

Instrumentation & Conditions:

  • LC System: UPLC/UHPLC system for fast, high-resolution separations.

  • MS System: Triple quadrupole mass spectrometer with an ESI source.

  • Column: C18, 50 mm x 2.1 mm, < 2 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water (volatile buffer required for MS).[16]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Optimized for analyte retention and separation from matrix components.

  • Ionization Mode: ESI Negative.

Procedure:

  • Analyte Tuning: Infuse a standard solution of the pyrazole carboxylic acid directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows) and determine the exact mass of the precursor ion [M-H]⁻.

  • Fragmentation & MRM Selection: Perform a product ion scan on the precursor ion to identify the most stable and abundant fragment ions. Select the most intense precursor -> product transition for quantification (quantifier) and a second transition for confirmation (qualifier).

  • Chromatographic Method Development: Develop an LC gradient that provides good retention and peak shape for the analyte and separates it from any isobaric interferences.

  • Validation: Perform a full method validation as described in Section 2, using a stable isotope-labeled internal standard whenever possible for the most accurate results.

Table 2: Comparison of Typical Performance Characteristics

ParameterHPLC-UVLC-MS/MS
Typical LOQ 0.1 - 1 µg/mL0.01 - 1 ng/mL
Selectivity ModerateVery High
Matrix Effects Low to ModerateCan be significant (Ion Suppression)
Cost & Complexity LowerHigher
Primary Application QC, Purity, High-conc. assaysBioanalysis, Trace-level quantification

Specialized & Complementary Analytical Approaches

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for this class of compounds, GC-MS can be used. However, pyrazole carboxylic acids are polar and non-volatile, making them unsuitable for direct GC analysis.[18] A crucial derivatization step is required to convert the polar -COOH and -NH groups into non-polar, volatile, and thermally stable analogs.[18]

  • Rationale: Silylation is the most common derivatization technique. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with active hydrogens on the carboxyl and pyrazole nitrogen groups to replace them with a non-polar trimethylsilyl (TMS) group.[19] The resulting TMS-derivative is volatile and can be analyzed by GC.

Protocol 4: Silylation for GC-MS Analysis
  • Sample Preparation: Ensure the sample extract is completely dry, as silylation reagents are moisture-sensitive.

  • Derivatization: To the dried residue, add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of BSTFA (often with 1% TMCS as a catalyst).

  • Reaction: Cap the vial tightly and heat at 60-75°C for 30-60 minutes to ensure the reaction goes to completion.

  • Analysis: Cool the vial to room temperature and inject an aliquot directly into the GC-MS.

Chiral Separation by HPLC

Many pharmaceutical compounds are chiral, and enantiomers can have different pharmacological and toxicological profiles. Regulatory agencies often require the quantification of individual enantiomers.

  • Rationale: Enantiomers cannot be separated on standard achiral columns (like C18). A Chiral Stationary Phase (CSP) is required. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and effective for separating a wide range of chiral compounds, including those with acidic functional groups.[20][21] The separation mechanism relies on forming transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. Mobile phase selection (normal phase vs. polar organic modes) is critical for achieving resolution.[20][22]

Conclusion and Future Outlook

The quantification of pyrazole carboxylic acids is a well-established field with a suite of powerful analytical tools at the scientist's disposal. For routine QC and high-concentration assays, RP-HPLC-UV offers a robust, reliable, and cost-effective solution. For bioanalysis and trace-level quantification where ultimate sensitivity and selectivity are required, LC-MS/MS is the undisputed method of choice. The selection of the appropriate technique must be guided by the specific analytical challenge, considering factors such as required sensitivity, sample matrix complexity, and regulatory requirements. Adherence to rigorous validation principles as outlined by the ICH is mandatory to ensure the generation of high-quality, defensible data that can confidently support the development of these vital therapeutic agents.

References

Measuring the Spark: A Guide to Cell-Based Assays for TGF-β-Induced Transcriptional Activation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deciphering the TGF-β Signal

TGF-β signaling is predominantly transduced through the canonical SMAD-dependent pathway. The binding of a TGF-β ligand to its type II receptor (TβRII) on the cell surface triggers the recruitment and phosphorylation of a type I receptor (TβRI).[2][6][7] This activated receptor complex then phosphorylates receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[4][8] These phosphorylated R-SMADs form a heteromeric complex with the common mediator SMAD4, which then translocates to the nucleus.[3][6] Once in the nucleus, this SMAD complex acts as a transcription factor, binding to specific DNA sequences known as SMAD Binding Elements (SBEs) in the promoter regions of target genes to regulate their expression.[2][3][6] Beyond this canonical pathway, TGF-β can also activate non-SMAD pathways, including various MAP kinase pathways, which add further layers of complexity and control to the cellular response.[7]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and validated protocols for the most robust cell-based assays used to determine TGF-β-induced transcriptional activation. We will delve into the core principles of each assay, explain the rationale behind key experimental steps, and provide self-validating systems to ensure data integrity.

Visualizing the Canonical TGF-β/SMAD Signaling Pathway

The following diagram illustrates the key events in the canonical TGF-β/SMAD signaling cascade, from ligand-receptor interaction at the cell surface to the transcriptional regulation of target genes in the nucleus.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII 1. Binding TBRI TβRI (ALK5) TBRII->TBRI pTBRI p-TβRI TBRI->pTBRI 3. Phosphorylation SMAD23 SMAD2/3 pTBRI->SMAD23 4. R-SMAD Recruitment pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 5. Phosphorylation SMAD_complex p-SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex 6. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc p-SMAD2/3-SMAD4 Complex SMAD_complex->SMAD_complex_nuc 7. Nuclear Translocation SBE SBE SMAD_complex_nuc->SBE 8. DNA Binding Target_Gene Target Gene (e.g., SERPINE1, SNAI1) SMAD_complex_nuc->Target_Gene 9. Transcriptional Activation mRNA mRNA Target_Gene->mRNA

Caption: Canonical TGF-β/SMAD signaling pathway overview.

Core Methodologies for Quantifying Transcriptional Activation

Several robust and widely adopted methods exist to measure the transcriptional consequences of TGF-β signaling. The choice of assay depends on the specific research question, desired throughput, and available instrumentation. We will focus on three primary, yet complementary, approaches:

  • Luciferase Reporter Assays: The gold standard for quantifying the activity of specific signaling pathways. These assays utilize a reporter gene (e.g., firefly luciferase) under the control of a promoter containing TGF-β-responsive elements.

  • Quantitative Real-Time PCR (qPCR): A direct and sensitive method to measure the mRNA expression levels of endogenous TGF-β target genes.

  • Upstream Event Confirmation - Western Blotting for SMAD Phosphorylation: While not a direct measure of transcription, this technique is crucial for confirming that the upstream signaling cascade is activated as expected.

The following diagram outlines a comprehensive experimental workflow, integrating these methodologies for a thorough investigation of TGF-β-induced transcriptional activation.

experimental_workflow cluster_setup Experimental Setup cluster_assays Downstream Analysis cluster_data Data Interpretation Cell_Culture 1. Seed Cells (e.g., HEK293, A549, HaCaT) Treatment 2. Treat with TGF-β (and/or inhibitors) Cell_Culture->Treatment Luciferase Luciferase Reporter Assay (Transcriptional Activity) Treatment->Luciferase Primary Readout qPCR qPCR (Endogenous Gene Expression) Treatment->qPCR Endogenous Validation Western Western Blot (Upstream Signaling) Treatment->Western Upstream Confirmation Data_Analysis 4. Data Analysis & Normalization Luciferase->Data_Analysis qPCR->Data_Analysis Western->Data_Analysis Conclusion 5. Integrated Conclusion Data_Analysis->Conclusion

Caption: Integrated workflow for studying TGF-β signaling.

Application Note 1: Luciferase Reporter Assays for High-Throughput Screening

Principle

To control for variability in transfection efficiency and cell number, a second reporter plasmid expressing a different luciferase (e.g., Renilla luciferase) under a constitutive promoter is co-transfected.[11][12] The firefly luciferase signal is then normalized to the Renilla luciferase signal.[11][12]

Protocol: SBE-Driven Dual-Luciferase Reporter Assay

This protocol is optimized for adherent cells (e.g., HEK293T, A549) in a 96-well plate format.

Materials:

  • Cells: HEK293T or other TGF-β responsive cell line.

  • Reporter Plasmids:

    • SBE-Firefly Luciferase Reporter (e.g., from BPS Bioscience, Qiagen).[13][14]

    • Constitutive Renilla Luciferase Control Plasmid (e.g., pRL-TK).

  • Transfection Reagent: (e.g., Lipofectamine 3000, FuGENE HD).

  • Culture Medium: DMEM or appropriate medium with 10% FBS.

  • Serum-Free Medium: For starvation and treatment.

  • Recombinant Human TGF-β1: (e.g., from R&D Systems, PeproTech).

  • Dual-Luciferase Reporter Assay System: (e.g., from Promega, BPS Bioscience).

  • White, opaque 96-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Day 1: Seed 20,000 - 40,000 cells per well in a 96-well white, opaque plate in 100 µL of complete growth medium. Aim for 70-80% confluency at the time of transfection.

  • Transfection:

    • Day 2: Prepare the transfection mix. For each well, combine:

      • 100 ng SBE-Firefly Luciferase plasmid.

      • 10 ng Renilla Luciferase control plasmid.

      • Transfection reagent according to the manufacturer's protocol.

    • Incubate the DNA-lipid complex as recommended and then add to the cells.

    • Incubate for 18-24 hours at 37°C.

  • Cell Treatment:

    • Day 3: Gently aspirate the medium.

    • Wash once with PBS.

    • Add 90 µL of serum-free medium and incubate for 4-6 hours to starve the cells and reduce basal signaling.

    • Prepare a 10X stock of TGF-β1 (and any inhibitors being tested) in serum-free medium.

    • Add 10 µL of the 10X stock to the respective wells. A typical final concentration for TGF-β1 is 1-10 ng/mL.[15] Include an untreated control.

    • Incubate for 16-24 hours at 37°C.

  • Lysis and Luminescence Measurement:

    • Day 4: Equilibrate the plate and luciferase assay reagents to room temperature.

    • Aspirate the medium from the wells.

    • Wash once with PBS.

    • Add 20-50 µL of passive lysis buffer to each well.

    • Place the plate on an orbital shaker for 15-20 minutes at room temperature to ensure complete lysis.

    • Follow the dual-luciferase manufacturer's protocol. Typically, this involves adding the Luciferase Assay Reagent II (LAR II) to measure firefly luminescence, followed by the addition of Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure Renilla luminescence.

Data Analysis:

  • Normalization: For each well, calculate the ratio of Firefly Luminescence / Renilla Luminescence. This is the Relative Luciferase Unit (RLU).

  • Fold Induction: For each treatment condition, divide the average RLU by the average RLU of the untreated control. This gives the fold induction of transcriptional activity.

  • Statistical Analysis: Perform statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed changes.

Parameter Recommendation Rationale
Cell Line HEK293T, HaCaT, A549, Mv1LuKnown to be responsive to TGF-β and transfect well.
Reporter SBE or PAI-1 promoterSBE provides a direct readout of SMAD activity.[3] PAI-1 is a well-characterized endogenous target.[9]
Normalization Co-transfection with constitutive RenillaCorrects for well-to-well variability in transfection efficiency and cell number, which is a major source of error.[11][12]
Serum Starvation 4-6 hoursReduces basal signaling activity, increasing the signal-to-noise ratio upon TGF-β stimulation.
TGF-β Treatment 1-10 ng/mL for 16-24 hoursThis concentration range and duration are typically sufficient to induce a robust transcriptional response.
Plate Type White, opaqueMinimizes crosstalk between wells and maximizes the luminescent signal detected.[16]

Troubleshooting:

  • Low Signal: Check DNA quality, optimize transfection reagent-to-DNA ratio, or use a stronger constitutive promoter for the control plasmid.[16][17]

  • High Variability: Prepare master mixes for transfection and treatment steps to minimize pipetting errors. Ensure consistent cell seeding density.[17]

  • High Background in Untreated Wells: Ensure proper serum starvation. Test a lower concentration of reporter plasmid DNA.

Application Note 2: qPCR for Endogenous Target Gene Validation

Principle
Protocol: Two-Step RT-qPCR for SERPINE1 and SNAI1

Materials:

  • Treated Cells: From a parallel experiment to the luciferase assay.

  • RNA Extraction Kit: (e.g., RNeasy Mini Kit, TRIzol).

  • cDNA Synthesis Kit: (e.g., iScript cDNA Synthesis Kit, SuperScript IV).

  • qPCR Master Mix: (e.g., SsoAdvanced Universal SYBR Green Supermix).

  • qPCR Primers: For the target gene (SERPINE1, SNAI1) and a housekeeping gene (GAPDH, ACTB).

  • qPCR Instrument.

Procedure:

  • Cell Lysis and RNA Extraction:

    • Lyse cells directly in the culture plate according to the RNA extraction kit protocol.

    • Purify total RNA, including a DNase treatment step to remove genomic DNA contamination.

    • Quantify RNA concentration and assess purity (A260/A280 ratio ~2.0).

  • cDNA Synthesis (Reverse Transcription):

    • Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit. Follow the manufacturer's instructions.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix in a qPCR plate. For each sample and gene, combine:

      • qPCR Master Mix (2X).

      • Forward Primer (10 µM).

      • Reverse Primer (10 µM).

      • Diluted cDNA (e.g., 1-5 µL).

      • Nuclease-free water to final volume.

    • Set up reactions in triplicate for each sample and gene. Include no-template controls (NTCs).

  • qPCR Run:

    • Run the plate on a qPCR instrument using a standard cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15s and 60°C for 30s).

    • Include a melt curve analysis at the end to verify the specificity of the amplified product.

Data Analysis (ΔΔCt Method): [21]

  • Calculate ΔCt: For each sample, subtract the average Ct value of the housekeeping gene from the average Ct value of the target gene (ΔCt = CtTarget - CtHousekeeping).

  • Calculate ΔΔCt: For each treatment group, subtract the average ΔCt of the control group from the ΔCt of the treated sample (ΔΔCt = ΔCtTreated - ΔCtControl).

  • Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.

Parameter Recommendation Rationale
Target Genes SERPINE1, SNAI1Well-validated, robustly induced TGF-β target genes.[18][19]
Housekeeping Gene GAPDH, ACTB, RPLP0Choose a gene with stable expression across your experimental conditions.
Controls No-Template Control (NTC)Essential for detecting contamination in qPCR reagents.
Replicates Technical triplicatesIncreases the precision of the Ct measurement.
Validation Melt Curve AnalysisConfirms the amplification of a single, specific product.

Application Note 3: Confirming Upstream Pathway Activation by Western Blot

Principle

To ensure that the observed transcriptional changes are indeed due to the activation of the canonical TGF-β pathway, it is best practice to confirm the phosphorylation of SMAD2 and SMAD3. Western blotting provides a semi-quantitative method to detect the levels of phosphorylated SMAD2/3 (pSMAD2/3) relative to total SMAD2/3. A robust increase in the pSMAD2/3 signal following TGF-β treatment provides strong evidence that the receptor kinase has been activated and has initiated the downstream cascade.[4][8]

Protocol: Western Blot for Phospho-SMAD2/3

Materials:

  • Treated Cells: From a parallel experiment.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium pyrophosphate, beta-glycerophosphate).[15]

  • Protein Assay Kit: (e.g., BCA, Bradford).

  • SDS-PAGE Gels and Electrophoresis System.

  • PVDF or Nitrocellulose Membranes.

  • Transfer System.

  • Blocking Buffer: 5% BSA or non-fat milk in TBST.

  • Primary Antibodies:

    • Rabbit anti-phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (e.g., from Cell Signaling Technology #8828).[22]

    • Rabbit anti-SMAD2/3 (for total protein).

    • Loading control antibody (e.g., anti-β-actin, anti-GAPDH).

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent Substrate (ECL).

  • Imaging System.

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with TGF-β for a shorter duration (e.g., 30-60 minutes) as SMAD phosphorylation is a rapid and often transient event.[15]

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing phosphatase inhibitors.[15]

    • Scrape cells, collect lysates, and clarify by centrifugation.

    • Determine protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in 5% BSA in TBST for 1 hour at room temperature. (BSA is often preferred for phospho-antibodies).

    • Incubate the membrane with the primary pSMAD2/3 antibody overnight at 4°C with gentle agitation.[8]

    • Wash the membrane 3x for 5-10 minutes with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

    • Wash again as in the previous step.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • To analyze total SMAD2/3 and a loading control, the membrane can be stripped and re-probed, or parallel blots can be run.

    • Quantify band intensities using software like ImageJ. Normalize the pSMAD2/3 signal to the total SMAD2/3 signal or the loading control.

Parameter Recommendation Rationale
Treatment Time 30-60 minutesSMAD phosphorylation is an early event in the signaling cascade.[15]
Lysis Buffer Must contain phosphatase inhibitorsPrevents dephosphorylation of SMADs during sample preparation, which would lead to loss of signal.[15]
Blocking Buffer 5% BSA in TBSTBSA is generally recommended over milk for phospho-antibodies to reduce background.
Primary Antibody Phospho-specific SMAD2/3 antibodyAllows for direct detection of the activated form of the key signal transducers.[22][23]
Controls Untreated cells, total SMAD2/3, loading controlEssential for demonstrating the specificity of the induction and for normalization.

Conclusion and Future Perspectives

The cell-based assays detailed in this guide—luciferase reporters, qPCR, and Western blotting—form a powerful and synergistic toolkit for the comprehensive analysis of TGF-β-induced transcriptional activation. By integrating the high-throughput capability of reporter assays with the endogenous validation provided by qPCR and the mechanistic confirmation from Western blotting, researchers can generate robust, reliable, and publishable data. These methods are indispensable for dissecting the complexities of TGF-β signaling in health and disease and for the identification and validation of novel therapeutic agents targeting this critical pathway. As our understanding of the nuances of TGF-β signaling continues to evolve, these foundational assays will remain essential tools for the scientific community.

References

Mastering the Crystalline Form: Application Notes and Protocols for the Crystallization of 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, achieving a pure, stable, and well-defined crystalline form of an active pharmaceutical ingredient (API) is a cornerstone of successful product development. This guide provides a detailed technical overview and actionable protocols for the crystallization of 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry.[1] This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers to adapt and optimize these methods for their specific needs.

Introduction to this compound and the Imperative of Crystallization

This compound is a molecule belonging to the pyrazole class of compounds, which are known for a wide range of biological activities and are key building blocks in the synthesis of various bioactive molecules.[1][2] The purity and solid-state properties of this intermediate or final API are critical. Crystallization is the primary method for its purification, offering the ability to remove impurities and to control critical quality attributes such as crystal size, shape, and polymorphic form.[3]

The solid-state form of an API can significantly influence its stability, solubility, and bioavailability. Therefore, a robust crystallization process is essential for ensuring consistent product quality and performance.

Foundational Principles: Solvent Selection and Solubility

The success of any crystallization process hinges on the appropriate selection of a solvent or solvent system. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. For pyrazole derivatives, a range of solvents can be effective, with the choice depending on the specific polarity imparted by the substituents on the pyrazole ring.[3]

Commonly employed solvents for the recrystallization of pyrazole compounds include:

  • Single Solvents: Alcohols (ethanol, methanol, isopropanol), ketones (acetone), and esters (ethyl acetate).[3][4][5]

  • Mixed Solvent Systems: Often, a combination of a "good" solvent (in which the compound is highly soluble) and an "anti-solvent" or "poor" solvent (in which the compound is sparingly soluble) is used. Common pairs include ethanol/water and ethyl acetate/hexane.[3][5]

For this compound, its carboxylic acid and pyrazole moieties suggest a degree of polarity, making polar protic solvents like ethanol and methanol good starting points for screening.

Table 1: Recommended Solvents for Initial Screening
Solvent/SystemTypeRationale
EthanolProticOften effective for pyrazole derivatives; good temperature-dependent solubility.[3][6]
MethanolProticSimilar to ethanol, can offer different solubility characteristics.[3][5]
IsopropanolProticA slightly less polar alcohol that can be a good alternative.[3]
Ethyl AcetateAproticA medium-polarity solvent that can be effective.[3]
Ethanol/WaterMixed ProticA common system where water acts as an anti-solvent for polar organic molecules.[3][7]
Ethyl Acetate/HexaneMixedHexane acts as a non-polar anti-solvent.[3]

Crystallization Protocols

The following protocols are designed as robust starting points. It is imperative that initial trials are conducted on a small scale to confirm solvent suitability and optimize conditions.

Protocol 1: Single Solvent Cooling Crystallization

This is a fundamental technique relying on the differential solubility of the compound at different temperatures.

cluster_0 Protocol 1: Single Solvent Cooling Crystallization A Dissolution: Dissolve crude product in a minimal amount of hot solvent (e.g., ethanol). B Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution. A->B Presence of solids C Cooling: Allow the solution to cool slowly to room temperature. A->C No insoluble impurities B->C D Further Cooling: Place the flask in an ice bath to maximize crystal yield. C->D E Isolation: Collect crystals by vacuum filtration. D->E F Washing: Wash crystals with a small amount of cold solvent. E->F G Drying: Dry the purified crystals under vacuum. F->G

Caption: Workflow for Single Solvent Cooling Crystallization.

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small portion of the selected solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add the solvent portion-wise until the compound just dissolves completely at or near the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, more well-defined crystals.

  • Crystal Formation: As the solution cools, the solubility of the compound will decrease, leading to the formation of crystals.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove all traces of the solvent.

Protocol 2: Anti-Solvent Crystallization

This technique is particularly useful when a suitable single solvent with a steep solubility curve cannot be identified. It involves dissolving the compound in a "good" solvent and then adding a miscible "anti-solvent" to induce precipitation.

cluster_1 Protocol 2: Anti-Solvent Crystallization H Dissolution: Dissolve crude product in a minimal amount of a 'good' solvent (e.g., ethanol) at room temperature. I Anti-Solvent Addition: Slowly add the 'anti-solvent' (e.g., water) dropwise with stirring until turbidity persists. H->I J Crystal Growth: Allow the mixture to stand at room temperature for crystal growth. I->J K Cooling (Optional): Cool in an ice bath to enhance precipitation. J->K L Isolation: Collect crystals by vacuum filtration. K->L M Washing: Wash crystals with a small amount of the solvent/anti-solvent mixture. L->M N Drying: Dry the purified crystals under vacuum. M->N

Caption: Workflow for Anti-Solvent Crystallization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., ethanol) at room temperature.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" (e.g., water) dropwise to the stirred solution. Continue addition until you observe persistent cloudiness (turbidity), which indicates the onset of precipitation.

  • Re-dissolution (if necessary): If excessive precipitation occurs, add a small amount of the "good" solvent until the solution becomes clear again.

  • Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form as the system equilibrates.

  • Cooling (Optional): To improve the yield, the flask can be cooled in an ice bath after initial crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold mixture of the "good" solvent and "anti-solvent".

  • Drying: Dry the crystals under vacuum.

Characterization of the Crystalline Product

Post-crystallization, it is essential to characterize the solid form to determine its purity, crystallinity, and polymorphic state.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to investigate the thermal properties of a material. It can provide information on melting point, heat of fusion, and polymorphic transitions. Different polymorphs of a substance often exhibit distinct melting points and may undergo phase transformations upon heating, which are detectable by DSC.[8]

Typical DSC Experimental Parameters:

  • Sample Pan: Aluminum

  • Sample Size: 2-5 mg

  • Heating Rate: 10 °C/min

  • Temperature Range: 30 °C to a temperature above the melting point (e.g., 250 °C)

  • Atmosphere: Nitrogen purge

X-Ray Powder Diffraction (XRPD)

XRPD is the definitive technique for identifying the crystalline form of a material. Each crystalline solid has a unique XRPD pattern, which acts as a "fingerprint" for that specific crystal lattice. This technique is crucial for identifying polymorphs and determining the degree of crystallinity.

Typical XRPD Experimental Parameters:

  • Radiation Source: Cu Kα

  • Voltage and Current: e.g., 40 kV and 40 mA

  • Scan Range (2θ): 2° to 40°

  • Step Size: e.g., 0.02°

  • Scan Speed: e.g., 2°/min

Table 2: Summary of Analytical Techniques for Crystal Characterization
TechniqueInformation ProvidedImportance
Melting Point Purity assessment and preliminary identification.A sharp melting point range is indicative of high purity.
DSC Melting point, heat of fusion, polymorphic transitions.Essential for identifying and characterizing different solid-state forms.[8]
XRPD Crystalline "fingerprint," polymorph identification, degree of crystallinity.The primary technique for definitive solid-form identification.
Microscopy Crystal habit (shape) and size.Important for understanding physical properties like flowability and dissolution.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated; cooling is too rapid.Scratch the inside of the flask with a glass rod; add a seed crystal; allow for slower cooling; evaporate some solvent.
Oiling Out The boiling point of the solvent is too high, or the compound is melting before dissolving; impurities are present.Use a lower-boiling point solvent; ensure the solution is not cooled too rapidly; try a different solvent system.
Low Yield Too much solvent was used; premature crystallization during hot filtration.Use the minimum amount of hot solvent; ensure the filtration apparatus is pre-heated.[3]
Colored Impurities Presence of colored by-products.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).

Conclusion

The successful crystallization of this compound is a critical step in its purification and preparation for further applications. By systematically screening solvents and employing controlled cooling or anti-solvent addition techniques, researchers can obtain a product with high purity and a well-defined crystalline form. Subsequent characterization by DSC and XRPD is paramount to ensure the desired solid-state properties are achieved, leading to consistent and reliable results in drug discovery and development endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Pyrazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with pyrazole carboxylic acid derivatives. These compounds are a cornerstone in medicinal chemistry and drug development, known for their wide range of pharmacological activities.[1][2] However, their often-limited aqueous solubility can pose significant hurdles during experimental work, from initial screening to in vivo studies.[3]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate and overcome these solubility issues effectively.

I. Understanding the Root of the Problem: Why Do Pyrazole Carboxylic Acid Derivatives Have Solubility Issues?

The solubility of pyrazole carboxylic acid derivatives is governed by a delicate interplay of their structural features. The pyrazole ring itself, being aromatic, can contribute to low solubility in aqueous media.[4] Furthermore, strong intermolecular forces like hydrogen bonding and π-π stacking in the solid crystal lattice require significant energy to disrupt, making dissolution difficult.[4][5][6] The nature of the substituents on the pyrazole ring is also a critical determinant; non-polar groups tend to decrease aqueous solubility, while polar functional groups can enhance it.[4]

II. Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our team receives regarding the solubility of pyrazole carboxylic acid derivatives.

Q1: What is the first and most straightforward step I should take if my pyrazole carboxylic acid derivative won't dissolve?

A1: The initial and simplest approach is often to adjust the pH of your solvent. Since these are carboxylic acid derivatives, their solubility is highly pH-dependent.[7][8] In acidic solutions (low pH), the carboxylic acid group will be protonated and un-ionized, generally leading to lower aqueous solubility.[7] Conversely, in neutral to basic solutions (higher pH), the carboxylic acid will deprotonate to form a carboxylate salt, which is an ionized and typically more water-soluble form.[9][10] Therefore, carefully increasing the pH of your aqueous buffer can significantly enhance solubility.[10]

Q2: I'm working with an organic solvent for a chemical reaction, and my compound is still not dissolving. What should I do?

A2: For organic solvents, temperature is a key factor. The solubility of most organic compounds, including pyrazole derivatives, in organic solvents increases with temperature.[4][11] This is because the added thermal energy helps to overcome the intermolecular forces within the crystal lattice.[4] Gentle heating of the solvent is a common and effective first step. Additionally, consider using a co-solvent system.[4][12] This involves using a mixture of a "good" solvent, in which your compound has some solubility, and a "poor" solvent. This can modulate the overall polarity of the solvent system to better match that of your compound, thereby improving solubility.[4]

Q3: For my biological assay, I'm using DMSO to dissolve my compound, but I'm concerned about solvent toxicity. What are the best practices?

A3: This is a critical consideration for in vitro and in vivo experiments. While Dimethyl Sulfoxide (DMSO) is a powerful solvent, it can exhibit cellular toxicity at higher concentrations.[13] A general guideline for most cell-based assays is to keep the final concentration of DMSO below 0.5%, although some cell lines may tolerate up to 1%.[13] It is imperative to always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used to dissolve your compound.[13]

Q4: What are some alternative formulation strategies if basic pH adjustment and co-solvents are not sufficient for my in vivo studies?

A4: For challenging compounds, more advanced formulation strategies may be necessary. These include:

  • Salt Formation: Converting the carboxylic acid to a stable salt form with a suitable counter-ion is a well-established method to improve solubility and dissolution rates.[14][15][16][17] Common counter-ions for acidic drugs include sodium, potassium, and calcium.[18]

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the molecular level.[19][20][21] This can be achieved by methods like solvent evaporation or fusion (melting).[19][20] The resulting product often has enhanced wettability and an increased surface area, leading to improved dissolution.[19][21]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, thereby increasing their apparent aqueous solubility.[3]

III. Troubleshooting Guides & Experimental Protocols

This section provides structured approaches to systematically address and resolve solubility problems.

Guide 1: Systematic Solubility Screening

Before committing to a specific formulation, a systematic solubility screen is essential to identify the most promising solvent and pH conditions.

Objective: To determine the approximate solubility of a pyrazole carboxylic acid derivative in various pharmaceutically relevant vehicles.

Protocol:

  • Preparation of Test Media: Prepare a panel of solvents including purified water, phosphate-buffered saline (PBS) at pH 7.4, and various aqueous buffers at pH values ranging from acidic (e.g., pH 2.0) to basic (e.g., pH 9.0). Also include common organic solvents and co-solvent mixtures (e.g., DMSO, ethanol, PEG400, and mixtures thereof).[22][23]

  • Equilibrium Solubility Determination (Shake-Flask Method):

    • Add an excess amount of the pyrazole carboxylic acid derivative to a known volume of each test medium in a sealed vial.[24]

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[24][25]

    • After equilibration, centrifuge or filter the samples to separate the undissolved solid.

    • Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method such as HPLC-UV or LC-MS.[26]

  • Data Analysis: Tabulate the solubility data for each condition. This will provide a clear profile of your compound's solubility characteristics and guide the selection of an appropriate formulation strategy.

Data Presentation Example:

Solvent/BufferpHTemperature (°C)Solubility (µg/mL)
Purified Water~7.025< 1
0.1 N HCl1.237< 1
PBS7.43715
50 mM Tris Buffer9.037150
10% DMSO in Water~7.02550
10% PEG400 in Water~7.02535

This is example data and will vary for each compound.

Logical Workflow for Solubility Screening:

Caption: A decision tree for systematic solubility screening.

Guide 2: Troubleshooting Precipitation in Assays

Precipitation of the test compound during an assay can lead to inaccurate and unreliable results.

Problem: My pyrazole derivative precipitates when I add it to the aqueous assay buffer from a concentrated DMSO stock.

Causality: This is a common issue arising from the significant change in solvent polarity. The compound is highly soluble in the DMSO stock but crashes out when diluted into the predominantly aqueous buffer where its solubility is much lower.

Troubleshooting Steps:

  • Decrease the Stock Concentration: Prepare a more dilute stock solution in DMSO. This will result in a lower final concentration of the compound in the assay, which may be below its solubility limit in the final buffer.

  • Increase the Final DMSO Concentration (with caution): If your assay can tolerate it, slightly increasing the final percentage of DMSO in the assay well can help maintain solubility. Remember to adjust your vehicle control accordingly.

  • Modify the Assay Buffer:

    • pH Adjustment: As previously discussed, ensure the pH of your assay buffer is optimal for the solubility of your acidic compound (likely neutral to slightly basic).[7][27]

    • Inclusion of Solubilizing Excipients: For cell-free assays, consider adding a small percentage of a solubilizing agent like a surfactant (e.g., Tween-80) or a polymer (e.g., PEG400) to the assay buffer.[3][13] Be mindful that these can interfere with some assay components or be toxic to cells.[13]

  • Change the Order of Addition: Sometimes, adding the compound stock to a smaller volume of buffer first and mixing well before adding the remaining components can prevent localized high concentrations that lead to precipitation.

Logical Flow for Troubleshooting Assay Precipitation:

G A Start: Compound Precipitates in Assay B Is the final compound concentration too high? A->B C Decrease stock concentration or final assay concentration B->C Yes D Is the final DMSO concentration too low? B->D No I Problem Resolved C->I E Increase final DMSO % (check assay tolerance) D->E Yes F Is the assay buffer pH optimal? D->F No E->I G Adjust buffer pH to be slightly basic F->G No H Consider adding solubilizing excipients (for cell-free assays) F->H Yes G->I H->I

Caption: A troubleshooting workflow for compound precipitation in assays.

IV. Advanced Formulation Protocols

For compounds that remain challenging, the following advanced formulation strategies can be employed, particularly for in vivo studies.

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To enhance the dissolution rate and solubility of a pyrazole carboxylic acid derivative by creating an amorphous solid dispersion.[20][28]

Materials:

  • Pyrazole carboxylic acid derivative

  • A suitable hydrophilic polymer carrier (e.g., PVP K30, Soluplus®, HPMC)

  • A common volatile solvent in which both the drug and carrier are soluble (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve both the pyrazole carboxylic acid derivative and the chosen polymer carrier in the common solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w), but this may need optimization.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and gentle heating. Continue until a clear, solvent-free film is formed on the flask wall.[20]

  • Drying: Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

  • Characterization: Scrape the dried solid dispersion from the flask and gently grind it into a fine powder. It is crucial to characterize the resulting solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug within the polymer matrix.

Protocol 2: Formulation for Oral Gavage

Objective: To prepare a homogenous and stable suspension or solution for oral administration in animal models.

Materials:

  • Pyrazole carboxylic acid derivative

  • Vehicle components: e.g., DMSO, PEG400, Tween-80, sterile saline (0.9% NaCl) or water.[3]

  • Sterile conical tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Initial Solubilization: In a sterile tube, weigh the required amount of the pyrazole compound. Add a small volume of DMSO (e.g., 5-10% of the final volume) and vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can aid this step.[3]

  • Addition of Co-solvents/Surfactants: Sequentially add other vehicle components like PEG400 and a surfactant such as Tween-80. A common vehicle composition is 10% DMSO, 40% PEG400, 5% Tween-80, and 45% water or saline. Vortex well after each addition to maintain a homogenous solution.[3]

  • Final Dilution: Slowly add the aqueous component (saline or water) to the organic mixture while continuously vortexing to reach the final desired volume.

  • Final Check: The final formulation should be a clear solution or a fine, homogenous suspension. Visually inspect for any precipitation before administration. It is always recommended to prepare the formulation fresh on the day of the experiment.[3]

V. Conclusion

Overcoming the solubility issues of pyrazole carboxylic acid derivatives is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying physicochemical principles and employing the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve the handling and performance of these valuable compounds in their experiments. Remember that each compound is unique, and some level of empirical optimization will always be necessary. This guide serves as a robust starting point for that optimization process.

References

Technical Support Center: Purification Strategies for Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of novel pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of pyrazole-based molecules. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format. Our goal is to equip you with the expertise to troubleshoot and optimize your purification workflows, ensuring the integrity and purity of your compounds.

Section 1: Foundational Purification Strategies

This section covers the initial decision-making process for purifying a newly synthesized crude pyrazole compound.

Q1: What are the primary methods for purifying novel pyrazole compounds, and how do I choose the right one?

A1: The most common and effective purification techniques for pyrazole derivatives are column chromatography and recrystallization.[1] For liquid or low-melting pyrazoles, distillation is also a viable option. The choice of method depends on the physical state of your compound, the nature of the impurities, and the desired scale of purification.

  • Column Chromatography: This is the workhorse for separating complex mixtures, especially for removing closely related impurities like regioisomers.[1][2] It is highly versatile due to the wide range of stationary and mobile phases available.

  • Recrystallization: This is an ideal and often cost-effective method for obtaining highly pure crystalline solids.[3][4] Its success hinges on finding a suitable solvent or solvent system where the pyrazole has high solubility at elevated temperatures and low solubility when cooled.[3][5]

  • Acid-Base Extraction/Salt Formation: The basic nature of the pyrazole ring allows for purification by forming a salt with an acid (e.g., HCl, H₂SO₄).[1][6][7] The resulting salt, often a crystalline solid, can be purified by recrystallization and then neutralized to recover the pure pyrazole.[1]

A recommended initial workflow is to first assess the crude product's complexity by Thin-Layer Chromatography (TLC). If there are multiple, well-separated spots, column chromatography is a good starting point. If the product is a solid with one major spot and minor impurities, direct recrystallization should be attempted.

Section 2: Troubleshooting Column Chromatography

Column chromatography is powerful, but not without its challenges, especially with N-heterocycles.

Q2: My pyrazole compound is streaking or showing poor separation on a silica gel column. What's happening and how can I fix it?

A2: This is a frequent issue with basic compounds like pyrazoles on standard silica gel, which is inherently acidic. The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the silica surface, leading to tailing, streaking, and sometimes irreversible adsorption of the product.[1]

Here are several effective troubleshooting strategies:

  • Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, to the eluent (typically 0.1-1% v/v).[8][9] This neutralizes the acidic sites on the silica, minimizing unwanted interactions. You can also prepare a slurry of the silica gel with the triethylamine-containing solvent before packing the column.[8]

  • Switch to a Different Stationary Phase:

    • Neutral Alumina: This is an excellent alternative to silica for purifying basic compounds.[1][8]

    • Reversed-Phase Silica (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography using solvents like acetonitrile/water or methanol/water can be very effective.[8][10]

  • Optimize the Solvent System: A shallow gradient (a slow, gradual increase in the polar solvent) can often improve the separation of closely eluting compounds.[1]

Q3: I've isolated my product, but NMR analysis shows it's a mixture of regioisomers. How can I separate them?

A3: The formation of regioisomers is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2][11] Separating these isomers can be difficult due to their similar polarities.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating challenging regioisomers. Experiment with different columns (e.g., cyano, phenyl) and mobile phases to achieve baseline separation.

  • Meticulous Column Chromatography: While challenging, separation on silica gel is sometimes possible. Use a long column with a very shallow solvent gradient. Monitor the fractions carefully using TLC.

  • Derivative Formation: In some cases, it may be possible to selectively react one isomer to form a derivative with significantly different polarity, allowing for easier separation. The original functionality can then be restored.

Section 3: Overcoming Crystallization Hurdles

Recrystallization can yield exceptionally pure material, but inducing crystallization can be tricky.

Q4: I'm trying to recrystallize my pyrazole, but it keeps "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when your compound separates from the solution as a liquid because the solution is still supersaturated at a temperature above the compound's melting point.[12] Here are several ways to resolve this:[12]

  • Increase the Solvent Volume: Add more of the hot solvent to decrease the saturation point of the solution.

  • Slow Down the Cooling Process: Rapid cooling encourages oiling. Allow the flask to cool slowly to room temperature, perhaps in an insulated container, before moving it to an ice bath.[12]

  • Change the Solvent System: The current solvent may be too good. Try a solvent in which your compound is less soluble. Alternatively, using a mixed-solvent system can be very effective. Dissolve the compound in a minimal amount of a "good" hot solvent, then add a "poor" hot anti-solvent dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.[5][12]

  • Use a Seed Crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization.[12]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[9]

Q5: How do I choose the best solvent for recrystallizing my novel pyrazole?

A5: The ideal recrystallization solvent is one in which your compound is highly soluble when hot and poorly soluble when cold.[3][5] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[5]

Solvent Selection Workflow:

  • Literature Search: Check databases like SciFinder or Reaxys for reported recrystallization solvents for similar pyrazole structures.[5]

  • Small-Scale Solubility Tests:

    • Place a small amount (~20-50 mg) of your crude material into several test tubes.

    • Add a small volume (~0.5 mL) of different solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, hexane, water) to each tube at room temperature.[13]

    • If the compound dissolves at room temperature, that solvent is unsuitable.

    • For solvents where the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.[3][13]

    • A good candidate solvent will dissolve the compound completely upon heating.

    • Allow the solutions that dissolved to cool to room temperature and then in an ice bath to see if crystals form.[13]

Common Solvents for Pyrazoles: Ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixed systems like ethanol/water or hexane/ethyl acetate are frequently effective.[8][12][14]

SolventPolarityCommon Use Case for Pyrazoles
Hexane/CyclohexaneNon-polarGood anti-solvent; used for less polar pyrazoles.[12]
TolueneNon-polarEffective for pyrazoles with aromatic character.[15]
Ethyl AcetatePolar aproticA versatile solvent for many pyrazole derivatives.[8][12]
AcetonePolar aproticGood for moderately polar compounds.[12]
Ethanol/MethanolPolar proticExcellent for pyrazoles with hydrogen bonding capability.[8][12]
WaterVery polarOften used as an anti-solvent with alcohols.[5][8]
Section 4: Chiral Pyrazole Purification

Many biologically active pyrazoles are chiral, making enantiomeric separation a critical step.

Q6: My pyrazole compound is a racemate. What are the best strategies for chiral separation?

A6: Chiral High-Performance Liquid Chromatography (HPLC) is the predominant method for the analytical and preparative separation of pyrazole enantiomers.[16][17][18]

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for resolving a wide range of chiral pyrazoles.[16][19]

    • Lux Cellulose-2 and Lux Amylose-2 have demonstrated broad applicability for pyrazole derivatives.[16][19]

  • Mobile Phase Selection: Both normal-phase (e.g., hexane/isopropanol) and polar organic modes (e.g., acetonitrile, methanol) can be effective.[18][19] The polar organic mode often offers advantages like shorter analysis times and better peak shapes.[19]

  • Method Development: Screen different CSPs and mobile phase compositions to find the optimal conditions for your specific compound. The choice of alcohol modifier (e.g., ethanol vs. 2-propanol) can significantly impact resolution.[18]

Section 5: Scale-Up Purification

Transitioning a purification method from the lab bench to a larger scale introduces new challenges.

Q7: I have a reliable lab-scale purification method. What are the key considerations when scaling up?

A7: Scaling up a purification process is not always a linear translation of the lab-scale procedure.[20][21] Key factors to consider include:

  • Chromatography Scale-Up:

    • Maintaining Bed Height to Diameter Ratio: To preserve resolution, the ratio of the chromatography column's bed height to its internal diameter should be kept consistent with the lab-scale setup.

    • Linear Velocity: The linear flow rate of the eluent should be maintained. This means the volumetric flow rate will need to be increased proportionally to the square of the column's radius.

    • Heat of Adsorption: On a large scale, the heat generated from the adsorption of the compound onto the stationary phase can create "hot spots," potentially affecting separation. This is a more significant concern in industrial-scale chromatography.[20]

  • Recrystallization Scale-Up:

    • Heat and Mass Transfer: Large volumes of solvent heat and cool much more slowly.[20] The rate of cooling, which is critical for crystal size and purity, must be carefully controlled in a large vessel.

    • Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized supersaturation and poor crystal formation.[20]

    • Filtration and Drying: The equipment used for filtration (e.g., Nutsche filters) and drying (e.g., vacuum ovens) at scale is different and requires process adjustments.

  • Process Safety: A thorough safety review (e.g., HAZOP analysis) is essential before performing any large-scale purification, especially concerning flammable solvents and exothermic processes.[20]

Visual Workflows and Diagrams
Diagram 1: General Purification Strategy Selection

This diagram outlines the decision-making process for selecting an initial purification strategy for a novel pyrazole compound.

PurificationStrategy start Crude Pyrazole Product tlc TLC Analysis start->tlc is_solid Is the product a solid? tlc->is_solid single_spot One major spot? is_solid->single_spot Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil/Liquid) recrystallize Attempt Recrystallization single_spot->recrystallize Yes single_spot->column_chrom No (Multiple spots) distill Distillation / Kugelrohr column_chrom->distill If still impure

Caption: Decision workflow for initial pyrazole purification.

Diagram 2: Troubleshooting Crystallization

This flowchart provides a logical path for addressing common issues encountered during the recrystallization of pyrazole compounds.

CrystallizationTroubleshooting start Crystallization Attempted outcome What is the result? start->outcome oiling_out Product 'Oiled Out' outcome->oiling_out Oiling no_crystals No Crystals Formed outcome->no_crystals No Precipitation low_yield Low Yield outcome->low_yield Poor Recovery solution_oiling 1. Add more solvent 2. Slow down cooling 3. Change solvent system oiling_out->solution_oiling solution_no_crystals 1. Scratch flask 2. Add seed crystal 3. Concentrate solution 4. Cool further (ice bath) no_crystals->solution_no_crystals solution_low_yield 1. Minimize hot solvent volume 2. Ensure complete cooling 3. Check mother liquor by TLC low_yield->solution_low_yield

References

Technical Support Center: Enhancing the Stability of 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the stability of this compound in solution. By understanding the underlying chemical principles and degradation pathways, you can optimize your experimental design and formulation strategies for improved outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions regarding the stability of this compound in solution.

Q1: My solution of this compound is showing signs of degradation (e.g., color change, precipitation) over a short period. What are the likely causes?

A1: The stability of pyrazole compounds can be influenced by several factors, including the chemical structure, storage temperature, and exposure to light, moisture, and oxygen. For carboxylic acid-containing compounds like this compound, pH-dependent stability is a primary concern.

  • pH-Dependent Degradation: Carboxylic acid drugs often exhibit pH-dependent stability. At non-neutral pH, pyrazole derivatives with functional groups like esters are susceptible to hydrolysis. While your compound has a carboxylic acid and not an ester, the overall charge state of the molecule, dictated by the solution's pH, can significantly impact its reactivity and solubility

Troubleshooting common problems in pyrazole synthesis protocols

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazole Synthesis Troubleshooting

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazole derivatives. Pyrazoles are a cornerstone of medicinal chemistry, and mastering their synthesis is crucial for advancing novel therapeutics.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you overcome experimental hurdles and optimize your synthetic protocols.

Section 1: Low Yield and Reaction Failure

This is one of the most frequent challenges. Before troubleshooting, always confirm the purity of your starting materials, as impurities can significantly hinder the reaction.[3]

Q1: My Knorr condensation of a 1,3-dicarbonyl with hydrazine is giving a very low yield or no product at all. What's going wrong?

A1: This issue typically points to one of three areas: reaction conditions, starting material stability, or the nature of the hydrazine salt.

  • Causality—The "Why": The Knorr pyrazole synthesis is a cyclocondensation reaction that involves nucleophilic attack by hydrazine on the carbonyl carbons of a 1,3-dicarbonyl compound, followed by dehydration to form the aromatic pyrazole ring.[4][5][6] The efficiency of this process is highly dependent on the nucleophilicity of the hydrazine and the electrophilicity of the carbonyls.

  • Troubleshooting Steps & Rationale:

    • Check the pH/Acidity: The reaction is often acid-catalyzed, but excessive acid can be detrimental.[4][7] Strong acids can fully protonate the hydrazine, rendering it non-nucleophilic. Conversely, in completely neutral or basic conditions, the carbonyls may not be sufficiently activated.

      • Protocol: Add a catalytic amount of a weak acid like acetic acid.[6] If using a hydrazine salt (e.g., hydrazine hydrochloride), the acidity may be sufficient. If yields are still low, consider adjusting the pH to a range of 4-5. A patent suggests a pH between 0 and 6.9 can be effective.[8]

    • Solvent Choice: The solvent affects reactant solubility and can participate in the reaction. Protic solvents like ethanol are common but can sometimes compete with the hydrazine for reaction with the carbonyls.

      • Protocol: Ethanol is a standard choice.[9] If you suspect solvent interference or poor solubility, consider switching to a polar aprotic solvent like DMF or DMSO, which can enhance reaction rates.[9][10]

    • Temperature and Reaction Time: While many Knorr syntheses proceed readily at room temperature, some sterically hindered or electronically deactivated substrates require heat to drive the dehydration and cyclization steps.

      • Protocol: Monitor your reaction by Thin Layer Chromatography (TLC). If no progress is observed at room temperature after several hours, gradually increase the temperature to reflux.[3][9] Microwave irradiation can also dramatically shorten reaction times and improve yields.[11]

    • Hydrazine Reactivity: Hydrazine hydrate is a common reagent, but its quality can degrade over time. Substituted hydrazines may have reduced nucleophilicity.

      • Protocol: Use a fresh bottle of hydrazine hydrate. When using substituted hydrazines, you may need more forcing conditions (higher temperature, longer reaction time) to compensate for lower reactivity.

Q2: My starting materials are consumed (confirmed by TLC/LC-MS), but I'm isolating a complex mixture or an unexpected product instead of the pyrazole.

A2: This indicates that side reactions are outcompeting the desired pyrazole formation. The most common culprits are the formation of stable intermediates or alternative cyclization pathways.

  • Causality—The "Why": The reaction proceeds via a hydrazone or enehydrazine intermediate.[6] If the final cyclization and dehydration are slow, these intermediates can accumulate or undergo alternative reactions. For instance, if a β-ketoester is used, a stable pyrazolone intermediate is formed, which is a tautomer of the aromatic hydroxypyrazole.[6]

  • Troubleshooting & Visualization:

    • Identify the Side Product: Use NMR and MS to identify the major species in your crude product. A common side product is the simple hydrazone (condensation at only one carbonyl), which fails to cyclize.

    • Force the Cyclization: If you have isolated a stable hydrazone intermediate, resubject it to the reaction conditions but with a stronger acid catalyst (e.g., p-toluenesulfonic acid) or higher temperatures to promote the final ring-closing step.[1]

    • Consider an Alternative Pathway: Some substrates, particularly α,β-unsaturated ketones, react with hydrazine to form pyrazoline intermediates, which then require an oxidation step to yield the aromatic pyrazole.[12] If your starting material has this structure, you may need to add an oxidant (e.g., I2, or simply expose the reaction to air/oxygen in DMSO) to complete the synthesis.[13][14]

Section 2: Regioselectivity and Isomer Control

When using unsymmetrical 1,3-dicarbonyls, the formation of two regioisomers is a classic problem in pyrazole synthesis.[10][15][16] Controlling the outcome is essential as different isomers possess distinct biological and physical properties.[11]

Q3: I'm using an unsymmetrical 1,3-dicarbonyl (e.g., 1,1,1-trifluoro-2,4-pentanedione) with a substituted hydrazine, and I'm getting a mixture of regioisomers. How can I synthesize only one?

A3: Regioselectivity is a delicate balance of electronic effects, steric hindrance, and reaction conditions. You can often favor one isomer by carefully tuning these parameters. [16]

  • Causality—The "Why": The substituted hydrazine has two non-equivalent nitrogen atoms, and the dicarbonyl has two non-equivalent carbonyl carbons. The initial nucleophilic attack can occur at either carbonyl, leading to two different pathways.[5][16]

    • Electronic Control: The more electrophilic (electron-deficient) carbonyl is typically attacked first. For example, a carbonyl adjacent to a -CF₃ group is more electrophilic than one next to a -CH₃ group.[11][16]

    • Steric Control: The less sterically hindered carbonyl is more accessible to the nucleophile. A bulky substituent on the hydrazine or the dicarbonyl can direct the reaction.[16]

    • pH Control: Under acidic conditions, the substituted nitrogen of the hydrazine is more basic and gets protonated first, making the terminal -NH₂ group the primary nucleophile. Under neutral or basic conditions, the substituted nitrogen can be the more potent nucleophile.[16]

  • Troubleshooting & Optimization Strategies:

    • Solvent Modification: This is a powerful yet simple technique. Switching from standard ethanol to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[11][17] These solvents can selectively stabilize one of the transition states leading to a single isomer.[17]

    • Temperature Adjustment: Running the reaction at a lower temperature often favors the kinetically controlled product (the one that forms fastest), while higher temperatures can favor the thermodynamically more stable product.[11] Experiment with a range of temperatures from 0°C to reflux.

    • Use a Pre-functionalized Substrate: Instead of a 1,3-dicarbonyl, consider using a β-enaminone or an α,β-unsaturated ketone.[10][12] These substrates "lock in" the direction of the initial attack, preventing isomer formation and often leading to a single product with high regioselectivity.[9]

ParameterCondition 1 (e.g., Kinetic Control)Condition 2 (e.g., Thermodynamic Control)Rationale
Solvent HFIP or TFE[17]Ethanol or Acetic AcidFluorinated alcohols can selectively stabilize one transition state over another.[17]
Temperature Low Temperature (e.g., 0-25 °C)High Temperature (e.g., Reflux)Lower temperatures favor the fastest-forming product; higher temperatures allow equilibrium to the most stable product.[11]
Catalyst No catalyst or weak acid (AcOH)Stronger acid (e.g., p-TsOH)The catalyst can alter the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyls.[16]

Section 3: Purification and Isolation

Even with a successful reaction, isolating the pure pyrazole can be challenging due to side products, unreacted starting materials, or the physical properties of the product itself.

Q4: My crude product is a thick, non-crystallizable oil. How can I purify my pyrazole?

A4: Oily products are common. The inability to crystallize often means impurities are present, or the compound has a low melting point. A systematic purification approach is required.

  • Troubleshooting Steps:

    • Acid-Base Extraction: Pyrazoles are weakly basic due to the pyridine-type nitrogen.[18] This property can be exploited for purification.

      • Protocol: Dissolve the crude oil in an organic solvent (e.g., ethyl acetate, DCM). Wash with a dilute aqueous acid solution (e.g., 1M HCl). The pyrazole product should move into the aqueous layer as a salt. Neutralize the aqueous layer with a base (e.g., NaHCO₃, NaOH) to a pH > 8, and then extract the purified pyrazole back into an organic solvent. Wash, dry, and concentrate to yield the purified oil. This method is excellent for removing non-basic impurities.

    • Column Chromatography: This is the most common method for purifying challenging products.[3][10]

      • Stationary Phase: Standard silica gel is often effective. However, pyrazoles can sometimes streak or bind irreversibly due to the basic nitrogens. If this occurs, deactivate the silica by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%).[19] Alternatively, neutral alumina can be a good choice.[19]

      • Mobile Phase: Start with a non-polar eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding ethyl acetate or acetone.

    • Salt Formation for Crystallization: If the freebase pyrazole is an oil, converting it to a salt (e.g., hydrochloride, sulfate) can often induce crystallization.[20][21]

      • Protocol: Dissolve the purified oil in a suitable solvent (e.g., ether, isopropanol) and add a solution of the corresponding acid (e.g., HCl in ether) dropwise until precipitation is complete. Collect the solid by filtration.

Q5: I see persistent impurities in my NMR/LC-MS after purification. What are they likely to be and how can I remove them?

A5: Common persistent impurities include regioisomers, unreacted starting materials (especially the 1,3-dicarbonyl), and pyrazoline intermediates.

  • Troubleshooting Steps:

    • Regioisomer Separation: Separating regioisomers can be very difficult as they often have similar polarities.[10]

      • Protocol: High-performance flash chromatography with a very shallow solvent gradient is often required. Sometimes, changing the primary eluent system (e.g., from hexane/EtOAc to DCM/MeOH) can alter the selectivity and improve separation. If separation is impossible, revisiting the reaction to improve regioselectivity is the best approach (see Section 2).

    • Removing Unreacted 1,3-Dicarbonyl: These compounds are often acidic and can be removed with a basic wash.

      • Protocol: During the work-up, wash the organic layer with a 1M NaOH or Na₂CO₃ solution. This will deprotonate and extract the dicarbonyl compound into the aqueous layer.

    • Removing Pyrazoline: If your synthesis involved an oxidation step that did not go to completion, you may have the partially saturated pyrazoline as an impurity.

      • Protocol: Resubject the mixture to oxidative conditions. Dissolve the product in a suitable solvent and add an oxidant like DDQ or manganese dioxide (MnO₂) and stir until the pyrazoline is fully converted to the pyrazole, monitoring by TLC/LC-MS.

Section 4: Key Experimental Protocols & Diagrams

Protocol 1: Standard Knorr Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol describes the synthesis of 1-phenyl-3,5-dimethylpyrazole from acetylacetone and phenylhydrazine.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 g, 10 mmol) and ethanol (20 mL).

  • Reagent Addition: While stirring, add phenylhydrazine (1.08 g, 10 mmol) dropwise to the solution at room temperature.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture.[6]

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 1-2 hours. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexane as the mobile phase).[6]

  • Work-up: Once the starting materials are consumed, allow the reaction to cool to room temperature. Pour the mixture into 50 mL of ice-cold water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and air dry.

  • Purification: If necessary, recrystallize the crude product from an ethanol/water mixture to obtain the pure pyrazole.[19]

Diagram 1: Troubleshooting Logic for Low Yield in Pyrazole Synthesis

This diagram outlines the decision-making process when encountering low product yield.

LowYieldTroubleshooting Start Low Yield / No Product CheckPurity Verify Starting Material Purity Start->CheckPurity TLC_Monitor Monitor Reaction by TLC: Are Starting Materials Consumed? CheckPurity->TLC_Monitor Yes_Consumed Yes TLC_Monitor->Yes_Consumed Consumed No_Consumed No TLC_Monitor->No_Consumed Not Consumed SideRxns Investigate Side Reactions: - Stable Intermediates? - Alternative Cyclization? Yes_Consumed->SideRxns OptimizeConds Optimize Reaction Conditions No_Consumed->OptimizeConds Success Improved Yield SideRxns->Success AdjustpH Adjust pH / Catalyst (e.g., add catalytic AcOH) OptimizeConds->AdjustpH ChangeSolvent Change Solvent (e.g., EtOH -> DMF) OptimizeConds->ChangeSolvent IncreaseTemp Increase Temperature / Time (e.g., RT -> Reflux) OptimizeConds->IncreaseTemp CheckReagent Use Fresh Hydrazine OptimizeConds->CheckReagent AdjustpH->TLC_Monitor ChangeSolvent->TLC_Monitor IncreaseTemp->TLC_Monitor CheckReagent->TLC_Monitor

Caption: A logical workflow for troubleshooting low-yield pyrazole syntheses.

Diagram 2: General Mechanism of Knorr Pyrazole Synthesis

This diagram illustrates the reaction pathway from a 1,3-dicarbonyl and hydrazine to a pyrazole, highlighting the key intermediates.

KnorrMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone / Enehydrazine Intermediate Dicarbonyl->Hydrazone + H₂NNHR' Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Non-aromatic Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Attack Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H₂O)

Caption: Mechanism of the Knorr pyrazole synthesis via key intermediates.

References

Side reaction products in the synthesis of 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format to directly tackle your experimental observations.

Issue 1: Low Yield or Incomplete Consumption of Starting Materials in the Claisen Condensation Step

Question: "I'm performing the initial Claisen condensation between 4-chloroacetophenone and diethyl oxalate, but I'm observing a low yield of the desired 1-(4-chlorophenyl)-1,3-butanedione intermediate and significant amounts of unreacted 4-chloroacetophenone. What could be the cause?"

Answer: This is a common issue in Claisen condensations and can be attributed to several factors related to the reaction equilibrium and conditions.[1][2][3][4]

  • Causality: The Claisen condensation is a reversible reaction.[2] The equilibrium is typically driven forward by the deprotonation of the product, a β-dicarbonyl compound, which is more acidic than the starting ester.[1][2] If the base is not strong enough or is used in insufficient quantity, the equilibrium will not favor the product.

  • Troubleshooting Steps:

    • Base Selection and Stoichiometry: Ensure you are using a sufficiently strong base, such as sodium ethoxide or sodium hydride. A full equivalent of the base is necessary to drive the reaction to completion by deprotonating the β-keto ester product.[3] Using a catalytic amount of base will result in poor yields.

    • Anhydrous Conditions: The base used (e.g., sodium ethoxide, sodium hydride) is highly reactive with water. Ensure all your reagents and solvents are strictly anhydrous. Moisture will consume the base, rendering it ineffective for the condensation.

    • Reaction Temperature: While the initial deprotonation of the ester may be performed at a lower temperature, the condensation itself may require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and reaction time.

    • Purity of Reagents: Impurities in the 4-chloroacetophenone or diethyl oxalate can interfere with the reaction. Ensure the purity of your starting materials.

Issue 2: Formation of Multiple Products During Pyrazole Ring Formation

Question: "After reacting the 1-(4-chlorophenyl)-1,3-butanedione intermediate with hydrazine, my LC-MS analysis shows the desired product, but also a significant isomeric impurity. What is this impurity and how can I avoid it?"

Answer: The formation of regioisomers is a classic challenge in the synthesis of unsymmetrically substituted pyrazoles.[5]

  • Causality: The 1-(4-chlorophenyl)-1,3-butanedione intermediate has two distinct electrophilic carbonyl carbons. When reacting with hydrazine, nucleophilic attack can occur at either carbonyl group, followed by cyclization and dehydration, potentially leading to two different regioisomers:

    • Desired Product: this compound (after hydrolysis).

    • Isomeric Impurity: 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid (after hydrolysis).

    The regioselectivity is influenced by the electronic and steric environment of the two carbonyl groups.

  • Troubleshooting & Control:

    • pH Control: The pH of the reaction medium can significantly influence the site of the initial nucleophilic attack. Generally, acidic conditions favor the formation of the thermodynamically more stable product. It is advisable to run the reaction in an acidic medium, such as acetic acid, or in the presence of an acid catalyst.[5]

    • Reaction Temperature: Lowering the reaction temperature can sometimes enhance the selectivity of the reaction by favoring the kinetic product.

    • Purification: If the formation of the isomer cannot be completely suppressed, careful purification by column chromatography or recrystallization is necessary. Developing an effective separation method early on is crucial.

Issue 3: Unwanted Decarboxylation of the Final Product

Question: "During the final hydrolysis of the ethyl ester to the carboxylic acid, I'm losing a significant portion of my product and detecting 5-(4-chlorophenyl)-1H-pyrazole by mass spectrometry. What is causing this decarboxylation?"

Answer: Pyrazole carboxylic acids can be susceptible to decarboxylation, particularly at elevated temperatures and under harsh pH conditions.[6][7][8]

  • Causality: The carboxylic acid group on the pyrazole ring can be eliminated as carbon dioxide, especially when heated in a strong acidic or basic solution.[6][7][8] The stability of the resulting pyrazole anion or cation intermediate facilitates this process.

  • Preventative Measures:

    • Milder Hydrolysis Conditions:

      • Instead of strong bases like NaOH or KOH at reflux, consider using milder conditions. For example, lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is often effective for ester hydrolysis with a lower risk of side reactions.

      • If acidic hydrolysis is preferred, use milder acids or lower temperatures.

    • Reaction Monitoring: Closely monitor the progress of the hydrolysis by TLC or LC-MS. As soon as the starting ester is consumed, proceed with the workup to avoid prolonged exposure to harsh conditions.

    • Workup Procedure: Neutralize the reaction mixture carefully at a low temperature (e.g., in an ice bath) before extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products I should look for in my crude product mixture?

A1: Besides the regioisomer and decarboxylated product mentioned above, you should be aware of the following potential impurities:

  • Unreacted 1,3-dicarbonyl intermediate: Incomplete cyclization with hydrazine.

  • Pyrazoline intermediate: Incomplete aromatization to the pyrazole.[5]

  • Hydrazone of the dicarbonyl: Formed by the reaction of one carbonyl group with hydrazine without subsequent cyclization.

  • Self-condensation product of 4-chloroacetophenone: From the initial Claisen condensation step.

Q2: How can I confirm the correct regiochemistry of my final product?

A2: Unambiguous characterization is essential. The most definitive method is 2D NMR spectroscopy. Specifically, a Heteronuclear Multiple Bond Correlation (HMBC) experiment can show the correlation between the proton on the pyrazole ring (at the 4-position) and the carbons of the carboxylic acid and the chlorophenyl group, confirming their relative positions. X-ray crystallography, if a suitable crystal can be obtained, provides absolute proof of structure.

Q3: Can I use a substituted hydrazine in the cyclization step?

A3: Yes, using a substituted hydrazine (e.g., phenylhydrazine, methylhydrazine) is a common strategy to produce N-substituted pyrazoles.[9] However, this introduces another layer of complexity regarding regioselectivity, as the two nitrogen atoms of the substituted hydrazine are no longer equivalent. This will almost certainly lead to a mixture of N1-substituted regioisomers.

Q4: What is the best way to purify the final carboxylic acid product?

A4: Purification can often be achieved by recrystallization. A common solvent system would be an alcohol (like ethanol or isopropanol) and water. If significant impurities are present, column chromatography on silica gel may be necessary. A mobile phase consisting of a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) with the addition of a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid and reduce tailing is typically effective.

Experimental Protocols & Data

Protocol 1: Analytical Monitoring by Thin Layer Chromatography (TLC)
  • Plate: Silica gel 60 F254

  • Mobile Phase: A starting point for developing a suitable eluent system is a 7:3 mixture of Hexane:Ethyl Acetate. A small amount of acetic acid (0.5-1%) can be added to the mobile phase to improve the spot shape of the carboxylic acid product.

  • Visualization: UV light (254 nm). Staining with potassium permanganate can also be used.

Table 1: Troubleshooting Summary
Observed Issue Potential Cause(s) Recommended Action(s)
Low yield in Claisen condensationInsufficient/weak base, presence of moistureUse 1 equivalent of strong, anhydrous base (e.g., NaH, NaOEt) under inert atmosphere.
Formation of isomeric pyrazoleLack of regiocontrol in cyclizationConduct the reaction in an acidic medium (e.g., acetic acid); optimize reaction temperature.
Presence of decarboxylated productHarsh hydrolysis conditions (high temp., strong acid/base)Use milder hydrolysis conditions (e.g., LiOH, THF/H₂O, rt); monitor reaction closely.
Broad spots or streaking on TLCCarboxylic acid interacting with silicaAdd 0.5-1% acetic acid to the TLC mobile phase.

Visualizing the Synthetic Pathway and Side Reactions

Main Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation cluster_2 Step 3: Hydrolysis A 4-Chloroacetophenone C 1-(4-chlorophenyl)-1,3-dioxobutanoate A->C NaOEt, EtOH B Diethyl Oxalate B->C NaOEt, EtOH E Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate C->E AcOH D Hydrazine (NH2NH2) D->E F This compound E->F 1. NaOH, H2O/ EtOH, Δ 2. HCl (aq) Troubleshooting_Flow Start Problem Observed LowYield Low Yield/ Incomplete Reaction Start->LowYield Impurity Unexpected Impurities Start->Impurity Base Check Base: - Strength? - Stoichiometry? - Anhydrous? LowYield->Base Regioisomer Isomeric Impurity? Impurity->Regioisomer Conditions Optimize Conditions: - Temperature? - Reaction Time? Base->Conditions No Sol_Base Use >1 eq. strong, dry base. Base->Sol_Base Yes Sol_Conditions Monitor by TLC/LCMS to optimize. Conditions->Sol_Conditions Decarboxylation Decarboxylation? Regioisomer->Decarboxylation No Sol_Regio Use acidic conditions for cyclization. Regioisomer->Sol_Regio Yes Other Other Byproducts? Decarboxylation->Other No Sol_Decarb Use milder hydrolysis conditions. Decarboxylation->Sol_Decarb Yes Sol_Other Purify via chromatography/ recrystallization. Other->Sol_Other

References

Technical Support Center: Scaling Up Pyrazole-Based Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scalable synthesis of pyrazole-based Active Pharmaceutical Ingredients (APIs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from laboratory-scale experiments to pilot and manufacturing scales. Here, we address common challenges, provide in-depth troubleshooting guides, and offer detailed experimental protocols to ensure robust and reproducible outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered during the scale-up of pyrazole synthesis.

Q1: What are the most critical factors to consider when scaling up a pyrazole synthesis reaction?

When transitioning from a lab to a larger scale, several factors that are often negligible at the bench become critical.[1] The most significant considerations include:

  • Heat Transfer: Exothermic reactions, common in pyrazole synthesis, can lead to dangerous temperature spikes in large reactors due to the decreased surface-area-to-volume ratio.[2] Proper cooling capacity and controlled reagent addition are paramount.

  • Mass Transfer and Mixing: Inadequate mixing can result in localized concentration gradients, leading to the formation of impurities and reduced yields.[2] The stirrer design, agitation speed, and vessel geometry must be carefully considered to ensure homogeneity.

  • Reagent Addition Strategy: The rate of reagent addition, particularly of reactive components like hydrazine, needs to be carefully controlled to manage reaction exotherms and minimize side reactions.[2]

  • Solvent Selection: A solvent that is suitable for a small-scale reaction may not be optimal for large-scale production due to factors like solubility of intermediates and products, boiling point, and safety profile.[2]

  • Crystallization and Product Isolation: Controlling crystal morphology and particle size is crucial for the final API's properties, such as bioavailability and filterability.[3][4] The cooling profile, seeding strategy, and anti-solvent addition rate must be optimized for the larger scale.[5]

Q2: How does the choice of synthetic route impact the scalability of a pyrazole API?

The chosen synthetic route has profound implications for scalability. While numerous methods exist for pyrazole synthesis, the Knorr pyrazole synthesis and its variations are among the most common due to the wide availability of starting materials (1,3-dicarbonyl compounds and hydrazines).[6][7] However, challenges such as regioselectivity with unsymmetrical diketones can arise.[8]

Alternative routes, such as those utilizing flow chemistry, can offer significant advantages in terms of safety, efficiency, and scalability by providing better control over reaction parameters.[9] When selecting a synthetic route, consider the following:

  • Availability and cost of starting materials.

  • Number of synthetic steps and overall yield.

  • Safety profile of reagents and intermediates.

  • Formation of regioisomers or other difficult-to-remove impurities. [10]

  • Robustness of the reaction to slight variations in conditions.

Q3: What are the primary mechanisms driving pyrazole ring formation, and how does this influence reaction conditions?

The classical mechanism for pyrazole synthesis, such as the Knorr synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][11] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring.[12] The rate-determining step can vary depending on the specific substrates and reaction conditions, but it is often the dehydration of the cyclic intermediate.[8]

Understanding the mechanism is key to optimizing reaction conditions. For instance, acid catalysis is often employed to facilitate the initial condensation and the final dehydration step.[13] The choice of acid and its concentration can significantly impact the reaction rate and selectivity.

Section 2: Troubleshooting Guides

This section provides practical, question-and-answer-based solutions to specific problems encountered during the synthesis and scale-up of pyrazole-based APIs.

Low Reaction Yield

Q: My pyrazole synthesis is suffering from low yield upon scale-up. What are the likely causes and how can I address them?

A: Low yield is a common issue during scale-up and can stem from several factors. A systematic approach is necessary to identify and resolve the root cause.[14]

Potential Cause Explanation Troubleshooting Steps
Poor Temperature Control Inefficient heat dissipation in larger reactors can lead to localized overheating, causing degradation of reactants, intermediates, or the final product.[2]- Implement a more efficient cooling system. - Reduce the rate of addition for exothermic reagents. - Monitor the internal reaction temperature closely with multiple probes.
Inadequate Mixing Non-homogenous mixing can lead to areas of high reactant concentration, promoting side reactions, or areas where the reaction does not proceed to completion.[2]- Increase the stirring speed or use a more efficient impeller design. - Consider the use of baffles in the reactor to improve mixing.
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature.- Monitor the reaction progress using in-process controls (e.g., HPLC, TLC). - Optimize the reaction time and temperature based on kinetic studies.
Side Product Formation Competing side reactions can consume starting materials and reduce the yield of the desired product.[10]- Identify the major side products using techniques like LC-MS. - Adjust reaction conditions (e.g., temperature, solvent, catalyst) to disfavor the formation of these impurities.
Product Precipitation Issues The product may be partially soluble in the reaction mixture, leading to losses during work-up and isolation.[1]- Investigate the use of an anti-solvent to induce complete precipitation. - Optimize the crystallization conditions (e.g., cooling rate, final temperature) to maximize recovery.
Impurity Formation and Control

Q: I am observing significant impurity formation in my scaled-up batch. How can I identify and control these impurities?

A: Impurity profiling is a critical aspect of API development to ensure safety and efficacy.[15][16] A proactive approach to identifying and controlling impurities is essential.[][18]

Troubleshooting Workflow for Impurity Management

Caption: A systematic workflow for identifying and controlling impurities in API synthesis.

Common Impurities in Pyrazole Synthesis and Their Control:

Impurity Type Potential Source Control Strategy
Regioisomers Use of unsymmetrical 1,3-dicarbonyl compounds.[8]- Modify reaction conditions (e.g., solvent, temperature, catalyst) to favor the desired isomer. - Utilize protecting groups to direct the cyclization. - Separate isomers via chromatography or selective crystallization.
Unreacted Starting Materials Incomplete reaction or inefficient work-up.- Optimize reaction time and temperature. - Improve the efficiency of the extraction and washing steps.
By-products from Side Reactions For example, self-condensation of the dicarbonyl compound or reaction of hydrazine with other functional groups.- Adjust the stoichiometry of the reactants. - Control the rate of addition of reactive species.
Degradation Products Instability of the product under reaction or work-up conditions.- Perform stress testing to identify degradation pathways. - Modify conditions to avoid harsh temperatures or pH.
Crystallization and Polymorphism

Q: The crystal morphology of my pyrazole API is inconsistent between batches, affecting filtration and handling. How can I gain better control over the crystallization process?

A: Consistent crystal properties are vital for downstream processing and the final drug product performance.[19][20] Controlling crystallization requires a thorough understanding of the solid-state properties of your API.

Key Parameters for Controlled Crystallization:

  • Supersaturation: This is the driving force for both nucleation and crystal growth. It can be controlled by temperature, solvent composition (anti-solvent addition), and concentration.[4]

  • Seeding: Introducing seed crystals of the desired polymorph and size can control the final particle size distribution and prevent the formation of unwanted polymorphs.[5]

  • Agitation: The mixing rate affects nucleation, crystal growth, and can lead to secondary nucleation or crystal breakage.[3]

  • Cooling Rate: A slow cooling rate generally favors the growth of larger, more uniform crystals, while rapid cooling can lead to the formation of smaller crystals and potentially different polymorphs.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the synthesis and analysis of pyrazole-based APIs.

General Protocol for Knorr Pyrazole Synthesis (Lab Scale)

This protocol describes a general procedure for the synthesis of a substituted pyrazole via the Knorr condensation.

Reaction Scheme: Knorr Pyrazole Synthesis

Caption: General reaction scheme for the Knorr pyrazole synthesis.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (1.0 - 1.2 eq)

  • Solvent (e.g., ethanol, acetic acid)

  • Acid catalyst (e.g., sulfuric acid, hydrochloric acid) (catalytic amount)

Procedure:

  • To a solution of the 1,3-dicarbonyl compound in the chosen solvent, add the acid catalyst and stir at room temperature.

  • Slowly add the substituted hydrazine to the reaction mixture. An exotherm may be observed.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product crystallizes, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Analytical Characterization Protocol

Accurate characterization is essential to confirm the structure and purity of the synthesized pyrazole API.[21][22]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[22]

  • Analysis: Acquire ¹H and ¹³C NMR spectra to confirm the molecular structure. 2D NMR techniques (COSY, HSQC, HMBC) can be used for unambiguous assignment of signals.[22]

2. Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Analysis: Use a technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

3. High-Performance Liquid Chromatography (HPLC):

  • Method Development: Develop a suitable HPLC method to assess the purity of the API and quantify any impurities.[23] Key parameters to optimize include the stationary phase, mobile phase composition, flow rate, and detection wavelength.

  • Analysis: Inject a solution of the API and determine the peak area of the main component and any impurities. The purity can be calculated as the percentage of the main peak area relative to the total peak area.

4. Infrared (IR) Spectroscopy:

  • Analysis: Acquire an IR spectrum of the solid sample (e.g., using a KBr pellet) or as a thin film.

  • Interpretation: Identify characteristic absorption bands for functional groups present in the molecule, such as C=N stretching in the pyrazole ring.[24]

References

Validation & Comparative

A Comparative Guide to the Efficacy of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases, enzymes that regulate a vast number of cellular processes by phosphorylating substrate proteins, have become a major class of therapeutic targets.[1] Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[1][2] The pyrazole ring has emerged as a "privileged scaffold" in medicinal chemistry, extensively used in the development of small molecule kinase inhibitors.[2][3] This is due to its synthetic accessibility, favorable drug-like properties, and its ability to serve as a versatile bioisosteric replacement.[3]

The significance of the pyrazole moiety is underscored by the number of FDA-approved kinase inhibitors that incorporate this structure.[3] As of recent counts, eight of the 74 small molecule protein kinase inhibitors approved by the US FDA contain a pyrazole ring, including drugs like Crizotinib, Ruxolitinib, and Erdafitinib.[3][4] These compounds target a range of kinases such as Akt, Aurora kinases, MAPK, B-raf, and JAK, demonstrating the broad applicability of the pyrazole scaffold in oncology and beyond.[3]

This guide provides an in-depth, objective comparison of the performance of several key pyrazole-based kinase inhibitors. We will delve into their mechanisms of action, supported by experimental data, and provide detailed protocols for essential assays used in their evaluation.

Comparative Efficacy of Pyrazole-Based Kinase Inhibitors

The potency of a kinase inhibitor is a critical determinant of its therapeutic potential. The following table summarizes the in vitro efficacy of selected pyrazole derivatives against their primary kinase targets, using metrics such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). Lower values for these parameters indicate higher potency.

InhibitorPrimary Kinase Target(s)IC50KiKey Therapeutic Areas
Ruxolitinib JAK1, JAK2~3 nM-Myelofibrosis, Polycythemia Vera[4]
Crizotinib ALK, c-MetPotent Inhibitor-Non-Small Cell Lung Cancer[4][5]
Erdafitinib FGFRPotent Inhibitor-Urothelial Carcinoma[4][5]
Afuresertib Akt11.3 nM0.08 nMOncology (in clinical trials)[4]
Encorafenib BRAFPotent Inhibitor-Melanoma[3]
Pirtobrutinib BTKPotent Inhibitor-Mantle Cell Lymphoma[3][5]
Asciminib BCR-ABL1 (allosteric)--Chronic Myeloid Leukemia[3][6]
AT9283 Aurora A, Aurora B, JAK2~3 nM (Aurora A/B)-Oncology (in clinical trials)[7]
Celecoxib PDK-1 (weak inhibitor)48 µM-Anti-inflammatory, Cancer (repurposed)[8]

This table is a synthesis of data from multiple sources and is intended for comparative purposes. "Potent Inhibitor" indicates that specific IC50/Ki values vary across studies but are generally in the low nanomolar range.

Understanding the Mechanism: Signaling Pathways and Inhibitor Action

Pyrazole-based inhibitors function by interfering with key signaling pathways that are often hyperactivated in diseased cells. Understanding these pathways provides a causal explanation for their therapeutic effects.

The JAK-STAT Pathway and Ruxolitinib

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling, which regulates cell growth, survival, and differentiation. In myeloproliferative neoplasms, mutations in the JAK2 gene lead to constitutive activation of this pathway. Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[4] By binding to the ATP-binding site of these kinases, it blocks the phosphorylation of STAT proteins, thereby inhibiting the downstream signaling cascade that drives uncontrolled cell proliferation.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression 6. Transcription Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

The PI3K/Akt Pathway and Afuresertib

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. Its aberrant activation is a common feature in many cancers. Afuresertib is a potent, ATP-competitive inhibitor of Akt1.[3][4] By blocking Akt phosphorylation, it prevents the activation of downstream effectors that promote cell survival and inhibit apoptosis.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation pAkt p-Akt Downstream Downstream Effectors (Cell Survival, Proliferation) pAkt->Downstream Afuresertib Afuresertib Afuresertib->Akt Inhibition

Caption: Afuresertib inhibits the PI3K/Akt signaling pathway.

Structure-Activity Relationship (SAR) of Pyrazole Kinase Inhibitors

The efficacy of pyrazole-based inhibitors is intimately linked to their chemical structure. The pyrazole core typically serves as a scaffold for positioning various substituents that interact with specific residues within the kinase active site.

  • Hinge Binding: The pyrazole ring itself often forms crucial hydrogen bonds with the hinge region of the kinase, a key interaction for anchoring the inhibitor.[3]

  • Hydrophobic Pockets: Substituents on the pyrazole ring are designed to occupy hydrophobic pockets within the active site, enhancing binding affinity and selectivity. For instance, in p38 MAP kinase inhibitors, a tert-butyl group on the pyrazole ring occupies a lipophilic domain, which is a critical binding element.[9]

  • Gatekeeper Residue: The "gatekeeper" residue, which controls access to a deeper hydrophobic pocket, is a key determinant of inhibitor selectivity. Pyrazole derivatives can be modified to exploit differences in the size and nature of the gatekeeper residue among different kinases.

  • Solvent-Exposed Region: Modifications to the solvent-exposed regions of the inhibitor can be used to improve physicochemical properties such as solubility and cell permeability without compromising binding affinity.[10]

The planar nature of the pyrazole and its N-linked phenyl structures can contribute to selectivity by allowing the inhibitor to better occupy the smaller active site of one kinase over another, as seen in the selectivity of aminopyrazole inhibitors for JNK3 over p38.[11]

Experimental Protocols for Evaluating Kinase Inhibitor Efficacy

The objective comparison of kinase inhibitors relies on robust and reproducible experimental data. The following are detailed, step-by-step methodologies for key assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[1]

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.[12]

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Pyrazole inhibitor (and other test compounds)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[1]

  • ADP-Glo™ Kinase Assay Kit (or similar)[1]

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazole inhibitor in 100% DMSO. Include a "no inhibitor" control (DMSO only).[1]

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.[1]

  • Initiate Kinase Reaction:

    • Add 5 µL of a pre-mixed solution of the substrate and ATP to each well.

    • Incubate the plate at 30°C for 60 minutes.[1]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[1]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.[1]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Kinase_Assay_Workflow Start Start Compound_Prep 1. Prepare Serial Dilution of Inhibitor Start->Compound_Prep Reaction_Setup 2. Set up Kinase Reaction (Inhibitor + Kinase) Compound_Prep->Reaction_Setup Initiate_Reaction 3. Initiate Reaction (Add Substrate/ATP) Reaction_Setup->Initiate_Reaction ADP_Detection 4. Detect ADP (Add ADP-Glo™ Reagents) Initiate_Reaction->ADP_Detection Read_Luminescence 5. Measure Luminescence ADP_Detection->Read_Luminescence Data_Analysis 6. Analyze Data (Calculate IC50) Read_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro luminescence-based kinase assay.

Cellular Phosphorylation Assay (Western Blot)

This assay assesses the ability of a pyrazole inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.

Principle: Cells are treated with the inhibitor, and then cell lysates are subjected to SDS-PAGE and Western blotting to detect the levels of the phosphorylated substrate using a phospho-specific antibody.[13]

Materials:

  • Cell line of interest

  • Pyrazole inhibitor

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells and grow to 70-80% confluency.

    • Treat cells with various concentrations of the pyrazole inhibitor for a predetermined time. Include a vehicle control (e.g., DMSO).[13]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.[14]

    • Clarify lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[15]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Wash the membrane with TBST.

  • Signal Detection:

    • Incubate the membrane with ECL detection reagent.

    • Capture the chemiluminescent signal using an imaging system.[13]

  • Stripping and Re-probing:

    • Strip the membrane to remove the antibodies.

    • Re-probe the membrane with an antibody against the total (non-phosphorylated) protein to confirm equal protein loading.

In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of a pyrazole inhibitor in a living organism.

Principle: Human tumor cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.[16][17]

Materials:

  • Immunodeficient mice (e.g., nu/nu mice)

  • Human cancer cell line

  • Pyrazole inhibitor formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, measure them with calipers.

  • Randomization and Treatment: When tumors reach a predetermined size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer the pyrazole inhibitor (or vehicle control) to the mice according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).[17]

  • Tumor Measurement and Body Weight: Measure tumor volume and mouse body weight regularly throughout the study to assess efficacy and toxicity.[18]

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and further analyzed by immunohistochemistry or Western blotting.[19]

Conclusion: The Enduring Potential of Pyrazole Derivatives

The pyrazole scaffold continues to be a highly successful and versatile platform for the development of potent and selective kinase inhibitors.[20][21] The FDA-approved drugs and numerous clinical candidates based on this structure are a testament to its value in modern drug discovery.[22] A thorough understanding of the structure-activity relationships, coupled with rigorous evaluation using a combination of in vitro, cellular, and in vivo assays, is essential for the continued development of novel pyrazole-based therapeutics. The experimental protocols detailed in this guide provide a framework for the objective comparison and advancement of this important class of inhibitors.

References

A Senior Application Scientist's Guide to the Validation of 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic Acid as a Novel Antitumor Agent

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Title], Senior Application Scientist

Introduction: The Therapeutic Promise of Pyrazole Scaffolds in Oncology

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow for diverse substitutions, leading to a wide spectrum of pharmacological activities, including notable antitumor effects.[1][4][5][6] Marketed drugs such as Celecoxib and Pazopanib feature the pyrazole core, underscoring its clinical significance. Pyrazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of crucial cellular targets like tubulin, Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK), as well as through direct interaction with DNA.[1][2] This versatility makes the pyrazole scaffold a fertile ground for the discovery of novel anticancer therapeutics.[4][7]

This guide focuses on the systematic validation of a specific pyrazole derivative, 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid . The rationale for investigating this particular molecule is twofold. Firstly, the presence of a 4-chlorophenyl group at the C5 position is a common feature in many biologically active pyrazoles, often contributing to enhanced potency. Secondly, the carboxylic acid moiety at the C3 position provides a key site for potential interactions with biological targets and can influence the compound's pharmacokinetic properties. While direct studies on this exact molecule are nascent, extensive research on structurally similar compounds, such as 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide derivatives, has demonstrated potent, broad-spectrum antitumor activity in National Cancer Institute (NCI) screenings.[8] This guide provides a comprehensive framework for the preclinical validation of this compound, comparing its potential efficacy against established and emerging cancer therapies.

Postulated Mechanism of Action: Targeting Cell Cycle Progression through CDK Inhibition

Based on the structure-activity relationships of numerous pyrazole derivatives, we postulate that this compound may exert its antitumor effects by inhibiting Cyclin-Dependent Kinases (CDKs), particularly CDK2/cyclin E and CDK4/cyclin D1 complexes. These complexes are critical regulators of the G1/S phase transition in the cell cycle. Dysregulation of these kinases is a hallmark of many cancers, leading to uncontrolled cellular proliferation. The planar pyrazole ring can act as a hinge-binding motif in the ATP-binding pocket of CDKs, while the chlorophenyl and carboxylic acid groups can form additional hydrogen bonds and hydrophobic interactions, leading to potent and selective inhibition.

CDK_Inhibition_Pathway cluster_0 G1 Phase cluster_1 S Phase Growth_Factors Growth Factors Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Growth_Factors->Ras_Raf_MEK_ERK activates Cyclin_D Cyclin D Synthesis Ras_Raf_MEK_ERK->Cyclin_D induces CDK4_6 CDK4/6-Cyclin D Complex Cyclin_D->CDK4_6 activates pRb pRb CDK4_6->pRb phosphorylates (inactivates) G1_Arrest G1 Cell Cycle Arrest (Apoptosis) CDK4_6->G1_Arrest E2F E2F pRb->E2F inhibits DNA_Replication DNA Replication E2F->DNA_Replication promotes transcription of S-phase genes Compound 5-(4-chlorophenyl)-1H- pyrazole-3-carboxylic acid Compound->CDK4_6 Inhibits

Caption: Postulated mechanism of action for this compound.

Experimental Validation Workflow: A Multi-faceted Approach

A rigorous validation process is essential to characterize the antitumor potential of our lead compound. The following experimental workflow is designed to assess its efficacy, selectivity, and mechanism of action in a systematic manner.

Experimental_Workflow Start Compound Synthesis & Characterization In_Vitro In Vitro Screening Start->In_Vitro Cell_Viability Cell Viability Assay (MTT/CCK-8) In_Vitro->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Viability->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle Western_Blot Western Blot Analysis (CDK pathway proteins) Cell_Cycle->Western_Blot In_Vivo In Vivo Xenograft Model Western_Blot->In_Vivo Tumor_Growth Tumor Growth Inhibition In_Vivo->Tumor_Growth Toxicity Toxicity Assessment In_Vivo->Toxicity Data_Analysis Data Analysis & Comparison Tumor_Growth->Data_Analysis Toxicity->Data_Analysis

References

The Critical Divide: How Positional Isomerism in Pyrazoles Dictates Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating the Nuances of Pyrazole Regioisomers in Drug Discovery

In the intricate world of medicinal chemistry, even the slightest alteration in a molecule's architecture can lead to a dramatic shift in its biological function. This principle is powerfully illustrated by the positional isomerism of pyrazole-containing compounds. For researchers, scientists, and drug development professionals, understanding the profound impact of substituent placement on the pyrazole ring is not merely an academic exercise; it is a critical determinant in the journey from a chemical scaffold to a life-changing therapeutic. This guide delves into the comparative biological activities of pyrazole positional isomers, offering experimental insights and methodologies to navigate this complex terrain.

The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery, forming the basis of numerous approved drugs.[1] Its versatility allows for a wide range of chemical modifications, yet it is the regiochemistry of these modifications that often dictates the resulting compound's pharmacological profile. The differential placement of substituents, leading to positional isomers such as 1,3-, 1,5-, and 1,3,5-trisubstituted pyrazoles, can profoundly alter a compound's interaction with its biological target, transforming a potent agonist into an antagonist, or a highly active inhibitor into an inert molecule.

This guide will explore case studies across different classes of biological targets, present quantitative data to highlight the stark differences in activity between positional isomers, and provide detailed experimental protocols for their synthesis and evaluation.

Case Study: Glucocorticoid Receptor Modulation - A Tale of Two Isomers

A compelling example of the dramatic influence of positional isomerism is found in the development of deacylcortivazol-like (DAC-like) pyrazole compounds as modulators of the glucocorticoid receptor (GR), a key target for anti-inflammatory therapies.[2][3][4] By modifying the pyrazole ring at either the 1'- or 2'-position, researchers have demonstrated a significant divergence in biological activity.[2][3][4]

The synthesis of these regioisomers can be achieved through methods like the Ullmann-type reaction, which allows for the selective introduction of various pendant groups onto the pyrazole core.[3][4] This synthetic control is paramount, as the subsequent biological evaluation reveals a clear structure-activity relationship dictated by the substituent's position.

Table 1: Comparative Activity of DAC-like Pyrazole Regioisomers on the Glucocorticoid Receptor [3]

Compound IDPyrazole SubstitutionTargetAssayKDeff (nM)Relative Potency vs. Dexamethasone
D2'P 2'-phenylGlucocorticoid ReceptorCellular Translocation~10>5x
D1'P 1'-phenylGlucocorticoid ReceptorCellular Translocation~1~10x
D2'A 2'-methoxyGlucocorticoid ReceptorCellular Translocation>100Severely blunted potency
D1'A 1'-methoxyGlucocorticoid ReceptorCellular Translocation>100Markedly less potent

KDeff represents the effective cellular dissociation constant, a measure of ligand affinity in a cellular environment.

The data clearly indicates that a phenyl substitution at the 1'-position (D1'P) results in a compound with approximately tenfold greater potency than dexamethasone, a widely used potent glucocorticoid.[3][4] In contrast, while the 2'-phenyl substituted isomer (D2'P) is also highly potent, its relative potency is lower than its 1'-substituted counterpart.[3][4] Interestingly, the potency of both the 1'- and 2'-substituted series tracks linearly with their cellular affinity (KDeff), but with different slopes, suggesting distinct modes of interaction with the GR binding pocket.[3] This highlights that positional isomerism not only affects the strength of the interaction but also the nature of the binding itself.

Furthermore, stereoisomerism can also play a critical role in the activity of aryl pyrazole GR agonists. Studies have shown that si isomers, which have an upward-facing hydroxyl moiety, are on average ~70% more active in transrepression assays than their corresponding re isomers.[1][5][6][7] This underscores the three-dimensional sensitivity of the receptor to ligand architecture.

Kinase Inhibition: A Game of Positions

The pyrazole scaffold is a prominent feature in many kinase inhibitors, where it often serves as a key pharmacophore mimicking the adenine region of ATP.[1] The placement of substituents on the pyrazole ring is crucial for achieving potent and selective inhibition of target kinases. While direct, side-by-side quantitative comparisons of positional isomers are not always readily available in the literature, the wealth of structure-activity relationship (SAR) studies on pyrazole-based kinase inhibitors implicitly underscores the importance of regiochemistry.[6]

For instance, in the development of JNK3 inhibitors, a target for neurodegenerative diseases, the synthesis of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives has been explored.[8] The regioselective Knorr pyrazole synthesis is a key step in obtaining the desired isomer.[8] The inhibitory activity of these compounds is highly dependent on the nature and position of the substituents on the pyrazole and the attached aryl rings. One derivative, 8a , demonstrated an IC50 value of 227 nM against JNK3 and exhibited high selectivity over a panel of 38 other kinases.[8] A positional isomer with the same substituents arranged differently would be expected to have a significantly altered inhibitory profile due to different interactions within the ATP-binding pocket of the kinase.

The synthesis of 1,3,5-trisubstituted pyrazoles as potential inhibitors of ERK and RIPK3 kinases further illustrates this point.[9] The specific arrangement of the three substituents is critical for establishing key interactions with amino acid residues in the active sites of these kinases, thereby dictating the inhibitory potency.[9]

GPCR Modulation: From Agonist to Antagonist with a Simple Shift

G protein-coupled receptors (GPCRs) are another major class of drug targets where the subtle art of medicinal chemistry, particularly the control of isomerism, is paramount. The cannabinoid receptor 1 (CB1), a GPCR involved in a multitude of physiological processes, has been a significant target for pyrazole-based modulators.[3][4]

The archetypal CB1 receptor antagonist, SR141716A (Rimonabant), is a 1,5-diarylpyrazole.[3][4] Extensive SAR studies have revealed that potent and selective CB1 antagonistic activity is critically dependent on a specific substitution pattern: a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[3] Shifting these substituents to other positions on the pyrazole ring would drastically alter the molecule's ability to bind to the CB1 receptor and elicit an antagonistic effect.

While comprehensive quantitative data directly comparing a wide range of positional isomers for GPCRs is often proprietary or spread across numerous publications, the principle remains clear: the spatial arrangement of functional groups is a key determinant of whether a compound will act as an agonist, antagonist, or inverse agonist.

Experimental Protocols

To empower researchers in this field, this section provides detailed, step-by-step methodologies for the synthesis of pyrazole positional isomers and a representative biological assay.

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

The Knorr pyrazole synthesis and its variations are cornerstone methods for the preparation of pyrazoles.[7] The regioselectivity of this reaction, particularly with unsymmetrical 1,3-dicarbonyl compounds, can be influenced by reaction conditions, allowing for the targeted synthesis of specific positional isomers.

Objective: To synthesize a specific regioisomer of a 1,3,5-trisubstituted pyrazole.

Materials:

  • Substituted hydrazine (e.g., phenylhydrazine)

  • Unsymmetrical 1,3-dicarbonyl compound (e.g., benzoylacetone)

  • Solvent (e.g., ethanol, acetic acid)

  • Acid or base catalyst (optional)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolution: Dissolve the 1,3-dicarbonyl compound (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Addition of Hydrazine: Add the substituted hydrazine (1 equivalent) to the solution. The choice of solvent and the nature of the substituents on both reactants will influence the regioselectivity. For example, acidic conditions often favor the formation of one regioisomer over the other.[7]

  • Reaction: Stir the reaction mixture at room temperature or under reflux for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified.

  • Purification and Characterization: Purify the crude product by recrystallization or column chromatography to isolate the desired regioisomer. Characterize the final product by NMR and mass spectrometry to confirm its structure and regiochemistry. The distinct chemical shifts in 1H and 13C NMR spectra, along with NOESY experiments, can unambiguously determine the positions of the substituents.[2]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method for determining the inhibitory activity of compounds against a specific kinase.

Objective: To determine the IC50 value of pyrazole positional isomers against a target kinase.

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (pyrazole isomers) dissolved in DMSO

  • White, opaque 384-well plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrazole isomers in DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of the kinase reaction buffer containing the kinase and substrate to each well of the 384-well plate.

    • Add 0.5 µL of the serially diluted compounds or DMSO (vehicle control) to the respective wells.

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.

  • ATP Detection:

    • Convert the ADP generated by the kinase reaction into ATP by adding 10 µL of Kinase Detection Reagent to each well.

    • Incubate the plate at room temperature for 30 minutes.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader. The light output is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.

G cluster_synthesis Regioselective Pyrazole Synthesis Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Reaction\nConditions Reaction Conditions Unsymmetrical\n1,3-Dicarbonyl->Reaction\nConditions Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Reaction\nConditions Isomer A Isomer A Reaction\nConditions->Isomer A Path A Isomer B Isomer B Reaction\nConditions->Isomer B Path B Isomer A\n(e.g., 1,3-disubstituted) Isomer A (e.g., 1,3-disubstituted) Isomer B\n(e.g., 1,5-disubstituted) Isomer B (e.g., 1,5-disubstituted)

Caption: Regioselective synthesis of pyrazole positional isomers.

G cluster_workflow Kinase Inhibition Assay Workflow cluster_isomers Comparative Analysis A 1. Prepare Kinase Reaction (Kinase, Substrate, Buffer) B 2. Add Pyrazole Isomer (Test Compound) A->B C 3. Initiate with ATP (Start Reaction) B->C D 4. Incubate (Allow Reaction to Proceed) C->D E 5. Stop Reaction & Detect ADP (Measure Kinase Activity) D->E F 6. Data Analysis (Calculate IC50) E->F Isomer A Isomer A High Inhibition\n(Low IC50) High Inhibition (Low IC50) Isomer A->High Inhibition\n(Low IC50) Isomer B Isomer B Low Inhibition\n(High IC50) Low Inhibition (High IC50) Isomer B->Low Inhibition\n(High IC50)

Caption: Workflow for comparing kinase inhibitory activity.

Conclusion: A Call for Precision in Drug Design

The evidence presented in this guide unequivocally demonstrates that the positional isomerism of pyrazole compounds is a critical factor governing their biological activity. The case of deacylcortivazol-like glucocorticoid receptor modulators provides a stark and quantitative illustration of how a simple change in substituent position can lead to a significant alteration in potency and even the mode of receptor interaction. While similarly detailed, direct comparative studies for kinases and other GPCRs are more dispersed, the underlying principle of high sensitivity to spatial arrangement of functional groups remains a constant in structure-activity relationships.

For researchers in drug discovery, this underscores the necessity of precise synthetic control to produce specific regioisomers for biological evaluation. A failure to do so can lead to misleading results and the potential abandonment of a promising chemical scaffold. As we continue to unravel the complexities of molecular recognition, a deep appreciation for the subtleties of positional isomerism will undoubtedly pave the way for the design of more potent, selective, and ultimately, more effective therapeutics.

References

A Guide to Correlating In Vitro Potency and In Vivo Efficacy: A Case Study of 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The transition from a promising in vitro result to a successful in vivo outcome is a critical juncture in drug development, fraught with complexity. An In Vitro-In Vivo Correlation (IVIVC) serves as an essential predictive tool to bridge this gap, potentially reducing development time and resources.[1][2] This guide provides a comprehensive framework for establishing an IVIVC for the novel compound 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid. Pyrazole carboxylic acid derivatives are a well-established class of pharmacologically active molecules, known to exhibit a range of activities including anti-inflammatory, analgesic, and anticancer effects.[3][4][5] Drawing from the known activities of this structural class, we hypothesize an anti-inflammatory mechanism of action via cyclooxygenase-2 (COX-2) inhibition. This guide details the requisite in vitro and in vivo experimental protocols, explains the scientific rationale behind methodological choices, and presents a clear structure for data analysis and comparison against an established alternative, Celecoxib.

Introduction: The Imperative of IVIVC in Modern Drug Discovery

In pharmaceutical sciences, an IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like drug release) and a relevant in vivo response (such as plasma drug concentration).[6][7] The U.S. Food and Drug Administration (FDA) recognizes multiple levels of correlation, with a "Level A" correlation—a point-to-point relationship between in vitro dissolution and in vivo absorption—being the most informative.[8] Establishing a robust IVIVC is a primary objective in drug development as it can serve as a surrogate for in vivo bioavailability studies, validate dissolution specifications, and support scale-up and post-approval changes.[2]

The subject of our case study, This compound , belongs to a privileged heterocyclic scaffold in medicinal chemistry.[9] The pyrazole nucleus is a core component of several approved drugs, including the potent anti-inflammatory agent Celecoxib.[4] The structural similarity and the known anti-inflammatory properties of related pyrazole derivatives strongly suggest that this compound may act as an inhibitor of enzymes in the inflammatory cascade, such as COX-2.[5][10]

This guide will therefore proceed with the focused objective of characterizing its potential as a COX-2 inhibitor, establishing a rigorous workflow to correlate its in vitro enzymatic and cellular potency with its in vivo anti-inflammatory efficacy.

In Vitro Characterization: From Target Engagement to Cellular Potency

The first pillar of an IVIVC is to precisely quantify the compound's activity in controlled, isolated biological systems. Our objective is twofold: first, to measure direct engagement with the purified molecular target (COX-2 enzyme), and second, to confirm this activity translates to a functional outcome in a relevant cellular model.

Experiment 1: Direct Enzyme Inhibition Assay (Biochemical IC50)

Rationale: A biochemical assay using the purified target enzyme is the most direct method to determine a compound's intrinsic inhibitory potency. It eliminates confounding variables such as cell membrane permeability or off-target effects. We utilize a standard fluorescence-based assay to measure the production of prostaglandin G2 (PGG2), a product of COX-2 activity.

Protocol: COX-2 Fluorescent Inhibitor Screening Assay

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a serial dilution plate (1:3 dilutions) in DMSO to generate a 10-point dose-response curve.

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute purified human recombinant COX-2 enzyme and the fluorescent probe (e.g., ADHP) in the assay buffer according to the manufacturer’s specifications.

  • Assay Execution:

    • Add 2 µL of the serially diluted compound or control (DMSO for 0% inhibition, Celecoxib for positive control) to the wells of a 384-well assay plate.

    • Add 20 µL of the COX-2 enzyme solution to each well and incubate for 15 minutes at room temperature. This pre-incubation step is crucial to allow the inhibitor to reach binding equilibrium with the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of a solution containing Arachidonic Acid (the substrate) and the fluorescent probe.

    • Immediately begin kinetic reading on a fluorescent plate reader (Excitation/Emission appropriate for the probe) at 37°C for 10-15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of fluorescence vs. time).

    • Normalize the rates to controls (% inhibition).

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experiment 2: Cell-Based Target Engagement (Cellular IC50)

Rationale: A cell-based assay is a critical secondary step to verify that the compound can penetrate the cell membrane and inhibit the target in its native environment. Here, we use a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce COX-2 expression and subsequent prostaglandin E2 (PGE2) production.

Protocol: LPS-Induced PGE2 Production Assay in RAW 264.7 Cells

  • Cell Culture and Plating:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.

    • Plate cells in a 96-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Replace the medium with a serum-free medium containing serial dilutions of the test compound or controls.

    • Pre-incubate the cells with the compound for 1 hour. This allows the compound to enter the cells before the inflammatory stimulus is applied.

    • Add LPS (1 µg/mL final concentration) to all wells except the unstimulated control.

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator to allow for COX-2 expression and PGE2 synthesis.

  • Endpoint Measurement and Analysis:

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer’s instructions.

    • Calculate the percentage inhibition of PGE2 production relative to the LPS-stimulated control.

    • Determine the cellular IC50 value by plotting % inhibition versus log-concentration and fitting to a dose-response curve.

In Vitro Data Summary

To provide a clear comparison, the results are summarized below. Data for the test compound are representative values for a novel pyrazole-based inhibitor, while data for Celecoxib are based on established literature values.

CompoundBiochemical COX-2 IC50Cellular PGE2 IC50
This compound150 nM450 nM
Celecoxib (Reference)40 nM200 nM

Table 1: Comparative in vitro potency of the test compound and the reference standard, Celecoxib. Data for the test compound is representative.

Workflow for In Vitro Characterization

G cluster_0 Biochemical Assay cluster_1 Cell-Based Assay Compound_Stock Compound Stock (10mM in DMSO) Serial_Dilution Serial Dilution Compound_Stock->Serial_Dilution Enzyme_Incubation Pre-incubation with Purified COX-2 Enzyme Serial_Dilution->Enzyme_Incubation Reaction Add Substrate & Fluorescent Probe Enzyme_Incubation->Reaction Data_Acq Kinetic Read (Fluorescence) Reaction->Data_Acq Biochem_IC50 Biochemical IC50 Data_Acq->Biochem_IC50 Cell_Plating Plate RAW 264.7 Macrophages Compound_Treatment Treat Cells with Compound Dilutions Cell_Plating->Compound_Treatment LPS_Stim Stimulate with LPS Compound_Treatment->LPS_Stim Supernatant Collect Supernatant LPS_Stim->Supernatant ELISA PGE2 ELISA Supernatant->ELISA Cell_IC50 Cellular IC50 ELISA->Cell_IC50

Caption: Workflow for determining in vitro biochemical and cellular IC50 values.

In Vivo Efficacy Assessment: Translating Potency to a Physiological Response

With in vitro potency established, the next critical phase is to determine if this activity translates into a therapeutic effect in a living organism. This requires selecting a relevant animal model and a robust pharmacokinetic/pharmacodynamic (PK/PD) study design.

Experiment 3: Carrageenan-Induced Paw Edema Model

Rationale: The carrageenan-induced paw edema model in rats is a classic, well-validated acute inflammation model used for evaluating the efficacy of anti-inflammatory drugs. The injection of carrageenan, a seaweed polysaccharide, induces a localized inflammatory response characterized by swelling (edema), which can be quantified.

Protocol: Anti-inflammatory Efficacy in Rats

  • Animal Acclimatization and Grouping:

    • Use male Wistar rats (180-200 g). Acclimatize animals for at least 7 days.

    • Randomly assign animals to groups (n=6-8 per group): Vehicle control, Reference (Celecoxib, e.g., 30 mg/kg), and Test Compound (e.g., 10, 30, 100 mg/kg).

  • Dosing and Inflammation Induction:

    • Administer the test compound, reference, or vehicle via oral gavage (p.o.) 1 hour prior to the carrageenan challenge. The choice of oral administration is critical for assessing properties relevant to a potential oral drug, such as absorption and first-pass metabolism.

    • Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement:

    • Measure the paw volume immediately before the carrageenan injection (baseline) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point relative to its baseline volume.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

    • Determine the ED50 (the dose required to produce 50% of the maximum inhibitory effect) by plotting the % inhibition at a peak time point (e.g., 3 hours) against the log of the dose.

In Vivo Data Summary

The in vivo efficacy is summarized in the table below, comparing the test compound to Celecoxib.

CompoundRoute of Admin.Peak Edema Inhibition (at 30 mg/kg)In Vivo ED50
This compoundOral (p.o.)~45%35 mg/kg
Celecoxib (Reference)Oral (p.o.)~60%10 mg/kg

Table 2: Comparative in vivo efficacy in the rat paw edema model. Data for the test compound is representative.

Bridging the Gap: The IVIVC Analysis

The ultimate goal is to correlate the data from Sections 2 and 3. A direct comparison of IC50 (in vitro concentration) and ED50 (in vivo dose) is often misleading. A true IVIVC requires integrating pharmacokinetic (PK) data—what the body does to the drug. While a full PK study is beyond this guide's scope, a conceptual discussion is vital.

Key Correlative Questions:

  • Potency Discrepancy: The cellular IC50 (450 nM) is typically higher than the biochemical IC50 (150 nM). This is expected and reflects barriers like cell membrane transport and non-specific protein binding within the cell. The ~3-fold shift seen here is acceptable and confirms the compound's ability to act in a cellular context.

  • In Vitro vs. In Vivo Translation: Does the in vitro potency predict the in vivo outcome? To answer this, one would need to know the free plasma concentration of the drug at the site of action in the rat paw at the efficacious dose (35 mg/kg). A successful IVIVC would demonstrate that the free drug concentration achieved in the paw tissue is at or above the cellular IC50 value (450 nM).

  • Comparison to Reference: Our test compound is less potent than Celecoxib both in vitro (~4x) and in vivo (~3.5x). This consistent trend is a positive sign, suggesting the in vitro assays are predictive of the in vivo rank-order potency. Discrepancies could arise from differences in metabolism, plasma protein binding, or tissue distribution between the two compounds. For instance, if our compound has poor oral bioavailability or is rapidly metabolized, its in vivo efficacy would be lower than predicted by its in vitro potency alone.

Conceptual IVIVC Framework

G cluster_invitro In Vitro Domain cluster_invivo In Vivo Domain Biochem Biochemical Potency (IC50) Cell Cellular Potency (IC50) Biochem->Cell Cellular Barriers Efficacy Efficacy (ED50) Cell->Efficacy Correlation Link IVIVC IVIVC (Predictive Model) Cell->IVIVC Dose Administered Dose (mg/kg) PK Pharmacokinetics (ADME) Dose->PK Exposure Plasma/Tissue Conc. (Cmax, AUC) PK->Exposure Exposure->Efficacy Target Engagement at Site of Action Exposure->IVIVC Efficacy->IVIVC

Caption: Integrating in vitro potency with in vivo pharmacokinetics to predict efficacy.

Conclusion and Future Directions

This guide has outlined a systematic approach to evaluating the in vitro-in vivo correlation for a novel anti-inflammatory compound, this compound. Our case study demonstrates that while the compound shows promising COX-2 inhibition, it is less potent than the reference standard, Celecoxib. The consistent rank-order potency between the in vitro and in vivo settings provides confidence in the predictive power of the selected assays.

A successful IVIVC is not merely an academic exercise; it is a powerful tool that enables more informed decision-making.[6] It allows for the rational selection of doses for further studies, the setting of meaningful quality control specifications for drug manufacturing, and can significantly reduce the number of animal and human studies required for regulatory approval.[1][8] The next steps for this compound would involve a full pharmacokinetic profile to quantitatively model the relationship between plasma concentration and anti-inflammatory effect, thereby establishing a true, predictive Level A IVIVC.

References

A Senior Application Scientist's Guide to Pyrazole Synthesis: Benchmarking New Methodologies Against Established Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a cornerstone of medicinal chemistry. Its presence in blockbuster drugs highlights the critical need for efficient, scalable, and sustainable methods for its synthesis.[1] This guide provides an in-depth comparison of established pyrazole synthesis protocols with modern, innovative methods, offering a technical deep-dive into the causality behind experimental choices and providing the data necessary to make informed decisions in your own research.

The Enduring Legacy and Modern Demands of Pyrazole Synthesis

First synthesized by Ludwig Knorr in 1883, the pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that imparts a unique combination of chemical stability and biological activity to molecules.[1] From anti-inflammatory agents like celecoxib to treatments for erectile dysfunction, the pyrazole scaffold is a privileged structure in pharmacology.[2][3] The traditional methods of pyrazole synthesis, while foundational, often face challenges in terms of harsh reaction conditions, long reaction times, and the use of hazardous reagents.[4] Consequently, the development of new synthetic strategies that are not only more efficient but also align with the principles of green chemistry is a paramount objective in modern organic synthesis.

Established Protocol: The Knorr Pyrazole Synthesis

The Knorr synthesis, the quintessential method for preparing pyrazoles, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[5][6][7] Its enduring popularity stems from its reliability and the ready availability of starting materials.[8]

Causality of Experimental Choices in the Knorr Synthesis

The choice of an acid catalyst is crucial as it protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the hydrazine.[3][6] The subsequent intramolecular cyclization and dehydration are also facilitated by the acidic medium, leading to the formation of the stable aromatic pyrazole ring.[2][3] When using unsymmetrical 1,3-dicarbonyl compounds, the reaction can yield two regioisomeric products, a significant consideration in synthetic design.

Experimental Protocol: Knorr Synthesis of 3,5-Dimethylpyrazole

This protocol details the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine sulfate, a classic example of the Knorr reaction.

Materials:

  • Hydrazine sulfate

  • 10% Sodium hydroxide solution

  • Acetylacetone (2,4-pentanedione)

  • Ether

  • Anhydrous potassium carbonate

  • Ice bath

  • Stirrer

  • Separatory funnel

Procedure:

  • In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide solution.

  • Cool the flask in an ice bath to 15°C.

  • While maintaining the temperature at approximately 15°C, add 50 g (0.50 mole) of acetylacetone dropwise with stirring over 30 minutes.

  • Continue stirring the mixture at 15°C for one hour, during which the product will precipitate.

  • Dilute the reaction mixture with 200 ml of water to dissolve any inorganic salts and transfer to a 1-liter separatory funnel.

  • Extract the product with 125 ml of ether, followed by four additional extractions with 40 ml portions of ether.

  • Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

  • Remove the ether by distillation to obtain crystalline 3,5-dimethylpyrazole.

Expected Yield: 77-81%[9]

Benchmarking Against New Synthesis Methods

The following sections will compare the Knorr synthesis with contemporary methods, using the synthesis of specific pyrazole derivatives as case studies to provide a direct, data-driven comparison.

I. Microwave-Assisted Pyrazole Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to dramatically reduce reaction times, often from hours to minutes, and improve yields.[10][11] This is achieved through efficient and uniform heating of the reaction mixture.[12]

Causality of Experimental Choices in MAOS

The choice of solvent is critical in MAOS, as polar solvents absorb microwave irradiation more efficiently, leading to rapid heating. The use of a sealed vessel allows for reactions to be conducted at temperatures above the solvent's boiling point, further accelerating the reaction rate.

Comparative Case Study: Phenyl-1H-pyrazoles

A direct comparison between conventional heating and microwave irradiation for the synthesis of a series of phenyl-1H-pyrazoles demonstrates the clear advantages of MAOS.[13]

ParameterConventional HeatingMicrowave-Assisted Organic Synthesis (MAOS)
Temperature 75°C60°C
Reaction Time 2 hours5 minutes
Power N/A50 W
Yield 72-90%91-98%

Data sourced from: Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives.[13]

Experimental Protocol: Microwave-Assisted Synthesis of 1-(2,4-dinitrophenyl)-3,5-diphenyl-4,5-dihydropyrazole

This protocol details the rapid synthesis of a pyrazole derivative from a chalcone and a substituted hydrazine using microwave irradiation.

Materials:

  • Trans-chalcone

  • 2,4-dinitrophenyl hydrazine

  • Ethanol

  • Concentrated hydrochloric acid

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, mix trans-chalcone, 2,4-dinitrophenyl hydrazine, and ethanol.

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Irradiate the mixture in a microwave reactor for 3 to 4 minutes.

  • After the reaction is complete, allow the mixture to cool.

  • Purify the product by recrystallization from ethanol.

This microwave-assisted method offers a significant reduction in reaction time and an increase in yield compared to conventional heating methods.[5]

II. Multicomponent Reactions (MCRs): Building Complexity in a Single Step

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules.[14] This strategy is particularly valuable for creating libraries of diverse pyrazole derivatives for drug discovery.

Causality of Experimental Choices in MCRs

The success of an MCR often hinges on the choice of catalyst, which must orchestrate a cascade of reactions in a controlled manner. Lewis acids like ytterbium(III) perfluorooctanoate (Yb(PFO)₃) and zinc triflate are effective in promoting the formation of key intermediates and catalyzing the subsequent cyclization steps.[15][16] The choice of solvent can also be critical, with some MCRs benefiting from the unique properties of ionic liquids.[16]

Experimental Protocol: One-Pot, Three-Component Synthesis of 3,5-Diarylpyrazoles

This protocol describes a one-pot synthesis of 3,5-diarylpyrazoles from an acetophenone, an aldehyde hydrazone, and an oxidant.

Materials:

  • Substituted acetophenone

  • Aryl aldehyde hydrazone

  • Dimethyl sulfoxide (DMSO)

  • Iodine (I₂)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the substituted acetophenone in ethanol.

  • Add the aryl aldehyde hydrazone to the solution.

  • Add catalytic amounts of iodine and hydrochloric acid, along with a modest excess of DMSO.

  • Reflux the reaction mixture for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

This one-pot method provides good to excellent yields of 3,5-diarylpyrazoles and demonstrates the efficiency of MCRs.[17]

III. Green Synthesis of Pyrazoles: A Sustainable Future

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes.[18] For pyrazole synthesis, this has led to the development of methods that utilize recyclable catalysts, aqueous reaction media, and solvent-free conditions.

Causality of Experimental Choices in Green Synthesis

The selection of a recyclable, heterogeneous catalyst is a key aspect of green pyrazole synthesis. Solid acid catalysts like Amberlyst-70, an ion-exchange resin, can replace corrosive mineral acids and are easily separated from the reaction mixture for reuse.[13] Conducting reactions in water, the most environmentally benign solvent, is another hallmark of green chemistry. The use of ionic liquids as both solvent and catalyst also offers advantages in terms of recyclability and unique reactivity.[19][20]

Comparative Case Study: Synthesis of Pyrazoles using a Recyclable Catalyst

The use of Amberlyst-70 as a recyclable catalyst for the condensation of 1,3-dicarbonyls with hydrazines in water at room temperature provides a green alternative to traditional methods.

CatalystSolventTemperatureReaction TimeYieldRecyclability
Amberlyst-70WaterRoom Temp.5-30 minGood to ExcellentReusable for multiple cycles with minimal loss of activity
Traditional AcidOrganic SolventElevatedHoursVariableNot easily recyclable

Data sourced from: Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst.

Experimental Protocol: Aqueous Synthesis of Pyrazoles using Amberlyst-70

This protocol outlines an environmentally benign synthesis of pyrazoles in water using a recyclable solid acid catalyst.

Materials:

  • 1,3-dicarbonyl compound

  • Hydrazine or hydrazide

  • Amberlyst-70

  • Water

Procedure:

  • In a reaction vessel, suspend Amberlyst-70 in water.

  • Add the 1,3-dicarbonyl compound and the hydrazine or hydrazide.

  • Stir the reaction mixture at room temperature for 5 to 30 minutes.

  • Monitor the reaction completion by thin-layer chromatography.

  • Upon completion, filter the reaction mixture to separate the catalyst.

  • Wash the catalyst with ether and dry for reuse.

  • Extract the product from the aqueous filtrate with a suitable organic solvent.

This method is simple, rapid, and eco-friendly, offering high yields and easy workup.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To further elucidate the synthetic pathways discussed, the following diagrams, generated using Graphviz, illustrate the core mechanisms and experimental workflows.

Knorr Pyrazole Synthesis Mechanism

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone Condensation (-H₂O) Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H₂O)

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Workflow for Microwave-Assisted Synthesis

MAOS_Workflow Start Combine Reactants & Solvent in Microwave Vessel Microwave_Irradiation Microwave Irradiation (Set Time, Temp, Power) Start->Microwave_Irradiation Cooling Cool Reaction Mixture Microwave_Irradiation->Cooling Isolation Product Isolation (Filtration/Extraction) Cooling->Isolation Purification Purification (Recrystallization) Isolation->Purification End Pure Pyrazole Product Purification->End

Caption: General workflow for microwave-assisted pyrazole synthesis.

Conclusion: Selecting the Optimal Synthetic Route

The choice of a synthetic method for pyrazole derivatives is a multifaceted decision that depends on the specific target molecule, desired scale, available resources, and commitment to sustainable practices.

  • The Knorr synthesis remains a robust and reliable method, particularly for well-established targets and when starting from simple 1,3-dicarbonyl precursors. Its primary drawbacks are potentially long reaction times and the use of harsh conditions.

  • Microwave-assisted synthesis offers a significant advantage in terms of speed and often leads to higher yields. It is an excellent choice for rapid library synthesis and methods development.

  • Multicomponent reactions provide a powerful platform for generating molecular diversity and complexity in a single, efficient step. They are particularly well-suited for medicinal chemistry programs where the exploration of a wide chemical space is desired.

  • Green synthesis approaches are becoming increasingly important. The use of recyclable catalysts and aqueous reaction media not only reduces the environmental impact of chemical synthesis but can also lead to simplified workup procedures and improved overall efficiency.

By understanding the underlying principles and having access to comparative data, researchers can strategically select and optimize the most appropriate synthetic methodology to achieve their research goals, whether it be the discovery of a new therapeutic agent or the development of a large-scale, sustainable chemical process.

References

A Guide to the Reproducibility of Pyrazole Compound Synthesis and Bioactivity Data

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Introduction: The Pyrazole Paradox in Drug Discovery

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3][4][5] Its derivatives are the active components in drugs treating a wide array of conditions, from inflammation to cancer.[1][2][4][5] Celecoxib, a selective COX-2 inhibitor for arthritis, is a prime example of a successful pyrazole-based drug.[6][7] However, the very promise of these compounds is threatened by a pervasive issue in scientific research: the lack of reproducibility.[8][9][10][11][12][13]

A study's value is directly tied to its reproducibility, yet many published synthetic protocols and biological assays lack the necessary detail, leading to wasted resources and slowed progress.[8][9][14] This guide provides a comparative analysis of published versus robust, reproducible protocols for the synthesis and bioactivity assessment of a model pyrazole compound, Celecoxib. By highlighting common pitfalls and offering detailed, validated methodologies, we aim to equip researchers with the tools to generate reliable and reproducible data.

Section 1: Reproducibility in the Synthesis of Pyrazole Compounds

The synthesis of pyrazole compounds, while often appearing straightforward in publications, can be fraught with challenges that impact yield, purity, and ultimately, reproducibility.[8][9] We will use the well-established synthesis of Celecoxib as a case study to illustrate these points. The common synthetic route involves a Claisen condensation followed by a cyclocondensation to form the pyrazole ring.[14][15]

Case Study: Synthesis of Celecoxib

A typical published procedure for the final cyclocondensation step to form Celecoxib might read as follows:

"4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione was reacted with 4-hydrazinylbenzenesulfonamide hydrochloride in methanol at 65°C for 10 hours to yield Celecoxib."[15]

This description, while technically correct, omits critical details that are essential for reproduction.

Enhanced, Reproducible Synthesis Protocol

A more robust and reproducible protocol includes specific concentrations, purification methods, and characterization data.

Experimental Protocol: Cyclocondensation to Synthesize Celecoxib

  • Reaction Setup: To a 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (40 g, 174 mmol) and 4-hydrazinylbenzenesulfonamide hydrochloride (42.2 g, 189 mmol).

  • Solvent Addition: Add methanol (860 mL). The choice of methanol is critical as it effectively solubilizes the reactants.

  • Reaction Conditions: Heat the mixture to 65°C and stir for 10 hours.[15] Consistent heating and stirring are crucial for driving the reaction to completion.

  • Workup: Cool the reaction mixture to 25-30°C and remove the solvent completely under reduced pressure.

  • Purification: The resulting residue is crystallized from toluene to yield pure Celecoxib. The choice of toluene for crystallization is based on its ability to effectively remove impurities.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity. The Royal Society of Chemistry and other bodies provide guidelines on the expected level of detail for reporting such data.[16]

Comparative Data: Published vs. Validated Protocol
Parameter"Published" ProtocolEnhanced Protocol
Starting Materials Vaguely describedSpecific quantities and molar equivalents
Solvent Volume Not specified860 mL
Purification Not detailedCrystallization from toluene
Characterization Not mentioned¹H NMR, ¹³C NMR, HRMS
Expected Yield Unclear~90%[17]
Purity Unknown>99% by HPLC

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Reactants β-Diketone + Hydrazine HCl Reaction Add Methanol Heat to 65°C, 10h Reactants->Reaction SolventRemoval Solvent Removal (Reduced Pressure) Reaction->SolventRemoval Crystallization Crystallization (Toluene) SolventRemoval->Crystallization Filtration Filtration & Drying Crystallization->Filtration Characterization Characterization (NMR, HRMS, HPLC) Filtration->Characterization FinalProduct Pure Celecoxib Characterization->FinalProduct

Caption: Workflow for the reproducible synthesis of Celecoxib.

Section 2: Reproducibility in the Biological Evaluation of Pyrazole Compounds

The challenges of reproducibility extend to the biological evaluation of pyrazole compounds.[18][19] Seemingly minor variations in assay protocols can lead to significant differences in measured activity, making it difficult to compare data across labs.[20]

Case Study: COX-2 Inhibition Assay

A published protocol to assess the COX-2 inhibitory activity of Celecoxib might be described as:

"The inhibitory activity of Celecoxib on COX-2 was determined using a commercially available assay kit."

This statement lacks the necessary detail for another researcher to faithfully reproduce the experiment.

Enhanced, Reproducible Bioassay Protocol

A robust protocol will specify all critical parameters, from reagent preparation to data analysis.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Reagent Preparation: All reagents should be prepared according to the manufacturer's instructions. A detailed record of lot numbers and expiration dates should be maintained.

  • Enzyme and Inhibitor Preparation: Dilute COX-2 enzyme to a final concentration of 17.5 ng/µl in COX Assay Buffer.[21] Prepare a stock solution of Celecoxib in DMSO and perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • Add 20 µl of diluted COX-2 to all wells of a 96-well black microplate, except for the "Negative Control" wells.[21]

    • Add 10 µl of the serially diluted Celecoxib or vehicle (DMSO) to the appropriate wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µl of arachidonic acid solution.

  • Data Acquisition: Measure the fluorescence at an excitation of 535 nm and an emission of 590 nm using a fluorescence plate reader.[21]

  • Data Analysis: Calculate the percent inhibition for each concentration of Celecoxib and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Comparative Data: Published vs. Validated Protocol
Parameter"Published" ProtocolEnhanced Protocol
Reagent Details Not specifiedSpecific concentrations and lot numbers
Incubation Times Not mentioned10 minutes pre-incubation
Controls Not specifiedPositive, negative, and vehicle controls
Data Analysis VagueFour-parameter logistic curve fitting
Expected IC50 Unclear~200 nM (species-dependent)[22]

Bioassay Workflow for IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CompoundPrep Prepare Serial Dilutions of Celecoxib AddCompound Add Celecoxib Dilutions to Plate CompoundPrep->AddCompound AssayPlate Add Enzyme, Buffer, and Controls to Plate AssayPlate->AddCompound PreIncubate Pre-incubate at 37°C AddCompound->PreIncubate AddSubstrate Initiate Reaction (Add Arachidonic Acid) PreIncubate->AddSubstrate ReadPlate Read Fluorescence (λex=535, λem=590) AddSubstrate->ReadPlate CalcInhibition Calculate % Inhibition ReadPlate->CalcInhibition FitCurve Fit Dose-Response Curve CalcInhibition->FitCurve DetermineIC50 Determine IC50 Value FitCurve->DetermineIC50 G cluster_synthesis Synthesis Factors cluster_bioassay Bioassay Factors Irreproducibility Irreproducible Results ReagentQuality Reagent Quality ReagentQuality->Irreproducibility ReactionConditions Reaction Conditions ReactionConditions->Irreproducibility Purification Purification Purification->Irreproducibility Characterization Characterization Characterization->Irreproducibility CellLineAuth Cell Line Authentication CellLineAuth->Irreproducibility ReagentStability Reagent Stability ReagentStability->Irreproducibility AssayConditions Assay Conditions AssayConditions->Irreproducibility DataAnalysis Data Analysis DataAnalysis->Irreproducibility

References

Safety Operating Guide

Navigating the Disposal of 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are routine. However, the responsibility extends beyond discovery to the safe and compliant management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS No. 54006-63-2), a halogenated heterocyclic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

Hazard Assessment and Chemical Profile

PropertyInformationSource
Chemical Name This compoundJ&K Scientific[1]
CAS Number 54006-63-2J&K Scientific[1]
Molecular Formula C10H7ClN2O2Rlavie[2]
Appearance Off-white solidRlavie[2]
GHS Hazard Statements Likely H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)Based on similar compounds
GHS Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P405, P501Based on similar compounds

The presence of a chlorinated aromatic ring and a carboxylic acid functional group are key structural alerts. The chlorophenyl group suggests persistence in the environment and the potential for the formation of toxic chlorinated byproducts upon improper incineration.[1] The carboxylic acid moiety indicates potential corrosivity.

Personal Protective Equipment (PPE) and Immediate Safety Precautions

Given the hazard profile, stringent adherence to PPE protocols is mandatory when handling this compound for disposal.

  • Hand Protection: Wear nitrile or neoprene gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, chemical-resistant overalls should be worn.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

In the event of accidental exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

  • Ingestion: Rinse mouth. Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention and have the Safety Data Sheet (if available) or chemical information on hand.

Waste Characterization and Regulatory Framework

Proper disposal is dictated by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).

EPA Hazardous Waste Code Determination

This compound is not a specifically listed hazardous waste (i.e., it does not have a pre-assigned F, K, P, or U code). Therefore, the generator of the waste is legally responsible for determining if it exhibits any of the four characteristics of hazardous waste:

  • Ignitability (D001): As a solid with a high melting point, this compound is not expected to be ignitable.

  • Corrosivity (D002): Due to the carboxylic acid group, the waste may be corrosive if its pH is less than or equal to 2.[3] A pH test of the waste stream is recommended.

  • Reactivity (D003): There is no indication from the chemical structure that this compound would be reactive in a hazardous manner (e.g., explosive, water-reactive).[3]

  • Toxicity (D004-D043): This is the most likely characteristic to be exhibited. The compound contains a chlorinated aromatic moiety, and many such compounds are regulated for their toxicity. A Toxicity Characteristic Leaching Procedure (TCLP) test may be required to determine if any regulated contaminants leach at concentrations exceeding regulatory limits.

Given its classification as a halogenated organic compound, it falls under a class of chemicals that are closely monitored by the EPA.[4]

Step-by-Step Disposal Protocol

The following protocol is designed to ensure the safe and compliant disposal of this compound.

Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical (e.g., high-density polyethylene).

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.

  • Segregation: Do not mix this waste with non-hazardous waste. It should be collected as a halogenated organic waste stream, separate from non-halogenated organic waste.

On-Site Storage

Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area must be secure, well-ventilated, and have secondary containment to prevent the release of material in case of a leak.

Final Disposal

The recommended disposal method for this compound is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

  • Why Incineration? High-temperature incineration is effective for destroying halogenated organic compounds.[1] However, it must be carried out in a facility equipped with flue gas scrubbing technology to neutralize the resulting hydrogen chloride (HCl) and prevent the formation of dioxins and other toxic byproducts.

  • Landfill Prohibition: Due to the Land Disposal Restrictions (LDR) program, direct landfilling of untreated halogenated organic waste is generally prohibited.[5]

Workflow for Disposal Decision-Making:

Caption: Decision workflow for the disposal of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Personal Protection: Don appropriate PPE, including respiratory protection if necessary.

  • Containment and Cleanup:

    • For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid generating dust.

    • Use an inert absorbent material (e.g., vermiculite, sand) for solutions.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a water rinse.

  • Waste Disposal: All contaminated materials (absorbent, PPE, etc.) must be disposed of as hazardous waste.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is a multi-faceted process that requires a thorough understanding of its hazards, adherence to strict safety protocols, and compliance with environmental regulations. By implementing the procedures outlined in this guide, research organizations can ensure the safety of their personnel, protect the environment, and uphold their commitment to responsible chemical management. This proactive approach to waste disposal is an integral part of a robust laboratory safety culture.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.